(3R)-3-amino-3-(4-chlorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDBHAMTMMNTO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350619 | |
| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-61-4 | |
| Record name | (βR)-β-Amino-4-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131690-61-4 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanoic Acid
An In-depth Exploration of Stereoselective Methodologies for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical industry. Its rigid structure, conferred by the aromatic ring, and the presence of a chiral center make it a valuable building block for the synthesis of various bioactive molecules and therapeutic agents.[1] This technical guide provides a comprehensive overview of the primary stereoselective methods for the synthesis of the (R)-enantiomer of 3-amino-3-(4-chlorophenyl)propanoic acid. We will delve into the core principles, practical execution, and comparative analysis of enzymatic resolutions, asymmetric Michael additions, and asymmetric hydrogenations. Each section will feature detailed, step-by-step protocols, quantitative data, and mechanistic insights to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of this compound
Chiral β-amino acids are crucial components of numerous pharmaceuticals and natural products. Their incorporation into peptide backbones can induce specific secondary structures and enhance metabolic stability. This compound, in particular, serves as a key precursor and building block in drug discovery and development.[1] Its applications span various therapeutic areas, including neuroscience, where it is utilized in the study of neurotransmitter systems and the development of receptor modulators.[1] The 4-chlorophenyl moiety is a common feature in many centrally acting drugs, and the stereochemistry at the C3 position is often critical for biological activity. The development of efficient and highly stereoselective synthetic routes to this compound is therefore a paramount objective in medicinal and process chemistry.
This guide will explore three principal and effective strategies for the enantioselective synthesis of this valuable molecule:
-
Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.
-
Asymmetric Michael Addition: Employing chiral auxiliaries to direct the stereochemical outcome of a carbon-carbon bond-forming reaction.
-
Asymmetric Hydrogenation: Utilizing chiral metal catalysts to achieve highly enantioselective reduction of a prochiral precursor.
Each of these methodologies offers distinct advantages and challenges, which will be discussed in detail to provide a holistic understanding of the synthetic landscape.
Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts
Enzymatic kinetic resolution is a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, most commonly lipases and proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, this typically involves the resolution of a racemic ester precursor.
Principle of Lipase-Catalyzed Hydrolysis
Lipases are a class of enzymes that catalyze the hydrolysis of esters. In a kinetic resolution setting, a racemic mixture of an ester of 3-amino-3-(4-chlorophenyl)propanoic acid is exposed to a lipase in an aqueous environment. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, while the other enantiomer (the desired (R)-ester) remains largely unreacted. The resulting mixture of the (R)-ester and the (S)-acid can then be separated, and the (R)-ester can be subsequently hydrolyzed to afford the final product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-amino-3-(4-chlorophenyl)propanoate
This protocol describes the kinetic resolution of racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate using a commercially available lipase.
Step 1: Synthesis of Racemic Ethyl 3-amino-3-(4-chlorophenyl)propanoate
The racemic starting material can be prepared via a Rodionov reaction, a variation of the Knoevenagel condensation followed by reduction.
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To a stirred solution of 4-chlorobenzaldehyde (14.0 g, 100 mmol) and ethyl malonate (16.0 g, 100 mmol) in ethanol (100 mL), add ammonium acetate (7.7 g, 100 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the intermediate ethyl 2-cyano-3-(4-chlorophenyl)acrylate.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
The intermediate is then reduced. To a solution of the acrylate in ethanol, add Raney nickel (approximately 10% by weight).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.
-
Carefully filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate as an oil.
Step 2: Enzymatic Kinetic Resolution
-
Disperse racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate (10.0 g, 43.9 mmol) in a phosphate buffer solution (0.1 M, pH 7.2, 200 mL).
-
Add a lipase, such as Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym® 435) (1.0 g).
-
Stir the suspension at 30 °C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.
-
Once the desired conversion is reached (typically 12-24 hours), filter off the immobilized enzyme.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 100 mL). The organic layers will contain the unreacted (R)-ester and the protonated (S)-acid.
-
Separate the (R)-ester from the (S)-acid by column chromatography on silica gel.
Step 3: Hydrolysis of the (R)-Ester
-
Dissolve the purified (R)-ethyl 3-amino-3-(4-chlorophenyl)propanoate in a mixture of ethanol (50 mL) and 1 M NaOH (50 mL).
-
Stir the mixture at room temperature for 4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture to pH 7 with 1 M HCl.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (CAL-B) | [2][3] |
| Substrate | Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate | [2][3] |
| Solvent | Phosphate buffer (0.1 M, pH 7.2) | [2][3] |
| Temperature | 30 °C | [2][3] |
| Conversion | ~50% | [2][3] |
| Enantiomeric Excess (ee) of (R)-ester | >98% | [2][3] |
| Enantiomeric Excess (ee) of (S)-acid | >98% | [2][3] |
| Overall Yield of (R)-acid (from racemic ester) | 40-45% | [2][3] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.
Asymmetric Michael Addition: Stereocontrolled Carbon-Carbon Bond Formation
Asymmetric Michael addition reactions are a cornerstone of modern organic synthesis for the construction of chiral molecules. In the context of β-amino acid synthesis, this often involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound, directed by a chiral auxiliary.
Principle of Chiral Auxiliary-Mediated Michael Addition
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For the synthesis of this compound, a common strategy involves the addition of a nitrogen nucleophile to a derivative of 4-chlorocinnamic acid, where the carboxylic acid is converted to an amide with a chiral amine.
Experimental Protocol: Asymmetric Aza-Michael Addition using a Chiral Auxiliary
This protocol outlines a diastereoselective aza-Michael addition using a chiral auxiliary, followed by removal of the auxiliary to yield the target β-amino acid.
Step 1: Preparation of the Chiral Auxiliary-Derived Michael Acceptor
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To a solution of 4-chlorocinnamic acid (18.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add oxalyl chloride (10.5 mL, 120 mmol) followed by a catalytic amount of DMF (0.1 mL).
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Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
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Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 4-chlorocinnamoyl chloride.
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Dissolve the crude acid chloride in dichloromethane (150 mL) and cool to 0 °C.
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Add a solution of a chiral amine auxiliary, for example, (S)-4-benzyl-2-oxazolidinone (21.3 g, 120 mmol) and triethylamine (20.9 mL, 150 mmol) in dichloromethane (100 mL) dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
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Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the chiral N-cinnamoyl oxazolidinone.
Step 2: Diastereoselective Aza-Michael Addition
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To a solution of the chiral N-cinnamoyl oxazolidinone (10.0 g, 29.3 mmol) in tetrahydrofuran (100 mL) at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 32.2 mL, 32.2 mmol).
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After stirring for 30 minutes at -78 °C, add a solution of O-benzylhydroxylamine (4.3 g, 35.2 mmol) in THF (20 mL).
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Stir the reaction at -78 °C for 4 hours.
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Quench the reaction by adding saturated aqueous NH₄Cl (50 mL).
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Warm the mixture to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a diastereomeric mixture of the Michael adduct. Purify by column chromatography.
Step 3: Removal of the Chiral Auxiliary and Reduction
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Dissolve the purified Michael adduct in a mixture of THF (80 mL) and water (20 mL) at 0 °C.
-
Add hydrogen peroxide (30% aqueous solution, 10 mL) followed by lithium hydroxide (1.23 g, 29.3 mmol).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding a solution of sodium sulfite (10 g in 50 mL of water).
-
Separate the aqueous layer and wash the organic layer with water. The chiral auxiliary can be recovered from the organic layer.
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The aqueous layer contains the N-benzyloxy-β-amino acid. This intermediate is then subjected to hydrogenolysis.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and then add palladium on carbon (10% w/w, 0.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature overnight.
-
Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone | [4][5] |
| Michael Acceptor | N-(4-chlorocinnamoyl)-(S)-4-benzyl-2-oxazolidinone | [4][5] |
| Nucleophile | O-benzylhydroxylamine | [4][5] |
| Diastereomeric Ratio (d.r.) | >95:5 | [4][5] |
| Overall Yield | 60-70% | [4][5] |
| Enantiomeric Excess (ee) | >98% | [4][5] |
Reaction Scheme Diagram
Caption: Key steps in the asymmetric Michael addition approach for the synthesis of the target molecule.
Asymmetric Hydrogenation: A Highly Efficient Catalytic Approach
Asymmetric hydrogenation is one of the most powerful and widely used methods for the synthesis of chiral compounds. This approach involves the reduction of a prochiral substrate, such as a ketone or an alkene, using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a common strategy is the asymmetric hydrogenation of a β-ketoester precursor.
Principle of Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP. These catalysts are highly effective for the enantioselective reduction of a wide range of ketones, including β-ketoesters. The chirality of the ligand creates a chiral environment around the metal center, leading to a facial-selective delivery of hydrogen to the carbonyl group of the substrate.
Experimental Protocol: Synthesis via Asymmetric Hydrogenation of a β-Ketoester
This protocol describes the synthesis of the target molecule via the preparation of a β-ketoester followed by a Noyori-type asymmetric hydrogenation.
Step 1: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
-
To a suspension of magnesium ethoxide (11.4 g, 100 mmol) in dry diethyl ether (200 mL), add diethyl malonate (16.0 g, 100 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour.
-
In a separate flask, prepare 4-chlorobenzoyl chloride from 4-chlorobenzoic acid and thionyl chloride.
-
Add the freshly prepared 4-chlorobenzoyl chloride (17.5 g, 100 mmol) to the magnesium enolate suspension at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is then decarboxylated by heating with a small amount of p-toluenesulfonic acid to yield ethyl 3-(4-chlorophenyl)-3-oxopropanoate.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with ethyl 3-(4-chlorophenyl)-3-oxopropanoate (11.3 g, 50 mmol) and a solution of a chiral ruthenium catalyst, such as Ru(II)Cl₂[(R)-BINAP] (0.05 mol%), in degassed ethanol (100 mL).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 atm.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl (R)-3-(4-chlorophenyl)-3-hydroxypropanoate.
Step 3: Conversion to the Final Product
-
The resulting β-hydroxy ester is then converted to the β-amino acid. This can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via an azide displacement of a mesylate or tosylate derivative followed by reduction.
-
For the azide route: To a solution of the β-hydroxy ester in dichloromethane at 0 °C, add triethylamine and methanesulfonyl chloride to form the mesylate.
-
The crude mesylate is then dissolved in DMF, and sodium azide is added. The mixture is heated to 60 °C for 6 hours.
-
After workup, the resulting β-azido ester is reduced via hydrogenation (e.g., using Pd/C and H₂) to give the β-amino ester.
-
Finally, the ester is hydrolyzed under basic conditions as described in section 2.2, Step 3, to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Ru(II)Cl₂[(R)-BINAP] | [6][7][8] |
| Substrate | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | [6][7][8] |
| Solvent | Ethanol | [6][7][8] |
| Hydrogen Pressure | 10 atm | [6][7][8] |
| Temperature | 50 °C | [6][7][8] |
| Enantiomeric Excess (ee) of β-hydroxy ester | >99% | [6][7][8] |
| Overall Yield (from β-ketoester) | ~80% | [6][7][8] |
Logical Relationship Diagram
Caption: Logical flow for the synthesis of the target molecule via asymmetric hydrogenation.
Comparative Analysis and Conclusion
The choice of a synthetic method for this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and available equipment.
-
Enzymatic Kinetic Resolution is an excellent choice for its operational simplicity, mild reaction conditions, and high enantioselectivity. However, the theoretical maximum yield is 50% from the racemic starting material, which may be a drawback for large-scale production unless an efficient racemization and recycling protocol for the unwanted enantiomer is implemented.
-
Asymmetric Michael Addition using chiral auxiliaries offers high diastereoselectivity and enantioselectivity. This method allows for the construction of the chiral center with good control. However, it often involves multiple steps, including the attachment and removal of the chiral auxiliary, which can lower the overall yield and increase the cost.
-
Asymmetric Hydrogenation is a highly efficient and atom-economical method that can provide the desired product with excellent enantioselectivity and high yield. The catalytic nature of the reaction makes it particularly suitable for large-scale synthesis. The main considerations are the cost and availability of the chiral catalyst and the need for high-pressure hydrogenation equipment.
References
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Sidoryk, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3073. Retrieved from [Link]
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PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]
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Kim, M., et al. (2014). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Bioorganic & Medicinal Chemistry Letters, 24(15), 3434-3437. Retrieved from [Link]
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Gotor-Fernández, V., et al. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 16(9), 7977-8008. Retrieved from [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
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Li, W., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 13(18), 12266-12285. Retrieved from [Link]
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Singh, U. K., et al. (2010). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 6, 984-1004. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Retrieved from [Link]
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Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(5), 1817-1827. Retrieved from [Link]
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Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
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Girek, T., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules, 23(10), 2505. Retrieved from [Link]
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Palomo, C., et al. (2007). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. European Journal of Organic Chemistry, 2007(28), 4695-4704. Retrieved from [Link]
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Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(5), 1817-1827. Retrieved from [Link]
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Houng, J. Y., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. Retrieved from [Link]
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Shin, J.-S., & Kim, B.-G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic, 115, 125-131. Retrieved from [Link]
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Prabagaran, N., et al. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Arkivoc, 2002(11), 35-41. Retrieved from [Link]
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Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832. Retrieved from [Link]
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Chang, H.-M., et al. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts, 8(1), 32. Retrieved from [Link]
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Reyes-Gutiérrez, P. E., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. Retrieved from [Link]
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physicochemical properties of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic β-amino acid that has garnered significant attention as a chiral building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter and a halogenated aromatic ring, makes it a valuable precursor for synthesizing a variety of bioactive molecules, particularly those targeting the central nervous system.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization, from optimizing synthetic routes and purification strategies to designing final drug formulations with desired bioavailability and stability profiles. This guide provides a comprehensive analysis of its core physicochemical characteristics, outlines detailed protocols for their experimental determination, and discusses the implications of these properties for research and drug development.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step in any scientific investigation. The key identifiers and structural details for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | D-β-Phe(4-Cl)-OH, (R)-4-Chloro-β-phenylalanine | [1] |
| CAS Number | 131690-61-4 | [1][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][5] |
| Molecular Weight | 199.64 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
The molecule's structure, possessing both a hydrophilic amino acid backbone and a lipophilic chlorophenyl group, results in an amphiphilic character that governs its behavior in various chemical and biological systems.
Core Physicochemical Properties: A Quantitative Overview
The functional behavior of a molecule in both laboratory and physiological settings is dictated by its physical and chemical properties. The following table summarizes the key physicochemical data available for this compound and its related forms.
| Property | Value | Isomeric Form | Notes | Source(s) |
| Melting Point | 223 °C (decomposes) | Racemate | Data for the pure enantiomer is not specified, but is expected to be similar. | |
| Optical Rotation | [α]D25 = -6 ± 2° | (3R)-enantiomer | Measured at c=1 in 1N HCl. Confirms the specific stereochemistry. | [1] |
| pKa (predicted) | 3.62 ± 0.10 | Racemate | Primarily attributed to the carboxylic acid group. Experimental validation is recommended. | [6] |
| LogP (computed) | -0.8 | (3S)-enantiomer | Indicates a high degree of hydrophilicity. The (3R) enantiomer will have the same value. | [5] |
In-Depth Analysis and Experimental Determination
A deeper understanding requires not just knowing the values, but also appreciating their implications and the methodologies used to determine them.
Stereochemistry and Optical Activity
The "R" designation in this compound denotes a specific three-dimensional arrangement of atoms around the chiral center at the third carbon. This stereoisomerism is critical in pharmacology, as biological targets like enzymes and receptors are themselves chiral, leading to potentially vast differences in activity and toxicity between enantiomers.
The negative optical rotation value confirms the identity of the (R)-enantiomer.[1] The chiral purity is a critical quality attribute, typically assessed via chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining enantiomeric purity using chiral HPLC.
Acid-Base Properties and pKa
As an amino acid, this molecule is zwitterionic, containing both a basic amino group and an acidic carboxylic acid group. The pKa values dictate the molecule's charge state at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. While only a predicted pKa for the carboxylic acid is available, a full experimental determination is crucial.[6]
-
Preparation: Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of degassed, deionized water. If solubility is limited, a water-cosolvent mixture (e.g., water-methanol) can be used, and the results extrapolated to 0% cosolvent.
-
Titration Setup: Place the solution in a jacketed beaker at 25°C. Use a calibrated pH electrode and an automated titrator.
-
Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution to protonate both functional groups fully.
-
Basic Titration: Titrate the resulting solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first pKa (pKa₁) will correspond to the carboxylic acid, and the second (pKa₂) to the ammonium group.
Caption: Ionization states of the molecule as a function of pH.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified by the partition coefficient (LogP), the ratio of its concentration in an organic solvent (typically octan-1-ol) to its concentration in an aqueous buffer. The computed LogP of -0.8 suggests the molecule is predominantly hydrophilic, which may impact its ability to cross the blood-brain barrier without active transport mechanisms.[5]
-
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and presaturate it with octan-1-ol. Presaturate the octan-1-ol with the aqueous buffer.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Mix this solution with an equal volume of the presaturated octan-1-ol in a sealed flask.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Solubility
Solubility is a critical property for both synthesis (reaction and purification) and drug delivery (dissolution and absorption). While qualitatively described as favorable, quantitative data is essential for development.[2] The molecule's zwitterionic nature suggests its aqueous solubility will be highly pH-dependent, with a minimum near its isoelectric point (pI).
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.
-
Reporting: Report the solubility in mg/mL or µg/mL at each pH.
Conclusion: A Profile for the Medicinal Chemist
This compound presents a physicochemical profile of a hydrophilic, chiral amino acid. Its key features—a defined stereocenter, high hydrophilicity (LogP ~ -0.8), and pH-dependent charge states—are defining characteristics for its application.[1][5] The protocols and analyses presented in this guide provide a framework for researchers to fully characterize this valuable building block, enabling more informed decisions in the synthesis of novel therapeutics and the development of effective drug formulations. Experimental validation of computed properties remains a critical step to ensure the accuracy of data used in advanced modeling and development programs.
References
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In-Depth Technical Guide: The Biological Activity of β-Amino Acid Derivatives
Foreword: Beyond the Alpha-Centric View of Biology
For decades, the landscape of peptide and amino acid-based drug discovery has been dominated by α-amino acids, the canonical building blocks of life. However, a paradigm shift is underway, driven by the exploration of their structural cousins: β-amino acids. The simple addition of a single methylene group to the backbone of an amino acid unlocks a world of novel conformational possibilities and, consequently, a diverse spectrum of biological activities. This guide provides a comprehensive exploration of the biological activities of β-amino acid derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic potential and the methodologies to unlock it. We will delve into the fundamental principles that govern their bioactivity, explore their diverse applications, and provide practical, field-proven insights into their synthesis and evaluation.
The Structural Advantage: Why β-Amino Acids Matter
The defining feature of a β-amino acid is the placement of the amino group on the β-carbon, two atoms away from the carboxyl group, in contrast to the α-carbon attachment in proteinogenic amino acids.[1][2] This seemingly minor alteration has profound implications for the resulting molecular architecture.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating β-amino acids into peptide sequences is the remarkable increase in resistance to enzymatic degradation.[1][2][3][4][5] The altered backbone geometry of β-peptides and α,β-peptides hinders recognition and cleavage by proteases, which are highly specific for the α-peptide bond.[2][][7] This intrinsic stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[]
Novel Secondary Structures and Conformational Diversity
β-amino acids can induce unique and stable secondary structures, such as various helices (8-helix, 10-helix, 12-helix, and 14-helix) and sheets, that are not observed in α-peptides.[2][3][8] This ability to form well-defined three-dimensional shapes, often referred to as "foldamers," allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.[3][9] The increased conformational flexibility of β-amino acids, coupled with the potential for substitution at both the Cα and Cβ positions, provides an expansive chemical space for designing molecules with tailored biological activities.[1][2]
A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents
The unique structural properties of β-amino acid derivatives have been leveraged to develop compounds with a wide array of biological functions.[4][10][11]
Antimicrobial Activity
A significant area of research has focused on the development of β-peptide-based antimicrobial agents.[3][12] These synthetic molecules often mimic the amphipathic nature of natural antimicrobial peptides (AMPs), possessing both cationic and hydrophobic residues.[12][13] This allows them to selectively target and disrupt the cell membranes of bacteria, leading to cell death.[12][14] Notably, small, drug-like β-amino acid derivatives have been developed that exhibit potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]
Key Insight: The mechanism of action often involves the electrostatic attraction of the cationic β-peptide to the negatively charged bacterial membrane, followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to pore formation and membrane destabilization.
Anticancer Activity
The therapeutic potential of β-amino acid derivatives extends to oncology.[10][11][15] Certain amphipathic β-amino acid derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including lymphoma, colon cancer, and melanoma.[15] The mechanisms of action can be diverse, ranging from direct cell membrane disruption to the induction of apoptosis via the mitochondrial-mediated pathway.[14] For instance, one study revealed that a specific β(2,2)-amino acid derivative induced apoptosis in human Burkitt's lymphoma cells by targeting the mitochondria.[14]
Enzyme Inhibition
The conformational constraints and proteolytic resistance of β-amino acids make them excellent scaffolds for designing enzyme inhibitors.[3][][17] By mimicking the transition state of an enzymatic reaction or by blocking the active site, β-peptide-based inhibitors can effectively modulate the activity of various enzymes, including proteases.[][17] For example, β-peptides have been designed to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease.[3]
Neuroprotective Effects
Emerging research suggests a role for β-amino acid derivatives in neuroprotection.[18] Peptides derived from β-synuclein, a protein that can counteract the aggregation of α-synuclein (a key factor in Parkinson's disease), have shown protective effects in cellular and animal models of neurodegeneration.[18] These peptides were found to protect against excitotoxic death and reduce the expression of amyloid-β peptides associated with Alzheimer's disease.[18][19] Furthermore, the amino acid derivative glycine betaine has been shown to counteract psychiatric symptoms in animal models, suggesting a potential therapeutic role in conditions like schizophrenia.[20]
Other Therapeutic Areas
The versatility of β-amino acid derivatives is reflected in their exploration across a range of other therapeutic applications, including:
Synthesis of β-Amino Acid Derivatives: A Chemist's Perspective
The synthesis of enantiomerically pure β-amino acids is a critical step in harnessing their biological potential. Several synthetic strategies have been developed to access these valuable building blocks.
Established Synthetic Routes
Traditional methods for synthesizing β-amino acids include:
-
Arndt-Eistert homologation of α-amino acids: This classic method involves the conversion of an α-amino acid to its corresponding β-amino acid through a series of reactions.[21][22]
-
Conjugate addition of amines to α,β-unsaturated esters (Michael addition): This approach involves the addition of a nitrogen nucleophile to an activated alkene.[21]
-
Mannich-type reactions: These reactions involve the aminoalkylation of a carbon nucleophile.[21]
While effective, these methods can sometimes require multiple steps and the use of hazardous reagents.[21]
Modern and Catalytic Approaches
More recent advancements have focused on developing more efficient and catalytic methods for β-amino acid synthesis:
-
Palladium-catalyzed aminocarbonylation of alkenes: This method allows for the direct conversion of simple alkenes into protected β-amino acid derivatives.[21]
-
Nickel-catalyzed carboxylation of aziridines: This strategy provides a route to a wide range of mono-substituted β-amino acids.[21]
-
Enantioselective hydroamination of α,β-unsaturated carbonyl compounds: Copper-catalyzed reactions have been developed for the asymmetric synthesis of β-amino acid derivatives.[23]
-
Organocatalysis: Chiral amidine-based and bifunctional organocatalysts have been employed for the enantioselective synthesis of β-amino acid derivatives.[24]
Causality in Synthesis: The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. For drug discovery applications, catalytic and enantioselective methods are highly desirable as they offer more efficient and scalable access to a diverse range of chiral β-amino acid building blocks.
Experimental Protocols for Assessing Biological Activity
A robust and well-designed experimental workflow is essential for evaluating the biological activity of novel β-amino acid derivatives.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a β-amino acid derivative against a panel of pathogenic bacteria.
Methodology: Broth Microdilution Assay (CLSI Guidelines)
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight on appropriate agar plates.
-
Select several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the β-amino acid derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Self-Validation: The inclusion of standard quality control strains with known MIC values for reference antibiotics is crucial for validating the accuracy and reproducibility of the assay.
In Vitro Anticancer Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a β-amino acid derivative against cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the β-amino acid derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC₅₀ Calculation:
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness: Running the assay in triplicate and including a known anticancer drug as a positive control ensures the reliability of the results.
Mechanism of Action Studies: A Deeper Dive
Determining the mechanism of action is crucial for understanding how a β-amino acid derivative exerts its biological effect.
4.3.1. Investigating Antimicrobial Mechanism of Action
-
Membrane Permeabilization Assays: Using fluorescent dyes like propidium iodide or SYTOX Green to assess the integrity of the bacterial cell membrane.
-
Electron Microscopy: Visualizing the morphological changes in bacteria upon treatment with the compound.
4.3.2. Elucidating Anticancer Mechanism of Action
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to detect apoptotic and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the involvement of apoptosis.
-
Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a hallmark of intrinsic apoptosis.
Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpreting and communicating research findings.
Tabular Summary of Biological Activity Data
Table 1: Antimicrobial Activity of β-Amino Acid Derivatives
| Compound | Target Organism | MIC (µM) |
| BAA-1 | S. aureus (MRSA) | 3.8[12] |
| BAA-1 | S. epidermidis (MRSE) | 3.8[12] |
| BAA-1 | E. coli | 7.7[12] |
Table 2: Anticancer Activity of β-Amino Acid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5c | Human Burkitt's lymphoma (Ramos) | < 8[15] |
| 5c | Colon Cancer Cell Lines | 0.32 - 3.89[15] |
| 5c | Non-small cell lung cancer | 0.32 - 3.89[15] |
| 5c | Melanoma | 0.32 - 3.89[15] |
| 5c | Leukemia Cell Lines | 0.32 - 3.89[15] |
Visualizing Experimental Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Mitochondrial-Mediated Apoptosis Pathway.
Future Perspectives and Conclusion
The field of β-amino acid derivatives is ripe with opportunities for innovation in drug discovery.[25] Their inherent advantages of proteolytic stability and conformational diversity make them a compelling class of molecules for targeting a wide range of diseases.[1][4] Future research will likely focus on:
-
Expanding the chemical diversity of β-amino acid building blocks: The development of novel and efficient synthetic methods will be crucial for accessing a wider range of structurally diverse derivatives.[21][26]
-
Computational design and modeling: In silico approaches will play an increasingly important role in predicting the structure and activity of β-peptides, accelerating the design-synthesize-test cycle.
-
Exploring new therapeutic targets: The unique properties of β-amino acid derivatives make them well-suited for tackling challenging targets, such as protein-protein interactions.[3][7]
-
Clinical translation: As our understanding of the in vivo behavior of these molecules grows, we can expect to see more β-amino acid-based therapeutics entering clinical trials.[27]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Nielsen, J. E., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. [Link]
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Barrán, M. A., et al. (2011). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]
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Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
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Kumar, A., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
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Lee, J. C., & Buchwald, S. L. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. NIH. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
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Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
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Leśniak, S., & Wzorek, Z. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]
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ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]
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Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
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Hansen, T., et al. (2012). Anticancer Mechanisms of Action of Two Small Amphipathic β(2,2)-amino Acid Derivatives Derived From Antimicrobial Peptides. PubMed. [Link]
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Hansen, T., et al. (2011). Synthesis of Cationic Antimicrobial β(2,2)-amino Acid Derivatives With Potential for Oral Administration. PubMed. [Link]
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O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]
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Aapptec. (n.d.). Beta-Amino Acids. Aapptec. [Link]
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Wikipedia. (2023). Beta-peptide. Wikipedia. [Link]
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ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]
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Steer, D. L., & Perrey, D. A. (2012). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). Examples of highly active antimicrobial β-peptidomimetics, β 2,2-amino... ResearchGate. [Link]
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Porter, E. A., et al. (2000). Structure-activity studies of 14-helical antimicrobial beta-peptides. PubMed. [Link]
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Pilsl, L. K. A. (2011). α/β-Peptide foldamers: state of the art. SciSpace. [Link]
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ResearchGate. (n.d.). An overview of peptide and peptoid foldamers in medicinal chemistry. ResearchGate. [Link]
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Teves, M., et al. (2004). Beta-Synuclein-derived Peptides With Neuroprotective Activity: An Alternative Treatment of Neurodegenerative Disorders? PubMed. [Link]
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ResearchGate. (n.d.). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
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Horne, W. S., & Gellman, S. H. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]
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Taylor & Francis. (n.d.). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis. [Link]
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Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. PMC. [Link]
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ClinicalTrials.gov. (2022). A Pilot Study to Determine the Bioavailability of Oral Beta-Aminoisobutyric Acid (BAIBA) Ingestion. ClinicalTrials.gov. [Link]
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Sharma, R., et al. (2016). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PMC. [Link]
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Siebert, A., et al. (2019). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. [Link]
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Enantioselective Synthesis of β-Amino Acids: A Technical Guide
Abstract
Enantiomerically pure β-amino acids are crucial building blocks in pharmaceutical and agrochemical development, largely due to their unique structural properties and the enhanced metabolic stability they confer to peptidomimetics.[1][2] This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of β-amino acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of key methodologies, including asymmetric hydrogenation, conjugate addition reactions, the use of chiral auxiliaries, and organocatalytic and biocatalytic approaches. Each section will provide not just the procedural steps but also the causal logic behind experimental choices, ensuring a deep, applicable understanding of the field.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids, homologues of their α-amino acid counterparts, are foundational to the creation of β-peptides, which exhibit stable secondary structures like helices, turns, and sheets.[1] This structural predisposition makes them invaluable in drug development, molecular recognition studies, and the synthesis of biologically active natural products.[1] Their applications are diverse, ranging from hypoglycemic and antiketogenic agents to antibacterial and antifungal compounds.[1] The critical challenge lies in controlling the stereochemistry at the β-carbon, and often at the α-carbon as well, to produce enantiomerically pure compounds. This guide will explore the primary asymmetric strategies developed to meet this challenge.
Core Synthetic Strategies: A Mechanistic Overview
The enantioselective synthesis of β-amino acids can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern on the β-amino acid backbone.
Figure 1. Overview of major synthetic routes to enantiopure β-amino acids.
Asymmetric Hydrogenation of β-Enamino Esters and Amides
Catalytic asymmetric hydrogenation is a highly atom-economical method for creating stereocenters.[3] In the context of β-amino acid synthesis, this approach typically involves the hydrogenation of β-enamino esters or amides using chiral transition metal catalysts, most commonly rhodium (Rh) and ruthenium (Ru) complexes with chiral phosphine ligands.[1]
A significant advantage of this method is the ability to directly hydrogenate unprotected enamines, which circumvents the need for protection and deprotection steps.[3][4] The (Z)-isomers of β-enamino esters and amides are readily prepared by reacting β-keto esters or amides with ammonium acetate.[3]
Causality in Catalyst Selection: The choice of the chiral ligand is paramount to achieving high enantioselectivity. Ligands like Josiphos-type phosphines have demonstrated high efficacy in Rh-catalyzed hydrogenations of unprotected enamines, leading to β-amino esters and amides in high yields and enantiomeric excesses (ee) of 93-97%.[3][4] The mechanism relies on the formation of a chiral metal-enamine complex, where the ligand's stereochemistry directs the facial selectivity of hydrogen addition.
Conjugate Addition Reactions
The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct and powerful route to β-amino acids.[5] The stereoselectivity of this reaction can be controlled through several means:
-
Chiral Nucleophiles: Using a chiral amine, such as α-methylbenzylamine, allows for diastereoselective addition. The chiral auxiliary can then be removed to yield the enantiopure β-amino acid.[6]
-
Chiral Catalysts: Both metal-based and organocatalysts can be employed to catalyze the enantioselective addition of achiral nucleophiles. For instance, chiral thiourea derivatives have been shown to act as bifunctional catalysts, activating both the enoate and the nucleophile through hydrogen bonding to facilitate highly enantioselective conjugate additions.[7]
Figure 2. General workflow for conjugate addition to synthesize β-amino acids.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's sultams are classic examples, but pseudoephedrine has emerged as an inexpensive and highly effective chiral auxiliary for the synthesis of α-substituted β-amino acids.[8][9]
Experimental Logic: The process typically involves the N-acylation of the chiral auxiliary with a β-alanine derivative. The resulting amide can then be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) from the less hindered face, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary provides the enantiomerically enriched α-substituted β-amino acid.[8]
Organocatalytic Approaches
Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives. For β-amino acid synthesis, several organocatalytic strategies are prominent:
-
Mannich Reaction: The asymmetric Mannich reaction, which involves the addition of an enolizable carbonyl compound to an imine, is a cornerstone for β-amino acid synthesis.[10][11] Proline and its derivatives are effective organocatalysts for the addition of aldehydes or ketones to N-protected imines, often yielding products with excellent diastereo- and enantioselectivities.[1]
-
Thiourea Catalysis: As mentioned in the conjugate addition section, chiral thioureas can activate electrophiles and guide nucleophiles through hydrogen bonding, enabling highly enantioselective reactions.[7][12]
-
Phase-Transfer Catalysis: Chiral ammonium salts can be used to control the stereochemistry in reactions such as the α-halogenation of isoxazolidin-5-ones, which are precursors to β-amino acids.[13]
Biocatalytic Synthesis
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. For β-amino acid synthesis, transaminases are particularly useful. They can be employed in the asymmetric amination of β-keto esters to produce the corresponding β-amino esters with high enantiopurity.
Self-Validating System: A typical biocatalytic process involves the use of a lipase for the kinetic resolution of a racemic starting material, followed by a transaminase-catalyzed amination. This cascade approach can provide access to highly enantioenriched β-amino acids.
Methodologies and Experimental Protocols
This section provides representative, step-by-step protocols for some of the key synthetic strategies discussed.
Protocol: Asymmetric Hydrogenation of an Unprotected β-Enamino Ester
This protocol is adapted from the work of Zhu et al. on Rh-catalyzed hydrogenation.[1]
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mol%) and the chiral phosphine ligand (e.g., a Josiphos-type ligand, 1.1 mol%) in a degassed solvent (e.g., THF) is stirred for 30 minutes.
-
Reaction Setup: The β-enamino ester substrate (1.0 equiv) is dissolved in degassed THF and added to the catalyst solution.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino ester.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Protocol: Chiral Auxiliary-Mediated Alkylation using Pseudoephedrine
This protocol is based on the methodology developed by Myers for the synthesis of α-substituted β-amino acids.[8]
-
Amide Formation: (R,R)-Pseudoephedrine (1.0 equiv) is dissolved in a suitable solvent (e.g., CH2Cl2) and reacted with the acyl chloride of a protected β-alanine derivative in the presence of a base (e.g., pyridine).
-
Enolate Formation: The resulting pseudoephedrine amide is dissolved in THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.
-
Diastereoselective Alkylation: An alkyl halide (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature before being warmed to room temperature.
-
Auxiliary Cleavage: The alkylated product is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary, which can often be recovered.
-
Purification: The resulting α-substituted β-amino acid is purified by crystallization or chromatography.
-
Analysis: The enantiomeric excess can be determined after converting the amino acid to a suitable derivative (e.g., a trifluoroacetamide-isopropyl ester) for chiral GC/MS analysis.[8]
Data Presentation and Comparison
The efficacy of different synthetic methods can be compared based on key metrics such as yield and enantiomeric excess.
| Method | Catalyst/Auxiliary | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| Asymmetric Hydrogenation | Rh/Josiphos | Unprotected β-enamino esters & amides | High | 93-97 | [3][4] |
| Conjugate Addition | Chiral Thiourea | Enoates and O-protected hydroxylamines | High | High | [7] |
| Chiral Auxiliary | Pseudoephedrine | β-Alanine derivatives | Good | >95 | [8][9] |
| Organocatalytic Mannich | Proline | Aldehydes and N-Boc-imines | Excellent | Excellent | [1] |
Conclusion and Future Outlook
The field of enantioselective β-amino acid synthesis has matured significantly, offering a diverse toolbox of reliable and highly stereoselective methods. Asymmetric hydrogenation and organocatalytic approaches, in particular, stand out for their efficiency and broad applicability. The choice of a specific method will ultimately depend on the target molecule's structure, desired scale, and economic considerations.
Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including novel organocatalysts and engineered enzymes. The expansion of biocatalytic cascades and the integration of flow chemistry are poised to make the synthesis of these valuable building blocks more scalable and environmentally friendly, further accelerating their application in drug discovery and materials science.
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The Stereospecific Architect: (3R)-3-Amino-3-(4-chlorophenyl)propanoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid, a chiral β-amino acid, stands as a cornerstone in the design and synthesis of potent and selective therapeutics targeting the γ-aminobutyric acid (GABA) system. Its paramount importance lies in its role as the key stereospecific building block for (R)-Baclofen (Arbaclofen), a selective agonist of the GABA type B (GABAB) receptor. This guide delves into the multifaceted role of this compound in medicinal chemistry, elucidating its profound impact on stereoselective synthesis, pharmacological activity, and the development of central nervous system (CNS) therapeutics. We will explore its synthesis, mechanism of action at the molecular level, and the critical analytical methodologies required for its stereochemical integrity.
Introduction: The Significance of Chirality in GABAergic Modulation
The central nervous system maintains a delicate balance between excitatory and inhibitory neurotransmission, with GABA as the primary inhibitory neurotransmitter.[1] Therapeutic intervention in GABAergic pathways has proven effective for a range of neurological and psychiatric disorders. Baclofen, a derivative of GABA, has long been utilized as a muscle relaxant and antispastic agent. However, it is a racemic mixture, and extensive research has revealed that its pharmacological activity is predominantly attributed to the (R)-enantiomer.[2][3] The (S)-enantiomer is significantly less active, by a factor of 100 to 1000 times, and in some cases, may even have opposing effects.[4][5] This stark difference in activity underscores the critical importance of stereochemistry in drug design and highlights the necessity of enantiomerically pure compounds like this compound for developing targeted and effective therapeutics with improved side-effect profiles.[6] This molecule serves as a quintessential example of how a single chiral center can dictate the therapeutic utility of a drug.
Molecular Mechanism of Action: Targeting the GABAB Receptor
This compound, in the form of (R)-Baclofen, exerts its therapeutic effects through selective agonism at the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR).[1] The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits, and its activation leads to a cascade of inhibitory downstream signaling events.[7][8]
The binding of (R)-Baclofen to the GABAB1 subunit initiates a conformational change in the receptor complex, leading to the activation of associated Gi/o proteins.[1] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various effector proteins:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Modulation of Ion Channels: The Gβγ subunit plays a dual role in regulating ion channel activity:
The net effect of these signaling events is a reduction in neuronal excitability and inhibition of neurotransmitter release, which underlies the muscle relaxant and antispastic properties of (R)-Baclofen.
Stereoselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step in the production of (R)-Baclofen. Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereoisomer directly. Chemoenzymatic approaches have proven particularly effective. One such strategy involves a sequential combination of transition metal catalysis and biocatalysis.[9][10]
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Baclofen (as an illustrative example of stereoselective synthesis) [9][10]
-
Hydroformylation: A readily available cinnamic acid ester is converted to the corresponding chiral aldehyde using a rhodium-based hydroformylation catalyst.
-
Enzymatic Transamination: The resulting aldehyde is then converted to the desired β-chiral amino acid ester via a transaminase-catalyzed reaction.
-
Hydrolysis: A simple hydrolysis step yields the final free β-chiral amino acid, (S)-Baclofen.
This method offers high atom efficiency and avoids a separate chiral resolution step.[9]
Chiral Resolution of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid
Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomers.
Another powerful technique for chiral resolution is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Pharmacological Profile: A Tale of Two Enantiomers
The pharmacological data unequivocally demonstrates the stereoselective action of Baclofen at the GABAB receptor. The (R)-enantiomer is significantly more potent than the (S)-enantiomer and the racemic mixture.
| Compound | Binding Affinity (IC50/Kd) | Relative Potency | Therapeutic Effect |
| (R)-Baclofen | IC50 = 0.04 µM[11] | ~100-1000x more potent than (S)-Baclofen[4] | Primary therapeutic activity (muscle relaxant, antispastic)[2] |
| (S)-Baclofen | IC50 = 33 µM[11] | Significantly less active | Minimal therapeutic activity, may have opposing effects[4] |
| Racemic Baclofen | - | 1.4-1.9x less potent than (R)-Baclofen[3][12] | Therapeutic effect is due to the (R)-enantiomer |
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of this compound and its derivatives is paramount for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.
Experimental Protocol: Chiral HPLC for Baclofen Enantiomers [13][14]
-
Column: A chiral column, such as a Phenomenex Chirex 3216 (150x4.6 mm, 5 µm) or a teicoplanin macrocyclic antibiotic CSP (Chirobiotic T), is used for enantioselective resolution.[13][14]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or modifier (e.g., 0.4 mM CuSO4 in 20 mM sodium acetate, or a polar ionic mobile phase of methanol:glacial acetic acid:triethylamine).[13][14]
-
Detection: UV detection at 220 nm is commonly employed.[13][14]
-
Sample Preparation: For biological samples like plasma, solid-phase extraction (SPE) is used to extract the baclofen enantiomers prior to HPLC analysis.[13][14]
-
Quantification: Calibration curves are generated for each enantiomer to allow for accurate quantification. The limit of quantitation for both enantiomers in human plasma has been reported to be as low as 20 ng/ml.[13]
Beyond Baclofen: Other Potential Applications
While the primary role of this compound in medicinal chemistry is as a precursor to (R)-Baclofen, its structural motif as a chiral β-amino acid makes it a valuable building block for the synthesis of other bioactive molecules. Unnatural amino acids are increasingly recognized as critical tools in peptide and peptidomimetic-based drug discovery to optimize physicochemical properties and enhance target selectivity.[15] The incorporation of this specific chiral scaffold could be explored in the design of novel CNS agents targeting other receptors or enzymes.
Conclusion
This compound is more than just a synthetic intermediate; it is the molecular embodiment of stereospecificity in modern drug design. Its role as the cornerstone of (R)-Baclofen has paved the way for a deeper understanding of GABAB receptor pharmacology and has highlighted the importance of chiral purity in developing safer and more effective therapeutics. The continued exploration of stereoselective synthetic methods and the application of this chiral building block in novel drug discovery programs will undoubtedly lead to further advancements in the treatment of neurological disorders.
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- S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3470.
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Substituted β-Phenylalanine Derivatives: A Technical Guide to Synthesis, Conformation, and Therapeutic Application
Introduction: Beyond the α-Amino Acid Paradigm
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. While α-amino acids are the fundamental building blocks of life, their direct use in peptide-based therapeutics is often hampered by poor metabolic stability due to proteolytic degradation.[1] This has propelled the exploration of their higher homologues, the β-amino acids. Substituted β-phenylalanine derivatives (β-PADs) have emerged as a particularly valuable class of these non-proteinogenic amino acids.[2]
The introduction of an additional carbon atom into the backbone confers several advantageous properties. Structurally, it allows for the formation of unique, stable secondary structures, such as helices and turns, that are inaccessible to their α-amino acid counterparts.[3] This conformational pre-organization is a powerful tool for mimicking the bioactive conformations of natural peptides or for designing inhibitors of protein-protein interactions.[4] From a pharmacological standpoint, the β-amino acid backbone is inherently more resistant to enzymatic cleavage, leading to improved in vivo stability and bioavailability.[1]
This guide provides an in-depth exploration of substituted β-phenylalanine derivatives, from the strategic nuances of their chemical synthesis to the conformational principles that govern their biological activity and their successful application as therapeutic agents.
Part 1: Strategic Synthesis of β-Phenylalanine Derivatives
The synthesis of β-PADs, especially in an enantiomerically pure form, remains a significant challenge in drug discovery.[2] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.
Classical Approaches: The Foundation
Historically, the Knoevenagel/Rodionow-Johnson reaction has been a cornerstone for accessing β-PADs.[1][5] This pathway typically involves the condensation of an aromatic aldehyde with a source of ammonia and a malonic acid derivative, followed by reduction and decarboxylation. While robust, this method often yields racemic mixtures, necessitating challenging chiral resolution steps for therapeutic applications.
Modern Asymmetric Synthesis: Precision and Control
To overcome the limitations of classical methods, significant research has focused on developing catalytic asymmetric syntheses that provide direct access to enantiopure β-PADs.[5]
-
Enolate Additions to Imines (Mannich-Type Reactions): This is one of the most powerful and versatile methods. The asymmetric addition of a prochiral enolate to an imine, catalyzed by a chiral catalyst or directed by a chiral auxiliary, can produce highly substituted β-amino acid derivatives with excellent stereocontrol.[6] The use of tert-butanesulfinyl imines, for example, serves as a reliable chiral auxiliary that directs the nucleophilic attack of the enolate, leading to high diastereoselectivity.[6]
-
Conjugate Additions: The Michael addition of amine equivalents to α,β-unsaturated esters is another direct route.[6] This approach can be rendered asymmetric through the use of chiral amines, chiral catalysts, or chiral auxiliaries attached to the acrylate.[6]
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of β-amino acrylates using chiral transition-metal catalysts (e.g., Rhodium-phosphine complexes) is an effective method for producing β-substituted β-amino acids.[6] However, its application to β-aryl substituted systems can sometimes result in lower enantioselectivity.[6]
-
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative.[1] Phenylalanine ammonia lyases (PALs), for instance, can be adapted for the synthesis of specific (S)-β-PADs with high enantiomeric excess.[1] Hydrolases have also been employed in chemoenzymatic routes to resolve racemic intermediates, providing access to both (R) and (S) enantiomers.[1]
The following workflow illustrates the decision-making process in modern synthetic planning for a novel β-PAD.
Caption: Synthetic strategy selection workflow for β-PADs.
Part 2: Conformational Properties and Structural Implications
The defining feature of β-peptides (peptides containing β-amino acids) is their propensity to form stable, well-defined secondary structures that differ from those of α-peptides.[3] Understanding these conformational preferences is critical for designing bioactive molecules.
While α-peptides predominantly form α-helices and β-sheets, the additional backbone flexibility of β-peptides allows for novel folding patterns, including the 14-helix (a helix stabilized by C=O(i)···H-N(i+3) hydrogen bonds) and various turns and sheet-like structures.[3][4] The specific conformation adopted is heavily influenced by the substitution pattern on the β-amino acid.
Constrained analogues of phenylalanine are particularly useful for enforcing specific backbone geometries.[7] By restricting the rotation of the phenyl side chain, these analogues can induce specific turns or helical structures in a peptide sequence.
-
Cyclic Analogues: Incorporating the β-carbon and the amino group into a ring system, as in 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), creates a highly constrained residue that strongly promotes β-turn conformations.[7]
-
Cyclopropane Derivatives: Cyclopropane analogues of phenylalanine, such as 1-amino-2,2-diphenylcyclopropanecarboxylic acid (c3Dip), have been shown to induce γ-turn conformations, a structural motif of significant interest for peptide design.[8][9]
-
Norbornane Analogues: These bulky, rigid scaffolds severely restrict the available conformational space, favoring C7-like structures over extended conformations.[10]
The diagram below illustrates how the incorporation of a β-amino acid alters the peptide backbone trajectory compared to a standard α-amino acid.
Caption: Comparison of α- and β-amino acid backbone structures.
Part 3: Therapeutic Applications and Drug Development
The unique structural and stability features of β-PADs make them highly attractive scaffolds for medicinal chemistry.[1] They serve both as building blocks for peptidomimetics and as core structures for small-molecule drugs.
β-PADs as Peptidomimetics (β-Peptides)
By assembling β-PADs into oligomers, scientists can create β-peptides that mimic the helical structures of α-peptides.[4] This strategy is particularly effective for inhibiting protein-protein interactions (PPIs) that are mediated by helical domains. Because they are proteolytically stable, these β-peptides represent promising alternatives to therapeutic proteins or antibodies.[4][11]
β-PADs as Small-Molecule Scaffolds
The β-phenylalanine core is a "metabolically stable core" that can be decorated with various functional groups to target a wide range of biological systems.[12][13]
-
Anticancer Agents: Substituted β-PADs have shown significant promise as anticancer agents.[12] For example, derivatives bearing sulphonamide and azole moieties have been synthesized and evaluated for their inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K), a target involved in tumor resistance, and have demonstrated potent cytotoxic effects in lung cancer models.[12][13] Some derivatives have also shown the ability to overcome multidrug resistance, a major challenge in chemotherapy.[12]
-
Antiviral and Neuroprotective Agents: The β-PAD scaffold has been used as a precursor for molecules targeting amyloid aggregation in Alzheimer's disease and for the synthesis of antiviral compounds.[1]
-
Enzyme Inhibition: The structural similarity to natural amino acids allows β-PADs to be recognized by enzymes, making them effective scaffolds for designing enzyme inhibitors.[5]
Structure-Activity Relationship (SAR) Data
The development of β-PAD therapeutics relies on systematic evaluation of structure-activity relationships. The following table presents hypothetical data for a series of β-PAD sulphonamide derivatives tested for antiproliferative activity, illustrating a typical SAR study.
| Compound ID | Phenyl Ring Substitution | Heterocycle Moiety | IC50 (µM) in A549 Lung Cancer Cells |
| LEAD-01 | 4-Chloro | 1,2,4-Triazole | 15.2 |
| LEAD-02 | 4-Methoxy | 1,2,4-Triazole | 45.8 |
| LEAD-03 | Unsubstituted | 1,2,4-Triazole | 22.5 |
| LEAD-04 | 4-Chloro | Oxadiazole | 31.7 |
| LEAD-05 | 4-Chloro | Thiazole | 18.9 |
Data is hypothetical and for illustrative purposes only.
This data suggests that an electron-withdrawing group (4-Chloro) on the phenyl ring is beneficial for activity (LEAD-01 vs. LEAD-02/03) and that the nature of the appended heterocycle also modulates potency (LEAD-01 vs. LEAD-04).
Part 4: Key Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed, representative methodologies for the synthesis and biological evaluation of a β-PAD derivative.
Protocol 4.1: Asymmetric Synthesis of a Boc-Protected β-PAD Ester via Mannich Reaction
Objective: To synthesize an enantiomerically enriched β-phenylalanine derivative using a chiral auxiliary-directed Mannich reaction.
Methodology:
-
Preparation of Chiral Sulfinylimine:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in CH2Cl2 at room temperature, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add CuSO4 (2.0 eq) as a dehydrating agent.
-
Stir the reaction mixture vigorously at 40 °C for 12-18 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, filter the mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used without further purification.
-
-
Enolate Formation and Mannich Addition:
-
In a separate flame-dried flask under N2 atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add ethyl acetate (2.0 eq) dropwise to the LDA solution and stir for 45 minutes to generate the lithium enolate.
-
In another flask, dissolve the crude N-sulfinylimine (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.
-
Transfer the prepared enolate solution to the imine solution via cannula dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired diastereomer of the β-amino ester. Causality Note: The stereochemistry of the sulfinamide auxiliary directs the facial selectivity of the enolate attack, leading to a high diastereomeric excess.
-
-
Auxiliary Cleavage and N-Protection:
-
Dissolve the purified product in methanol and add HCl (4 M in dioxane, 3.0 eq) at 0 °C.
-
Stir for 1-2 hours until TLC indicates complete cleavage of the sulfinyl group.
-
Concentrate the mixture in vacuo.
-
Re-dissolve the crude amine salt in a 1:1 mixture of THF and water. Add NaHCO3 (3.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.5 eq).
-
Stir vigorously overnight at room temperature.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to yield the final N-Boc protected β-PAD ester.
-
Protocol 4.2: Evaluation of Antiproliferative Activity using MTT Assay
Objective: To determine the cytotoxic effect of synthesized β-PADs on a cancer cell line (e.g., A549 human lung carcinoma).
Methodology:
-
Cell Culture and Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37 °C in a 5% CO2 humidified incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment. Self-Validation: A 24h pre-incubation ensures cells are in the logarithmic growth phase at the time of drug exposure.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds or controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Perspective
Substituted β-phenylalanine derivatives represent a mature yet continually evolving field in medicinal chemistry.[5] Their enhanced stability and unique conformational properties have established them as privileged scaffolds in drug discovery.[1][2] Future efforts will likely focus on several key areas: the development of more efficient and sustainable "green" synthetic methods to access these compounds, the expansion of their therapeutic applications into new disease areas through phenotypic screening and target-based design, and the integration of computational methods for the de novo design of β-peptides with precisely engineered folding and functional properties.[1][5] As our understanding of molecular recognition and disease pathology deepens, the versatility of the β-phenylalanine scaffold will undoubtedly continue to provide innovative solutions to pressing therapeutic challenges.
References
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Rémondin, C., Mignani, S., Rochais, C., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link][1][5][14]
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Rémondin, C., Mignani, S., Rochais, C., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed. [Link][2]
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Ellman, J. A., et al. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(15), 5394–5403. [Link][6]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link][15]
-
Horne, W. S., et al. (2011). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. Organic & Biomolecular Chemistry, 9(20), 7047-7054. [Link][16]
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Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1649-1663. [Link]
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Rémondin, C., Mignani, S., Rochais, C., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147–1162. [Link]
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Yılmaz, B., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 1234. [Link][12]
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Yılmaz, B., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link][13]
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Gellman, S. H., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8827–8846. [Link][4]
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Alemán, C., et al. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766. [Link][8]
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Toniolo, C., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. [Link][7]
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Alemán, C., et al. (2006). Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents. The Journal of Physical Chemistry B, 110(11), 5762-5766. [Link][9]
-
Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link][11]
-
Oliva, R., et al. (2001). Study of the conformational profile of the norbornane analogues of phenylalanine. Journal of the American Chemical Society, 123(27), 6543–6552. [Link][10]
-
DeGrado, W. F., Schneider, J. P., & Hamuro, Y. (1999). The twists and turns of beta-peptides. Journal of Peptide Research, 54(3), 206–217. [Link][3]
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Methodological & Application
Asymmetric Synthesis of (3R)-3-Amino-3-(4-chlorophenyl)propanoic Acid: An Application Note on Enzymatic Kinetic Resolution
Introduction
(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmacologically active compounds.[1] Its structural motif is found in molecules targeting neurological disorders, owing to its ability to modulate neurotransmitter activity. The precise stereochemical configuration at the C3 position is often critical for biological efficacy and selectivity. Consequently, robust and efficient methods for the asymmetric synthesis of the (3R)-enantiomer are of significant interest to researchers in medicinal chemistry and drug development.
This application note provides a detailed protocol for the asymmetric synthesis of this compound, primarily focusing on a highly effective enzymatic kinetic resolution (EKR) strategy. This method offers excellent enantioselectivity, operational simplicity, and is conducted under mild reaction conditions, making it an attractive approach for obtaining the desired enantiomer in high purity. We will also briefly discuss alternative synthetic strategies to provide a comprehensive overview for researchers in the field.
Principles of the Featured Synthesis: Enzymatic Kinetic Resolution
The core of the presented protocol is the kinetic resolution of a racemic mixture of ethyl 3-amino-3-(4-chlorophenyl)propanoate. Kinetic resolution is a powerful technique for separating enantiomers, wherein one enantiomer of a racemate reacts at a significantly faster rate than the other in the presence of a chiral catalyst or reagent. In this case, a lipase enzyme is employed as the chiral biocatalyst.
The strategy involves the enantioselective N-acylation of the racemic amino ester. The lipase, in this protocol Candida antarctica lipase A (CAL-A), selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer largely unreacted. The significant difference in reaction rates allows for the separation of the acylated (S)-enantiomer from the unreacted (R)-amino ester. Subsequent hydrolysis of the unreacted (R)-ester yields the target molecule, this compound, with high enantiomeric excess.
This enzymatic approach is highly valued for its sustainability and high selectivity, often surpassing traditional chemical methods. Lipases are robust enzymes that can function in organic solvents, further enhancing their utility in organic synthesis.[2][3]
Experimental Workflow Overview
The overall synthetic route is a three-step process starting from commercially available 4-chlorobenzaldehyde.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Part 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid
This procedure is adapted from the Rodionov reaction, a well-established method for the synthesis of β-amino acids.
Materials:
-
4-chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A white precipitate of the product will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under reduced pressure to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid as a white solid. This crude product is typically of sufficient purity for the next step.
Part 2: Synthesis of Racemic Ethyl 3-Amino-3-(4-chlorophenyl)propanoate
The esterification of the racemic β-amino acid is efficiently achieved using thionyl chloride in ethanol.[2][4][5]
Materials:
-
Racemic 3-amino-3-(4-chlorophenyl)propanoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a gas outlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, the hydrochloride salt of the ethyl ester, can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) for further purification if necessary.
Part 3: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-(4-chlorophenyl)propanoate
This protocol is adapted from a highly efficient method for a structurally similar substrate.[6]
Materials:
-
Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate
-
Candida antarctica lipase A (CAL-A), immobilized
-
Butyl butanoate (or other suitable acyl donor)
-
Diisopropyl ether (or other suitable organic solvent)
Procedure:
-
In a flask, dissolve racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate (1.0 eq) in diisopropyl ether.
-
Add butyl butanoate (1.0-1.5 eq) as the acyl donor.
-
Add immobilized CAL-A (a typical loading is 15-20 mg per mmol of substrate).
-
Seal the flask and shake the mixture at a constant temperature (e.g., 45 °C) in an orbital shaker.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted (R)-ester and the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted (R)-ethyl 3-amino-3-(4-chlorophenyl)propanoate and the acylated (S)-enantiomer. These can be separated by column chromatography.
Part 4: Hydrolysis of (R)-Ethyl 3-Amino-3-(4-chlorophenyl)propanoate
The final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
(R)-Ethyl 3-amino-3-(4-chlorophenyl)propanoate
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl)
Procedure:
-
Dissolve the purified (R)-ethyl 3-amino-3-(4-chlorophenyl)propanoate in aqueous HCl.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Data Summary
| Step | Product | Typical Yield | Key Analytical Parameters |
| 1 | Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid | 60-70% | ¹H NMR, ¹³C NMR |
| 2 | Racemic Ethyl 3-Amino-3-(4-chlorophenyl)propanoate | 85-95% | ¹H NMR, MS |
| 3 | (R)-Ethyl 3-Amino-3-(4-chlorophenyl)propanoate | ~45% (from racemate) | Chiral HPLC (ee >98%) |
| 4 | This compound | >90% | ¹H NMR, Chiral HPLC (ee >98%), Optical Rotation |
Alternative Asymmetric Strategies
While enzymatic kinetic resolution is a highly effective method, other asymmetric strategies have been developed for the synthesis of chiral β-amino acids and are worth noting.
-
Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of β-enamino esters is a powerful method for accessing chiral β-amino acids with high enantioselectivity.[7] This approach builds the stereocenter directly in a carbon-hydrogen bond-forming reaction.
-
Asymmetric Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters, catalyzed by chiral metal complexes or organocatalysts, is another prominent strategy.[8] For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-aminoacrylate esters can yield β-aryl-β-amino acids with excellent enantioselectivity.[4]
Caption: Conceptual overview of alternative asymmetric synthesis routes.
Conclusion
This application note has detailed a robust and highly selective protocol for the synthesis of this compound based on the enzymatic kinetic resolution of its corresponding ethyl ester. The use of Candida antarctica lipase A provides an efficient and environmentally benign method for accessing this valuable chiral building block in high enantiomeric purity. The presented multi-step procedure, from the synthesis of the racemic precursor to the final hydrolysis, offers a practical and scalable route for researchers in academic and industrial settings. The brief overview of alternative methods further equips scientists with a broader understanding of the available synthetic strategies for this important class of molecules.
References
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Nishimura, T., et al. (2010). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids. Journal of the American Chemical Society, 132(2), 464-465. [Link]
-
Paizs, C., et al. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(10), 2647. [Link]
-
Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390(2), 434-438. [Link]
-
Janssen, D. B., et al. (2007). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 241-246. [Link]
-
Wiley-VCH. (2005). Supporting Information. [Link]
-
Białas, A. (2016). What are a good methods for reaction of amino acids with thionyl chloride? ResearchGate. [Link]
-
ABI Scientific. Protein, Amino Acid and Peptide Synthesis. [Link]
-
Chem-Impex International. (R-3-Amino-3-(4-chlorophenyl)propionic acid. [Link]
-
Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. 344(12), 840-842. [Link]
-
Semantic Scholar. A simple and convenient method for esterification of tryptophan and other amino acids. [Link]
-
Chongqing Chemdad Co., Ltd. ethyl 3-amino-3-(4-chlorophenyl)propanoate. [Link]
- Google Patents. (1999).
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Liu, X., & Feng, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(12), 4784-4797. [Link]
-
Scientific Research Publishing. (2019). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
Sources
- 1. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
Application Notes & Protocols: (3R)-3-Amino-3-(4-chlorophenyl)propanoic Acid as a Chiral Building Block
Introduction: (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid structure, conferred by the 4-chlorophenyl group, and its specific (R)-stereochemistry make it a crucial precursor for synthesizing a range of biologically active molecules. This propanoic acid derivative is a key intermediate in the synthesis of pharmacologically significant compounds, most notably as a precursor to (R)-Baclofen, the more active enantiomer of a GABA-B receptor agonist. The presence of the amino group, the carboxylic acid, and the specific stereocenter provides three distinct points for chemical modification, allowing for the creation of diverse molecular scaffolds and combinatorial libraries for drug discovery.
This technical guide provides an in-depth overview of the properties of this compound, its primary applications, and detailed, field-proven protocols for its use. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | (R)-β-Aminohydrocinnamic acid, (R)-Baclofen intermediate | |
| CAS Number | 71551-32-9 | |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 215-220 °C | |
| Optical Rotation | [α]²⁰/D +8.0 to +10.0° (c=1 in 1M HCl) | |
| Solubility | Sparingly soluble in water, soluble in acidic solutions | N/A |
Core Application: Synthesis of (R)-Baclofen
The most prominent application of this compound is in the enantioselective synthesis of (R)-Baclofen. (R)-Baclofen is the pharmacologically active enantiomer, exhibiting significantly greater potency as a GABA-B receptor agonist than its (S)-counterpart. The direct use of the chiral building block circumvents the need for challenging chiral resolution steps at later stages of the synthesis, making the process more efficient and cost-effective.
The conversion involves a straightforward lactamization reaction to form the corresponding β-lactam, which is a key step in the synthesis of Baclofen.
Workflow for (R)-Baclofen Synthesis from the Chiral Building Block
Caption: Synthetic workflow from the chiral amino acid to (R)-Baclofen.
Protocol 1: Synthesis of (R)-4-(4-chlorophenyl)azetidin-2-one (β-Lactam Intermediate)
This protocol details the cyclization of the amino acid to its corresponding β-lactam, a critical intermediate. The choice of a suitable coupling agent is key to achieving high yield and preventing side reactions.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspension: Suspend the amino acid in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes. Rationale: Triethylamine acts as a base to deprotonate the carboxylic acid and the ammonium salt, facilitating the subsequent reaction.
-
Activation: Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Rationale: 2,4,6-Trichlorobenzoyl chloride is an effective activating agent for the carboxylic acid, forming a mixed anhydride that is highly susceptible to nucleophilic attack.
-
Cyclization: In a separate flask, prepare a solution of DMAP (catalytic amount) in a large volume of anhydrous toluene. Heat this solution to reflux.
-
Slow Addition: Add the reaction mixture from step 4 to the refluxing toluene solution containing DMAP via a syringe pump over a period of 8-10 hours. Rationale: Slow addition under high dilution conditions favors the intramolecular cyclization to form the four-membered β-lactam ring over intermolecular polymerization.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (R)-4-(4-chlorophenyl)azetidin-2-one.
Expanding Utility: A Scaffold for Novel Therapeutics
Beyond Baclofen, the rigid 3-amino-3-(4-chlorophenyl)propanoic acid scaffold is an excellent starting point for the development of novel therapeutic agents. The amino and carboxylic acid groups serve as handles for diversification.
-
Amide Coupling: The primary amine can be readily acylated or coupled with various carboxylic acids to generate a library of amide derivatives.
-
Esterification/Amidation: The carboxylic acid can be converted to esters or amides, introducing further diversity.
-
Reductive Amination: The amine can be used in reductive amination reactions to introduce different substituents.
Protocol 2: General Procedure for Amide Library Synthesis
This protocol provides a general method for coupling the chiral amine with a library of carboxylic acids using standard peptide coupling reagents.
Materials:
-
This compound methyl ester (synthesis from the acid is a prerequisite) (1.0 eq)
-
A diverse set of carboxylic acids (R-COOH) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, MgSO₄)
Procedure:
-
Esterification: First, protect the carboxylic acid of the starting material, for example, by converting it to a methyl ester using SOCl₂ in methanol. This prevents self-polymerization.
-
Reaction Setup: In a reaction vial, dissolve the chosen carboxylic acid (1.1 eq) in anhydrous DMF.
-
Coupling Agents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the vial. Stir for 10 minutes at room temperature. Rationale: EDC and HOBt combine to form an activated ester of the carboxylic acid, which is more reactive and less prone to racemization.
-
Amine Addition: Add a solution of this compound methyl ester (1.0 eq) in DMF to the reaction vial, followed by the addition of DIPEA (3.0 eq). Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and maintain a basic pH.
-
Reaction: Seal the vial and stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the resulting amide by flash chromatography or preparative HPLC.
Logical Flow for Library Synthesis
application of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid in peptide synthesis
An In-Depth Guide to the Application of (3R)-3-amino-3-(4-chlorophenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of peptide therapeutics is continually evolving, driven by the need to overcome the inherent limitations of natural α-peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids is a cornerstone strategy in this endeavor. This guide focuses on This compound , a chiral β-amino acid, detailing its strategic application in modern peptide synthesis. By introducing an additional carbon atom into the peptide backbone, this building block offers a powerful tool to engineer peptides with enhanced proteolytic resistance, novel secondary structures, and tailored biological activities. This document provides the scientific rationale, proven experimental protocols, and critical insights required for the successful integration of this versatile molecule into synthetic peptide scaffolds, aiming to accelerate the development of next-generation peptidomimetics and foldamers.
The Scientific Imperative: Why Incorporate a Substituted β-Amino Acid?
The decision to incorporate this compound into a peptide sequence is driven by several key advantages that address fundamental challenges in medicinal chemistry.
-
Enhanced Proteolytic Stability: Peptides constructed from β-amino acids are resistant to degradation by proteases both in vitro and in vivo.[1][2] This is because the altered backbone stereochemistry and spacing are not recognized by the active sites of common peptidases, significantly extending the therapeutic window of peptide-based drugs.[3][4]
-
Induction of Novel Secondary Structures: The elongated backbone of β-peptides leads to the formation of unique, stable secondary structures not observed in α-peptides, such as the 10-helix, 12-helix, and 14-helix.[1][2] These well-defined conformations, known as "foldamers," provide rigid scaffolds for presenting side-chain functionalities in precise spatial arrangements, which is crucial for mimicking protein epitopes and inhibiting protein-protein interactions.[3][5]
-
Structural and Functional Mimicry: The strategic placement of β-amino acids can modulate the conformation and dynamics of native peptide sequences.[3] This allows for the design of bioactive analogues that can function as agonists or antagonists for various receptors or inhibit specific protein-protein interactions, with applications ranging from antimicrobial agents to oncology.[3][4][5][6]
-
Targeted Physicochemical Properties: The 4-chlorophenyl moiety of the amino acid provides a specific lipophilic and electronically distinct side chain. This group can engage in hydrophobic, π-π stacking, or even halogen-bonding interactions with biological targets, offering an additional vector for optimizing ligand affinity and specificity.
Characterization of the Building Block
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Source(s) |
| Synonyms | (R)-4-Chloro-β-phenylalanine, D-β-Phe(4-Cl)-OH | [7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [7][8] |
| Molecular Weight | 199.63 g/mol | [7][8] |
| Appearance | White powder | [7] |
| CAS Number | 131690-61-4 | [7] |
| Chirality | (3R)-configuration | [7] |
| Storage | 0-8°C | [7] |
Core Methodologies: Synthesis and Incorporation
The successful integration of this compound into a peptide sequence relies on established solid-phase peptide synthesis (SPPS) techniques, with specific considerations for protecting groups and coupling activation.
Protecting Group Strategy: The Fmoc/tBu Approach
The most robust and widely used strategy for SPPS is the Fmoc/tBu approach.[9] The α-amino group of the incoming amino acid is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu). This orthogonal scheme ensures that the correct bonds are formed in a controlled, stepwise manner.[10]
For the purpose of synthesis, the commercially available Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid is the required starting material.[11] The Fmoc group is critical for preventing polymerization and ensuring selective amide bond formation during the coupling step.[11][12]
Caption: Structure of the protected monomer for SPPS.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines the key steps for incorporating Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid into a peptide chain using a manual or automated synthesizer. This cycle is repeated for each amino acid in the sequence.
Caption: The iterative workflow of the SPPS cycle.
Protocol 1: Fmoc Deprotection
-
Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
Protocol 2: Activation and Coupling
The choice of coupling reagent is critical for achieving high efficiency, especially with sterically hindered or non-standard amino acids.[13] Onium salt-based reagents are highly recommended for their speed and efficacy.
| Reagent Class | Example(s) | Key Characteristics & Causality | Source(s) |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate. DIC is preferred over DCC for SPPS because its urea byproduct is soluble in DMF, preventing resin clogging. Often used with an additive like HOBt or Oxyma to minimize racemization by forming a less reactive, more selective active ester. | [14][15] |
| Uronium Salts | HBTU, HATU | Highly efficient reagents that form active esters rapidly. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for difficult couplings due to the electron-withdrawing nature of the 7-azabenzotriazole group, which creates a highly reactive intermediate. Requires a non-nucleophilic base (e.g., DIPEA) for activation. | [13][15] |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a strong coupling reagent that generates non-carcinogenic byproducts. It is highly reactive and effective for standard and challenging couplings. | [13][15] |
Detailed Coupling Procedure (using HATU):
-
In a separate vessel, prepare the activation mixture:
-
Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid (4 equivalents relative to resin loading).
-
HATU (3.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Dissolve in a minimal amount of DMF.
-
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected, washed resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, reaction time can be extended or temperature slightly increased.
-
Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Final Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.
Protocol 3: Cleavage from Resin
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard, robust cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups. TIS and water act as "scavengers" to trap the highly reactive cationic species (e.g., t-butyl cations) that are released during deprotection, preventing them from re-attaching to and modifying sensitive residues like Tryptophan or Methionine.
-
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide product requires purification and characterization to ensure identity and purity.
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is typically used to separate the target peptide from deletion sequences and other impurities.
-
Analysis:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final peptide, verifying that the correct sequence was synthesized.
-
Analytical RP-HPLC: Used to determine the purity of the final product, typically aiming for >95% for biological assays.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its incorporation into peptide chains imparts crucial properties, most notably a profound resistance to enzymatic degradation and the ability to form unique, stable secondary structures. By following the detailed protocols for Fmoc-based solid-phase synthesis outlined in this guide—paying close attention to the choice of coupling reagents and cleavage conditions—researchers can effectively leverage this β-amino acid to create novel peptide-based tools and therapeutic candidates. The logical application of such unnatural amino acids is essential for pushing the boundaries of drug discovery and chemical biology.
References
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. Available at: [Link]
-
Fülöp, F., & Martinek, T. A. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1221-1223. Available at: [Link]
-
Wikipedia contributors. (2023). Beta-peptide. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
BIONITY. (n.d.). Beta-peptide. Bionity.com. Available at: [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 90(5), 616-625. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec.com. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. PubChem Compound Database. Available at: [Link]
-
Fields, G. B. (2007). Introduction to Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
Sources
- 1. Beta-peptide [bionity.com]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
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- 15. file.globalso.com [file.globalso.com]
Application Notes and Protocols for the GC-MS Analysis of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid via Derivatization
Introduction: The Analytical Imperative for Chiral β-Amino Acids
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid, a structural motif of significant interest in pharmaceutical and drug development. As a key intermediate or a final active pharmaceutical ingredient (API), its enantiomeric purity and concentration are critical quality attributes. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the separation and quantification of such compounds, providing high chromatographic resolution and structural information. However, the inherent polarity and low volatility of amino acids, including our target analyte, preclude their direct analysis by GC-MS.[1]
This application note provides a comprehensive guide to the derivatization of this compound, transforming it into a volatile and thermally stable derivative suitable for GC-MS analysis. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the expected mass spectrometric behavior of the derivatized analyte.
The Rationale for Derivatization: Enabling Volatility and Enhancing Performance
The primary goal of derivatization in this context is to mask the polar functional groups—the carboxylic acid and the primary amine—that are responsible for the compound's low volatility.[1] This is achieved by replacing the active hydrogens on these groups with nonpolar moieties. The benefits of this chemical modification are multifold:
-
Increased Volatility: The resulting derivative has a significantly lower boiling point, allowing it to be readily vaporized in the GC injector without thermal decomposition.
-
Improved Chromatographic Behavior: Derivatization reduces the potential for undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.
-
Enhanced Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which can enhance the response of electron capture detectors (ECD) or be beneficial in negative chemical ionization (NCI) MS.
-
Structural Elucidation: The mass spectral fragmentation patterns of the derivatives are often characteristic and can be used for confident identification and structural confirmation.[1]
Choosing the Right Derivatization Strategy: A Tale of Two Approaches
Two primary derivatization strategies are widely employed for amino acids in GC-MS analysis: silylation and a two-step esterification followed by acylation . The choice between these methods depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the potential for side reactions.
Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a robust and common technique for derivatizing compounds with active hydrogens.[1] MSTFA is a powerful silylating reagent that reacts with both the carboxylic acid and amine groups to form trimethylsilyl (TMS) esters and TMS-amines, respectively.
Causality of Experimental Choices:
-
MSTFA as the Reagent: MSTFA is chosen for its high silylating potential and the volatility of its byproducts, which elute with the solvent front and minimize interference.
-
Anhydrous Conditions: The presence of moisture can hydrolyze the silylating reagent and the formed derivatives, leading to incomplete derivatization and poor reproducibility. Therefore, all solvents and reagents must be anhydrous, and the reaction should be performed in a moisture-free environment.
-
Heating: The reaction is typically heated to ensure complete derivatization of both the sterically accessible amine and the carboxylic acid groups.
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial.
-
Drying: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (to aid in solubility and catalyze the reaction) and 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Expected Derivative:
The reaction with MSTFA will yield N,O-bis(trimethylsilyl)-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid.
Protocol 2: Two-Step Esterification and Acylation
This classic two-step approach first converts the carboxylic acid to an ester, followed by acylation of the amino group. This method offers flexibility in the choice of reagents and can lead to very stable derivatives.
Causality of Experimental Choices:
-
Esterification First: The carboxylic acid is typically esterified first under acidic conditions. This prevents the acylation of the carboxylic acid in the subsequent step.
-
Choice of Alcohol: Isopropanol is a common choice for esterification, leading to the isopropyl ester. Other alcohols like methanol or butanol can also be used.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that introduces a trifluoroacetyl group, which can enhance chromatographic performance and produce characteristic mass spectral fragments.
-
Solvent Exchange: After esterification, the acidic reagent is removed, and the solvent is exchanged to a non-protic solvent for the acylation step to prevent side reactions.
Detailed Experimental Protocol:
-
Esterification:
-
To the dry sample (1-5 mg) in a reaction vial, add 200 µL of isopropanol and 50 µL of acetyl chloride.
-
Cap the vial and heat at 100°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the reagents to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Expected Derivative:
This protocol will yield the N-trifluoroacetyl isopropyl ester of this compound.
GC-MS Analysis: Chromatographic and Spectrometric Considerations
Chromatographic Separation:
For the chiral separation of the derivatized (3R)-enantiomer from its potential (3S)-enantiomer, a chiral capillary column is required.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Chiral capillary column (e.g., Chirasil-Val, Beta DEX™) | Essential for the separation of enantiomers. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivative without degradation. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 5-10°C/min to 280°C, hold for 5 min | An optimized temperature program is crucial for good separation and peak shape. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides efficient chromatography. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible fragmentation patterns. |
| Scan Range | 50-550 m/z | A wide scan range is initially used to identify the molecular ion and key fragments. |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis | SIM mode provides higher sensitivity and selectivity for target compound quantification. |
Mass Spectrometric Fragmentation:
The derivatized analyte will produce characteristic fragments upon electron ionization.
-
TMS Derivative: Expect to see a molecular ion (M+•) and characteristic fragments corresponding to the loss of a methyl group ([M-15]+), a trimethylsilyl group ([M-73]+), and fragments arising from the cleavage of the carbon chain.
-
N-TFA, Isopropyl Ester Derivative: The molecular ion may be observed, along with fragments from the loss of the isopropoxy group ([M-59]+), the trifluoroacetyl group ([M-97]+), and cleavage at the benzylic position.
Workflow Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Trustworthiness and Self-Validation
To ensure the reliability of the developed method, the following validation parameters should be assessed:
-
Linearity: A calibration curve should be constructed using at least five concentration levels of the derivatized standard. The correlation coefficient (r²) should be >0.99.
-
Precision: The repeatability and intermediate precision of the method should be evaluated by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be <15%.
-
Accuracy: The accuracy should be determined by spiking a blank matrix with a known amount of the analyte and calculating the recovery. Recoveries in the range of 85-115% are generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated. This includes ensuring baseline separation from the other enantiomer.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation and two-step esterification/acylation are viable and robust methods. The choice of the specific protocol will depend on the laboratory's resources and the specific requirements of the analysis. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers, scientists, and drug development professionals can develop and validate a reliable GC-MS method for the accurate quantification and chiral purity determination of this important β-amino acid.
References
A Comprehensive Guide to the Large-Scale Synthesis of Enantiopure (3R)-3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the large-scale synthesis of enantiopure (3R)-3-amino-3-(4-chlorophenyl)propanoic acid, a valuable chiral building block in the pharmaceutical industry. This guide explores various synthetic strategies, offering in-depth protocols and the scientific rationale behind them to ensure both technical accuracy and practical applicability.
Introduction: The Significance of this compound
Enantiomerically pure β-amino acids are crucial components in the development of numerous pharmaceuticals due to their unique structural and biological properties. This compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. Its rigid structure, conferred by the chlorophenyl group, and the specific stereochemistry at the C3 position are often essential for high-affinity interactions with biological targets. The large-scale production of this compound with high enantiopurity is therefore a critical challenge in pharmaceutical manufacturing.
Strategic Approaches to Enantiopure Synthesis
The synthesis of enantiopure this compound on a large scale can be approached through several strategic pathways. The choice of method often depends on factors such as cost, efficiency, scalability, and the desired level of enantiopurity. The primary strategies include:
-
Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired enantiomer directly from achiral starting materials using chiral catalysts or auxiliaries.
-
Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes to separate a racemic mixture, typically by selectively transforming one enantiomer into a different compound that can be easily separated.
-
Chemical Resolution: This classical technique involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, followed by separation of the diastereomers through crystallization.
This guide will delve into the practical application of these strategies, with a focus on scalable and industrially viable protocols.
Part 1: Synthesis of the Racemic Precursor
A common starting point for both resolution and some asymmetric strategies is the synthesis of racemic 3-amino-3-(4-chlorophenyl)propanoic acid. A well-established method for this is the Rodionov reaction, a variation of the Knoevenagel condensation followed by reduction.
Protocol 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid[1]
This protocol outlines the synthesis of the racemic amino acid from 4-chlorobenzaldehyde and malonic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorobenzaldehyde | 140.57 | (Scale-dependent) | X |
| Malonic Acid | 104.06 | (Scale-dependent) | ~X |
| Ammonium Acetate | 77.08 | (Scale-dependent) | ~1.3X |
| Ethanol | 46.07 | (Solvent) | - |
Procedure:
-
To a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, add 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.
-
Heat the mixture to reflux and maintain for a period of 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid as a white solid. A typical yield for this reaction is around 65%.[1]
Part 2: Enantioselective Synthesis and Resolution Strategies
With the racemic precursor in hand, the next critical step is to obtain the desired (3R)-enantiomer in high purity.
Strategy A: Enzymatic Kinetic Resolution of the N-Acyl Derivative
Enzymatic kinetic resolution is a powerful and green method for separating enantiomers on a large scale. This strategy typically involves the N-acylation of the racemic amino acid, followed by enantioselective hydrolysis of the acyl group from one of the enantiomers using a lipase or an acylase.
Workflow for Enzymatic Resolution:
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 2: N-Benzoylation of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid [1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic 3-amino-3-(4-chlorophenyl)propanoic acid | 199.63 | (Scale-dependent) | Y |
| Benzoyl Chloride | 140.57 | (Scale-dependent) | ~1.1Y |
| Sodium Hydroxide (2N aq.) | 40.00 | (Solvent/Base) | - |
| Hydrochloric Acid (conc.) | 36.46 | (for acidification) | - |
Procedure:
-
Dissolve the racemic amino acid in a 2N aqueous solution of sodium hydroxide in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution while maintaining the pH with the concurrent addition of 2N sodium hydroxide.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of <2.
-
The N-benzoyl derivative will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Enzymatic Hydrolysis of N-Benzoyl-3-amino-3-(4-chlorophenyl)propanoic acid
Materials and Reagents:
| Reagent | Description |
| Racemic N-benzoyl-3-amino-3-(4-chlorophenyl)propanoic acid | Substrate |
| Lipase (e.g., Novozym 435 - immobilized CAL-B) | Biocatalyst |
| Phosphate Buffer (pH 7-8) | Reaction medium |
| Organic Co-solvent (e.g., t-butanol) | To improve substrate solubility |
| Sodium Hydroxide (aq. solution) | To maintain pH |
Procedure:
-
Suspend the racemic N-benzoyl derivative in a phosphate buffer containing a suitable organic co-solvent.
-
Add the immobilized lipase to the suspension.
-
Maintain the pH of the reaction mixture at a constant value (typically between 7 and 8) by the controlled addition of an aqueous sodium hydroxide solution using a pH-stat. The consumption of NaOH is indicative of the reaction progress.
-
Monitor the reaction until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the product and the unreacted starting material.
-
Upon reaching the target conversion, filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture to precipitate the unreacted (S)-N-benzoyl-3-amino-3-(4-chlorophenyl)propanoic acid.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to isolate the desired this compound.
-
Purify the product by crystallization.
Strategy B: Asymmetric Hydrogenation of an Enamine Precursor
Asymmetric hydrogenation is a highly efficient method for the large-scale synthesis of chiral molecules.[3] This approach involves the synthesis of a prochiral enamine precursor, which is then hydrogenated using a chiral transition metal catalyst (typically based on rhodium or ruthenium) to produce the desired enantiomer with high selectivity.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for Asymmetric Hydrogenation.
While a specific, detailed industrial protocol for the asymmetric hydrogenation to this compound is proprietary, the general principles are well-established. The synthesis of a closely related compound, a key intermediate for Sitagliptin, utilizes a rhodium catalyst with a chiral ferrocenyl ligand for the asymmetric hydrogenation of an enamine ester, achieving high enantioselectivity.[4] This approach can be adapted for the synthesis of the target molecule.
General Protocol Outline (Adaptable):
-
Synthesis of the Enamine Precursor: The prochiral enamine can be synthesized from the corresponding β-keto ester, which in turn is prepared from 4-chlorophenylacetic acid and a suitable malonic acid derivative.
-
Asymmetric Hydrogenation: The enamine is hydrogenated under a hydrogen atmosphere in the presence of a chiral rhodium or ruthenium catalyst. The choice of ligand is critical for achieving high enantioselectivity.
-
Isolation and Purification: After the reaction, the catalyst is removed, and the resulting enantioenriched amino ester is isolated.
-
Hydrolysis: The ester is then hydrolyzed to the final carboxylic acid product.
Part 3: Analysis and Quality Control
Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
Protocol 4: Chiral HPLC for Enantiomeric Excess (ee) Determination
The separation of the enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid can be achieved on a polysaccharide-based chiral stationary phase (CSP).[5][6]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temperature | Controlled, often at room temperature or slightly elevated. |
The exact conditions will need to be optimized for the specific column and HPLC system used. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
The large-scale synthesis of enantiopure this compound is a challenging yet achievable goal through several well-established synthetic strategies. The choice between enzymatic resolution and asymmetric synthesis will depend on a variety of factors including cost, available equipment, and desired throughput. The protocols and workflows provided in this guide offer a solid foundation for researchers and process chemists to develop a robust and scalable manufacturing process for this important pharmaceutical intermediate. Careful optimization of reaction conditions and rigorous analytical control are essential for ensuring the production of a high-quality, enantiomerically pure final product.
References
- Burk, M. J., et al. (2003). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. Organic Letters, 5(18), 3089-3092.
- Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Merck KGaA. (2005). Supporting Information for "Enantioselective Biocatalytic Acylation of β-Amino Esters".
- Merck KGaA. (1999).
- Pavia, M. R., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 931-939.
- Tang, W., & Zhang, X. (2012). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 112(4), 2289-2319.
- Witschel, M., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-11.
Sources
- 1. wiley-vch.de [wiley-vch.de]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Techniques for the Quantification of Chiral Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Chirality in Amino Acids
Amino acids, the fundamental building blocks of proteins, exist as enantiomers (non-superimposable mirror images), designated as D- (dextrorotatory) and L- (levorotatory) forms. While L-amino acids are the predominant constituents of proteins in higher organisms, the presence and functional roles of D-amino acids in biological systems are of increasing scientific interest.[1][2] D-amino acids have been identified as crucial molecules in various physiological and pathological processes, including neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for certain diseases.[1][3] In the pharmaceutical industry, the chirality of amino acid-based drugs is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles.[4][5] Therefore, the accurate quantification of chiral amino acids is paramount in fields ranging from biomedical research to drug development and food science.[6][7][8]
This application note provides a comprehensive overview of modern analytical techniques for the quantification of chiral amino acids. It delves into the theoretical underpinnings of various methodologies, offers practical insights for experimental design, and presents detailed, step-by-step protocols for key workflows.
I. Strategic Approaches to Chiral Amino Acid Analysis
The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. Two primary strategies are employed for the chiral resolution of amino acids: the indirect method and the direct method .
-
Indirect Method: This approach involves the derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers.[9][10] These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional (achiral) stationary phase.
-
Direct Method: This strategy relies on the use of a chiral selector, either in the stationary phase (chiral stationary phase, CSP) or as an additive to the mobile phase or background electrolyte.[1][11] The differential interaction between the enantiomers and the chiral selector leads to their separation.
The choice between these methods depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
II. Chromatographic Techniques for Chiral Amino Acid Quantification
High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most powerful and widely used techniques for the chiral separation of amino acids.[3][7][12]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for chiral amino acid analysis. Both indirect and direct approaches are readily implemented.
In this method, amino acids are reacted with a chiral derivatizing agent prior to HPLC analysis on a standard reversed-phase column.
Common Chiral Derivatizing Agents:
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) reacts with the primary amine group of amino acids to form diastereomeric derivatives.[13]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles.[9][14][15] This method offers high sensitivity due to the fluorescent nature of the derivatives.
-
(R)-BiAC: This axially chiral derivatization reagent is designed for LC-MS analysis, enabling highly sensitive and selective quantification of D- and L-amino acids.[6][16]
Causality in Experimental Choices: The selection of a derivatizing agent is dictated by the detection method (UV or fluorescence), the reactivity with primary and secondary amines, and the desired chromatographic resolution. For instance, OPA/chiral thiol derivatization is preferred for high-sensitivity fluorescence detection of primary amino acids.[17]
Workflow for Indirect Chiral Amino Acid Analysis by HPLC
Caption: Workflow for indirect chiral amino acid analysis by HPLC.
Direct enantioseparation on a CSP is often preferred as it eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error.
Types of Chiral Stationary Phases for Amino Acid Analysis:
| CSP Type | Principle of Separation | Advantages | Disadvantages |
| Crown Ether | Based on the inclusion complex formation between the protonated primary amino group of the amino acid and the crown ether cavity.[1] | Excellent resolution for primary amino acids. | Limited applicability to secondary amino acids. |
| Ligand Exchange | Involves the formation of transient diastereomeric metal complexes between the amino acid, a metal ion (e.g., Cu2+), and a chiral ligand immobilized on the stationary phase.[11] | Can be used for underivatized amino acids; elution order can be reversed by using a column with the opposite enantiomer of the chiral ligand.[11] | Mobile phase complexity; potential for metal leaching. |
| Macrocyclic Glycopeptides | Teicoplanin and vancomycin-based CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[11] | Broad enantioselectivity for a wide range of compounds, including amino acids; compatible with both normal-phase and reversed-phase mobile phases. | Can be more expensive than other CSPs. |
| Zwitterionic | Cinchona alkaloid-derived zwitterionic CSPs are effective for the direct separation of free amino acids and small peptides under LC-MS compatible conditions.[18] | Good for ampholytic molecules; compatible with mass spectrometry. | Mobile phase composition can be critical for achieving good resolution. |
Causality in Experimental Choices: The choice of CSP is primarily driven by the specific amino acids being analyzed. For instance, crown ether-based CSPs are highly effective for the separation of primary amino acids like serine and glutamic acid.[1] Macrocyclic glycopeptide phases offer broader applicability for a wider range of amino acids.
B. Gas Chromatography (GC)
GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and selective technique for chiral amino acid analysis.[19] However, it requires the derivatization of amino acids to increase their volatility.[19]
Derivatization for GC Analysis: A two-step derivatization is typically employed:
-
Esterification: The carboxyl group is esterified (e.g., with an alcohol in the presence of an acid catalyst).
-
Acylation: The amino group is acylated (e.g., with an acylating agent like trifluoroacetic anhydride).
Chiral Separation in GC: The derivatized amino acids can be separated on a chiral stationary phase, such as Chirasil-L-Val.[20][21][22]
Causality in Experimental Choices: GC-MS is particularly advantageous for the analysis of complex biological matrices due to its high peak capacity and the structural information provided by mass spectrometry. The choice of derivatization reagents and the chiral column is critical for achieving good separation and sensitivity.[22][23]
Workflow for Chiral Amino Acid Analysis by GC-MS
Caption: Workflow for chiral amino acid analysis by GC-MS.
C. Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[24][25] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).
Common Chiral Selectors in CE:
-
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE.[12][26] They form transient inclusion complexes with the amino acid enantiomers, leading to differences in their electrophoretic mobility.
-
Macrocyclic Antibiotics: Similar to their use in HPLC, these can be effective chiral selectors in CE.[24]
-
Chiral Surfactants: Used in micellar electrokinetic chromatography (MEKC) to achieve chiral separations.[12][26]
Causality in Experimental Choices: CE is particularly well-suited for the analysis of small sample volumes and for high-throughput screening. The choice and concentration of the chiral selector, as well as the pH of the BGE, are critical parameters for optimizing the separation.[27]
III. Protocols
Protocol 1: Indirect Chiral Amino Acid Analysis by HPLC with OPA/NAC Derivatization and Fluorescence Detection
This protocol describes the quantification of primary amino acid enantiomers using pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).
1. Materials and Reagents:
-
Amino acid standards (D- and L-enantiomers)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
2. Preparation of Solutions:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide, and bring to final volume.
-
OPA Reagent: Dissolve OPA in methanol.
-
NAC Reagent: Dissolve NAC in water.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.8).
-
Mobile Phase B: Acetonitrile or methanol.
3. Derivatization Procedure:
-
In an autosampler vial, mix the amino acid sample or standard with the borate buffer.
-
Add the NAC reagent and mix.
-
Add the OPA reagent, mix, and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
Inject a portion of the reaction mixture onto the HPLC system.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The specific gradient will need to be optimized for the amino acids of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
5. Data Analysis:
-
Identify the peaks corresponding to the diastereomers of the D- and L-amino acids based on the retention times of the standards.
-
Construct calibration curves for each enantiomer by plotting peak area versus concentration.
-
Quantify the amino acid enantiomers in the unknown samples using the calibration curves.
Self-Validation: The method should be validated according to ICH or FDA guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification.[28][29][30][31][32]
Protocol 2: Direct Chiral Amino Acid Analysis by HPLC using a Crown Ether-Based CSP
This protocol is suitable for the separation of primary amino acid enantiomers without derivatization.
1. Materials and Reagents:
-
Amino acid standards (D- and L-enantiomers)
-
Perchloric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Mobile Phase:
-
Prepare a solution of perchloric acid in water.
-
Mix the aqueous perchloric acid solution with methanol to achieve the desired final concentration (e.g., 10 mM perchloric acid in methanol/water 80:20 v/v).[1]
-
Filter and degas the mobile phase.
3. HPLC Conditions:
-
Column: Crown ether-based chiral stationary phase (e.g., ChiroSil SCA(-), 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with the prepared perchloric acid/methanol/water mobile phase. The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm) or a suitable mass spectrometer.
4. Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of the standards.
-
Construct calibration curves and quantify the enantiomers as described in Protocol 1.
Self-Validation: As with the indirect method, a thorough validation of the analytical procedure is essential to ensure reliable and accurate results.[28][29][30][31][32]
IV. Conclusion
The selection of an appropriate analytical technique for the quantification of chiral amino acids is a critical decision that depends on the specific research or quality control objectives. This application note has provided an overview of the most common and powerful methods, including indirect and direct HPLC, GC-MS, and CE. The detailed protocols and discussions on the causality behind experimental choices are intended to equip researchers, scientists, and drug development professionals with the knowledge to develop and validate robust and reliable methods for chiral amino acid analysis. As the understanding of the roles of D-amino acids in biological systems continues to expand, the importance of these analytical techniques will undoubtedly grow.
V. References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]
-
Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Available at: [Link]
-
Multi-Dimensional HPLC Analysis of Metabolic Related Chiral Amino Acids. J-Stage. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]
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Application Notes and Protocols for (3R)-3-amino-3-(4-chlorophenyl)propanoic acid in Neurological Disorder Research
Introduction: Unlocking the Therapeutic Potential of Stereoselectivity
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid, more commonly known as the R-enantiomer of baclofen or its generic name, arbaclofen, is a selective and potent agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Racemic baclofen has long been a cornerstone for managing spasticity in neurological conditions like multiple sclerosis and cerebral palsy.[2][3] However, research has definitively shown that the pharmacological activity resides almost exclusively in the R-enantiomer.[4][5] Studies indicate that R-baclofen is 10 to 100 times more potent than its S-enantiomer counterpart.[6]
This stereospecificity is critical. The S-enantiomer is not merely inactive; it undergoes different metabolic pathways and may even interfere with the therapeutic action of the R-enantiomer.[2][4][7] By isolating this compound, researchers can investigate the precise effects of GABA-B agonism with greater accuracy and potentially reduced side effects associated with the racemic mixture.[8]
The primary rationale for using arbaclofen in neurological disorder research stems from the "excitation-inhibition imbalance" theory, which is implicated in conditions like autism spectrum disorders (ASD) and Fragile X syndrome (FXS).[9][10][11] By selectively activating GABA-B receptors, arbaclofen enhances inhibitory neurotransmission, thereby helping to restore this critical balance.[1][10][12] This has led to extensive investigation of arbaclofen for improving social function and reducing behavioral challenges in ASD and FXS, in addition to its established role in treating spasticity.[1][9][10]
This document serves as a comprehensive guide for researchers, providing both the theoretical framework and practical, field-proven protocols for utilizing this compound in neurological research.
Core Mechanism of Action: GABA-B Receptor Activation
This compound exerts its effects by binding to and activating the GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of GABBR1 and GABBR2 subunits.[13] This activation initiates a cascade of inhibitory downstream signaling events both presynaptically and postsynaptically.
-
Presynaptic Inhibition: Activation of GABA-B autoreceptors on presynaptic terminals inhibits voltage-gated Ca²⁺ channels. This reduction in calcium influx decreases the release of excitatory neurotransmitters, most notably glutamate.[1][12]
-
Postsynaptic Inhibition: On the postsynaptic membrane, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of K⁺ ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Modulation of Intracellular Signaling: The Gαi/o subunit of the G-protein also inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can modulate the activity of various downstream proteins.[13]
Caption: GABA-B receptor signaling pathway activated by this compound.
Application Note 1: In Vitro Characterization of Receptor Interaction
Objective: To quantify the binding affinity and functional potency of this compound at the GABA-B receptor. This is a foundational step to confirm compound identity, purity, and activity before proceeding to more complex cellular or in vivo models.
Protocol 3.1: [³⁵S]GTPγS Binding Assay for Functional Potency
Rationale: The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step in G-protein activation following receptor agonism.[14][15] It relies on a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[14] The resulting accumulation of radioactivity is directly proportional to the level of G-protein activation, providing a robust measure of agonist efficacy (Emax) and potency (EC50).[15] This method is superior to simple binding assays as it confirms the compound elicits a functional downstream response.
Materials:
-
Test Compound: this compound
-
Rat cortical membranes (or other tissue/cell line expressing GABA-B receptors)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
GABA (as a reference agonist)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (GF/B) and harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as previously described in the literature.[16] Determine protein concentration using a standard Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Assay Buffer
-
Rat cortical membranes (10-20 µg protein/well)
-
30 µM GDP
-
0.05 nM [³⁵S]GTPγS
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Controls:
-
Basal Binding: No agonist.
-
Non-specific Binding (NSB): 10 µM unlabeled GTPγS.
-
Maximal Stimulation: A saturating concentration of GABA (e.g., 100 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through the GF/B filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract NSB from all wells. Normalize the data by expressing it as a percentage of the maximal stimulation achieved with GABA. Plot the concentration-response curve using non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax values.
| Parameter | This compound | (S)-3-amino-3-(4-chlorophenyl)propanoic acid | Reference |
| Binding Affinity (IC50) | ~0.015 µM | ~1.77 µM | [17] |
| Functional Potency (EC50) | ~0.55 µM (electrophysiology) | Not typically active | [18] |
| Stereoselectivity Ratio | ~100-fold higher affinity than S-enantiomer | - | [17] |
Table 1: Comparative in vitro activity. Note that EC50 values can vary based on the assay type (e.g., binding vs. functional, electrophysiology).
Application Note 2: Preclinical Evaluation in an Animal Model of Neuropathic Pain and Spasticity
Objective: To assess the in vivo efficacy of this compound in a validated rodent model of spasticity, a core symptom in multiple sclerosis and spinal cord injury.
Protocol 4.1: Assessment of Anti-Spasticity Effects in a Rat Model
Rationale: Spinal cord ischemia can be induced in rats to create a reliable model of chronic spasticity and rigidity.[19] This allows for the characterization of a drug's ability to reduce peripheral muscle resistance, a quantifiable measure of its anti-spastic effects. This model is highly relevant for studying compounds like arbaclofen, which are developed to treat spasticity in human patients.[3]
Model: Spinal Ischemia-Induced Spasticity in Rats
Materials:
-
Sprague-Dawley rats
-
This compound (for systemic or intrathecal administration)
-
Anesthesia (e.g., isoflurane)
-
Device for measuring peripheral muscle resistance (PMR) or electromyography (EMG) equipment.
Procedure:
-
Induction of Spasticity: Induce spinal ischemia as described in the literature.[19] Allow animals to recover and for spasticity to develop and stabilize (typically 5-7 days).
-
Baseline Measurement: Quantify the baseline level of spasticity in each animal. This can be done by measuring resistance to passive flexion and extension of the hindlimb (PMR) or by recording EMG activity from hindlimb muscles.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral, or intrathecal). Doses should be determined from pilot studies, but a range of 0.75 to 3 mg/kg is often effective in rodent models.[20] Include a vehicle control group.
-
Post-Dosing Assessment: At various time points post-administration (e.g., 30, 60, 120, 240 minutes), re-measure PMR or EMG activity.
-
Data Analysis: For each animal, calculate the percent reduction in spasticity from its own baseline at each time point. Compare the dose-dependent effects of the compound against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for assessing anti-spasticity effects in a rodent model.
Application Note 3: Investigating Neuronal Excitability in Brain Slices
Objective: To directly measure the effect of this compound on neuronal activity using ex vivo brain slice electrophysiology.
Protocol 5.1: Whole-Cell Patch-Clamp Recording
Rationale: This technique offers unparalleled insight into how a compound affects the electrical properties of individual neurons.[21] By recording from neurons in a brain slice, one can directly measure changes in membrane potential, ion channel currents, and synaptic potentials in response to the drug.[18][22] This allows for a precise characterization of the postsynaptic hyperpolarization caused by GIRK channel activation and the presynaptic inhibition of neurotransmitter release.
Materials:
-
Vibratome for slicing brain tissue
-
Dissection tools
-
Recovery chamber and Recording chamber
-
Microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes and puller
-
Artificial cerebrospinal fluid (ACSF) and intracellular solution
-
This compound
Procedure:
-
Slice Preparation: Rapidly dissect the brain from a rodent and place it in ice-cold, oxygenated ACSF.[21][23] Cut coronal or sagittal slices (e.g., 300-350 µm thick) containing the region of interest (e.g., hippocampus, cortex) using a vibratome.[23]
-
Recovery: Transfer slices to a recovery chamber containing oxygenated ACSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 30 minutes before recording.[21][23]
-
Recording Setup: Transfer a single slice to the recording chamber on the microscope stage, continuously superfused with oxygenated ACSF.
-
Patching: Using a glass micropipette filled with intracellular solution, visualize and approach a neuron. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal." Rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition:
-
Postsynaptic Effects: In current-clamp mode, record the neuron's resting membrane potential. Bath-apply this compound (e.g., 1-10 µM) and measure the resulting hyperpolarization.[18]
-
Presynaptic Effects: In voltage-clamp mode, stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs). After establishing a stable baseline of EPSCs, apply the compound and observe the reduction in EPSC amplitude, indicating presynaptic inhibition.
-
-
Data Analysis: Quantify the magnitude of the hyperpolarization and the percentage reduction in EPSC amplitude. Compare these effects across different concentrations to generate dose-response curves.
| Study Type | Neurological Disorder Model | Key Finding with this compound | Reference |
| In Vivo Behavioral | 16p11.2 Deletion Mouse Model (Autism) | Chronic treatment restored cognitive deficits in novelty detection and social interaction tasks. | [24] |
| In Vivo Behavioral | Cntnap2 Knock-Out Rat Model (Autism) | Improved sensory filtering and suppressed exaggerated auditory startle responses. | [20] |
| Clinical Trial (Phase 2) | Autism Spectrum Disorder (Children) | No difference on primary outcome, but improvement on clinician-rated global impression of severity. | [9] |
| Clinical Trial (Phase 3) | Multiple Sclerosis Spasticity | 40 mg/day significantly reduced spasticity compared to placebo and was well tolerated. | [3] |
Table 2: Summary of selected preclinical and clinical findings.
Expert Insights & Troubleshooting
-
Stereoisomeric Purity: The most critical aspect of working with arbaclofen is ensuring the purity of the R-enantiomer. Contamination with the S-enantiomer can confound results. Always source the compound from a reputable supplier and, if possible, verify its chiral purity independently.
-
Solubility: this compound is a zwitterionic amino acid. For in vitro assays, prepare fresh stock solutions in aqueous buffers (e.g., water or saline), adjusting the pH slightly if necessary to aid dissolution. Avoid using DMSO unless absolutely necessary and validated for your assay system.
-
Tolerance in In Vivo Studies: Chronic administration of GABA-B agonists can lead to receptor downregulation and tolerance.[19] In long-term in vivo studies, be mindful of this potential confound. Experimental designs may need to include intermittent dosing schedules or assessments at multiple time points to characterize the onset of tolerance.
-
Off-Target Effects: While highly selective for the GABA-B receptor, at very high concentrations, off-target effects cannot be ruled out. Always include a comprehensive set of controls, including testing the effects of a GABA-B antagonist (e.g., CGP 55845) to confirm that the observed effects are indeed mediated by the intended receptor.[18]
Conclusion
This compound is a powerful research tool for dissecting the role of the GABA-B system in the pathophysiology of neurological disorders. Its stereospecificity provides a refined approach compared to racemic baclofen, enabling more precise mechanistic studies. From fundamental in vitro binding assays to complex in vivo behavioral paradigms, the protocols outlined here provide a robust framework for researchers to explore its therapeutic potential in conditions ranging from spasticity to autism spectrum disorders.
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Application Notes and Protocols for the Enzymatic Resolution of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] Specifically, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid is a key chiral intermediate for several drugs currently in development for neurological disorders.[1] Its stereochemistry is paramount to its biological activity, making the efficient synthesis of the single (R)-enantiomer a critical challenge in pharmaceutical manufacturing. Traditional chemical methods for resolving racemic mixtures often involve costly chiral resolving agents and can generate significant chemical waste. In contrast, enzymatic kinetic resolution offers a highly selective, environmentally benign, and economically viable alternative.[2][3]
This guide provides a comprehensive overview and a detailed protocol for the enzymatic kinetic resolution of racemic 3-amino-3-(4-chlorophenyl)propanoic acid to obtain the desired (3R)-enantiomer. We will focus on the application of lipases, particularly Candida antarctica Lipase B (CALB), a robust and highly stereoselective biocatalyst.[4][5][6] The principles and methodologies described herein are designed for researchers, scientists, and professionals in drug development seeking to implement efficient and sustainable chiral synthesis strategies.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the two enantiomers. In the context of resolving a racemic amino acid, a common strategy involves the enantioselective acylation of the amino group or the enantioselective hydrolysis of a corresponding ester derivative.
For the synthesis of this compound, we will detail a lipase-catalyzed enantioselective N-acylation of the racemic amino acid ester. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated based on their different chemical properties.
Diagram of the Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of a racemic amino acid ester.
Experimental Design and Rationale
Enzyme Selection: The Power of Immobilized Lipases
The choice of enzyme is critical for a successful kinetic resolution. Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst for the resolution of a broad range of chiral compounds, including amino acids.[4][5][6][7] Its high enantioselectivity, broad substrate specificity, and stability in organic solvents make it an ideal candidate.
Furthermore, using an immobilized form of the enzyme, such as Novozym® 435 (CALB immobilized on macroporous acrylic resin), offers significant advantages:
-
Enhanced Stability: Immobilization protects the enzyme from denaturation by organic solvents and extreme pH, leading to a longer operational lifespan.[8][9]
-
Ease of Separation: The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration, allowing for its reuse in multiple batches, which significantly reduces costs.[8]
-
Process Intensification: Immobilized enzymes are well-suited for continuous flow reactor systems, enabling higher productivity.[10]
Substrate Preparation: Esterification of the Carboxylic Acid
Lipases are hydrolases that, in non-aqueous environments, can catalyze esterification and transesterification reactions. For the resolution of amino acids, it is often advantageous to first convert the carboxylic acid group to an ester. This modification enhances the solubility of the substrate in organic solvents, which are the preferred media for lipase-catalyzed acylations, and can improve the enzyme's activity and enantioselectivity. The methyl or ethyl ester of racemic 3-amino-3-(4-chlorophenyl)propanoic acid can be synthesized using standard chemical methods, such as Fischer esterification.
Selection of Acyl Donor and Solvent
The choice of the acyl donor and the reaction solvent significantly influences the reaction rate and enantioselectivity.
-
Acyl Donor: Simple alkyl esters like ethyl acetate or vinyl acetate are commonly used as acyl donors.[5][10] Vinyl acetate is often preferred as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards completion.
-
Solvent: The solvent should be non-polar to favor the acylation reaction over hydrolysis. Solvents like hexane, heptane, toluene, or methyl tert-butyl ether (MTBE) are suitable choices. The optimal solvent is often determined empirically for each specific substrate.
Detailed Protocols
Protocol 1: Synthesis of Racemic Ethyl 3-amino-3-(4-chlorophenyl)propanoate
This protocol describes a standard procedure for the esterification of the starting racemic amino acid.
Materials:
-
Racemic 3-amino-3-(4-chlorophenyl)propanoic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend racemic 3-amino-3-(4-chlorophenyl)propanoic acid (1 equivalent) in absolute ethanol (10-20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
The product can be purified by column chromatography if necessary.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-(4-chlorophenyl)propanoate
This protocol details the core enzymatic resolution step.
Materials:
-
Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
Procedure:
-
To a screw-capped flask, add racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate (1 equivalent).
-
Add the anhydrous organic solvent (10-20 volumes).
-
Add the acyl donor, vinyl acetate (1.5-3 equivalents).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate). The optimal enzyme loading should be determined experimentally.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (typically 30-50 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and the product.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the unreacted (R)-ethyl 3-amino-3-(4-chlorophenyl)propanoate and the N-acetylated (S)-enantiomer.
Protocol 3: Separation and Isolation of this compound
This protocol describes the separation of the two enantiomers and the final hydrolysis step.
Materials:
-
Filtrate from Protocol 2
-
Dilute hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel, rotary evaporator
Procedure:
-
Separation of the Unreacted Ester and the Acylated Product:
-
The difference in polarity between the free amine of the (R)-ester and the amide of the (S)-acylated product allows for their separation.
-
Extract the filtrate with a dilute aqueous HCl solution. The basic (R)-ester will be protonated and move to the aqueous phase, while the neutral (S)-acylated product will remain in the organic phase.
-
Separate the two phases.
-
-
Isolation of the (R)-ester:
-
Basify the aqueous phase with a NaOH solution to deprotonate the (R)-ester.
-
Extract the (R)-ester back into an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched (R)-ethyl 3-amino-3-(4-chlorophenyl)propanoate.
-
-
Hydrolysis to the Final Product:
-
Dissolve the enriched (R)-ester in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or THF).
-
Add an aqueous solution of a base (e.g., NaOH or LiOH) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
After completion, neutralize the reaction mixture with a dilute acid to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the final this compound.
-
Analytical Methods: Monitoring Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for optimizing the resolution process. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[11][12][13]
Typical Chiral HPLC Conditions:
-
Column: A variety of chiral columns are available, such as those based on cyclodextrins, macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T), or Pirkle-type phases.[13][14] The choice of column will depend on the specific substrate and its derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is commonly employed.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Reaction Rate | - Low enzyme activity- Inappropriate solvent or temperature- Substrate or product inhibition | - Increase enzyme loading- Screen different solvents and optimize temperature- Consider a continuous flow setup to remove the product |
| Low Enantioselectivity (low ee) | - Non-optimal enzyme- Unsuitable acyl donor or solvent- Reaction temperature too high | - Screen other lipases or esterases- Test different acyl donors and solvents- Lower the reaction temperature |
| Difficult Separation of Products | - Incomplete reaction- Similar polarities of substrate and product | - Ensure reaction reaches ~50% conversion- Optimize the extraction pH- Consider chromatographic separation |
| Enzyme Deactivation | - Presence of water- Harsh solvent or temperature | - Use anhydrous solvents- Operate within the enzyme's stable temperature range- Use immobilized enzyme for better stability |
Conclusion
The enzymatic kinetic resolution of racemic 3-amino-3-(4-chlorophenyl)propanoic acid using an immobilized lipase like CALB is a powerful and sustainable method for the synthesis of the enantiopure (3R)-isomer. By carefully selecting the enzyme, substrate form, acyl donor, and reaction conditions, high enantiomeric excess and good yields can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to implement this green and efficient technology in their synthetic workflows.
References
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Molecules, 23(11), 2843. [Link]
-
Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. Industrial & Engineering Chemistry Research, 57(28), 9177-9185. [Link]
-
Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. Tetrahedron: Asymmetry, 8(19), 3163-3172. [Link]
-
Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
-
Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
-
Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Chemical Society Reviews, 39(5), 1728-1754. [Link]
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. ResearchGate. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters, 25(31), 5774-5778. [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 72(11), 7093-7097. [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
Supporting Information for: Stereoselective Synthesis of β-Amino Esters by Lipase-Catalyzed Resolution of the Corresponding N-Benzoyl Derivatives. Wiley-VCH. [Link]
-
An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education, 50(9), 626. [Link]
-
Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. ResearchGate. [Link]
- Dipeptide compounds having fungicidal activity.
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 21746-21774. [Link]
-
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 12(11), 1435. [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4501. [Link]
-
Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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- 5. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Incorporation of β-Amino Acids into Peptide Backbones
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of β-amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug discovery. These homologated amino acids confer remarkable properties upon peptides, including enhanced proteolytic stability, the ability to form unique and stable secondary structures (foldamers), and novel receptor-binding profiles. This comprehensive guide provides an in-depth exploration of the synthetic strategies, protocols, and analytical techniques required for the successful incorporation of β-amino acids into peptide backbones. We will delve into the nuances of both solid-phase and solution-phase synthesis, address common challenges, and provide detailed, field-proven protocols to empower researchers in this exciting area of peptidomimetic design.
Introduction: The Significance of β-Peptides in Modern Drug Discovery
Native peptides, while exhibiting high potency and selectivity, are often hampered by their poor pharmacokinetic properties, primarily their susceptibility to enzymatic degradation. The substitution of α-amino acids with their β-counterparts introduces an additional carbon atom into the peptide backbone, sterically shielding the amide bonds from proteolytic enzymes.[1] This fundamental modification not only enhances the in vivo half-life of peptides but also opens up a world of novel three-dimensional structures.
Unlike α-peptides which predominantly form α-helices and β-sheets, β-peptides can fold into a variety of predictable and stable secondary structures, such as the 14-helix, 12-helix, and various turns and sheets.[2] This structural diversity allows for the rational design of peptidomimetics that can mimic the bioactivity of natural peptides or inhibit protein-protein interactions, a class of targets often considered "undruggable" by small molecules.[1][3] The applications of β-peptides are vast, ranging from antimicrobial agents and enzyme inhibitors to novel therapeutics for cancer and metabolic diseases.[4][5]
Synthetic Strategies: A Tale of Two Phases
The synthesis of peptides containing β-amino acids can be broadly categorized into two approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The choice between these methods depends on the desired peptide length, scale of synthesis, and the specific sequence.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of β-Peptide Assembly
SPPS, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides, including those containing β-amino acids.[6] The growing peptide chain is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[7] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method due to its milder deprotection conditions compared to the Boc/Bzl strategy.[8]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for incorporating β-amino acids.
Solution-Phase Peptide Synthesis (LPPS): For Fragments and Large-Scale Production
While SPPS is dominant, LPPS remains a valuable technique, particularly for the large-scale synthesis of short peptides and for the convergent synthesis of long peptides through fragment condensation.[9][10] In LPPS, all reactions are carried out in a homogenous solution, which allows for conventional purification methods like crystallization and chromatography at intermediate steps. This can be advantageous for ensuring the purity of peptide fragments before their final ligation.
Core Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of Fmoc-Protected β-Amino Acid Monomers
Many β-amino acids are not commercially available in their protected form. A common route to enantiomerically pure Fmoc-β³-amino acids is via the Arndt-Eistert homologation of the corresponding Fmoc-α-amino acid.
Materials:
-
Fmoc-α-amino acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Diazomethane (CH₂N₂) (handle with extreme caution) or trimethylsilyldiazomethane
-
Silver benzoate (PhCOOAg) or other silver salt
-
Dioxane/water or THF/water solvent mixture
-
Anhydrous dichloromethane (DCM) and diethyl ether
Procedure:
-
Acid Chloride Formation: Dissolve the Fmoc-α-amino acid in anhydrous DCM. Add thionyl chloride or oxalyl chloride dropwise at 0°C and stir for 1-2 hours at room temperature. Monitor the reaction by TLC.
-
Diazoketone Formation: In a separate flask, carefully add a solution of the acid chloride in anhydrous DCM to a solution of diazomethane in diethyl ether at 0°C. Stir for 2-3 hours. Caution: Diazomethane is explosive and toxic. Work in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver benzoate. Stir in a mixture of dioxane and water (e.g., 1:1) at room temperature overnight. The reaction can be gently warmed to 50-60°C to drive it to completion.
-
Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired Fmoc-β³-amino acid.
Protocol 2: Manual Fmoc-SPPS of a β-Peptide
This protocol outlines the manual synthesis of a generic β-peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (0.4-0.8 mmol/g loading)
-
Fmoc-protected β-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-β-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) for 1-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-4 hours. Note that β-amino acids, especially those with substitution at the Cα or Cβ positions, may require longer coupling times or double coupling.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A blue color indicates incomplete coupling (free primary amines). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each subsequent β-amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add the cleavage cocktail and agitate for 2-4 hours at room temperature.
-
Precipitation and Isolation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
Addressing the Challenges: Causality and Solutions
The incorporation of β-amino acids presents unique challenges compared to standard α-peptide synthesis. Understanding the root cause of these issues is key to overcoming them.
| Challenge | Root Cause | Field-Proven Solutions & Rationale |
| Slow/Incomplete Coupling | Increased steric hindrance from the additional backbone carbon and side chains on Cα or Cβ. Reduced nucleophilicity of the N-terminus. | Use Potent Coupling Reagents: Aminium/uronium salts like HATU, HCTU, or COMU are more effective than carbodiimides for hindered couplings as they form highly reactive O-acylisourea intermediates.[11][12] Increase Reaction Time & Temperature: Longer coupling times (2-4 hours or even overnight) may be necessary. Microwave-assisted synthesis can significantly accelerate coupling by providing rapid and uniform heating.[1][4][13] Double Coupling: If a single coupling is incomplete (as indicated by a positive Kaiser test), a second coupling with fresh reagents is often effective.[14] |
| Aggregation | Formation of inter- and intra-chain hydrogen bonds, particularly with hydrophobic or β-sheet-forming sequences. | Use Chaotropic Agents: Adding salts like LiCl to the coupling solution can disrupt hydrogen bonding. Incorporate Pseudoprolines: Dipeptides containing a serine or threonine residue cyclized onto the backbone can disrupt aggregation. Use Low-Loading Resins: Lowering the resin substitution (0.1-0.3 mmol/g) increases the distance between growing peptide chains, reducing inter-chain aggregation.[7] Switch Solvents: N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM can be more effective at solvating aggregating sequences than DMF alone. |
| Epimerization | Racemization at the α-carbon of the activated amino acid, particularly for residues like Cys and His. | Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) suppress racemization by forming less reactive, but still efficient, active esters.[15] Choose Appropriate Base: Use a weaker base like 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids. |
Analytical Characterization of β-Peptides
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized β-peptide.
Purification and Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying and assessing the purity of crude peptides.
Typical Protocol:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5-95% B over 30-60 minutes is a good starting point for analytical runs. The gradient for preparative runs should be optimized to be shallower around the elution time of the target peptide to maximize resolution.
-
Detection: UV absorbance at 214 nm and 280 nm.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides sequence information. The fragmentation of β-peptides can be different from that of α-peptides. While b and y ions are still observed, cleavages at the N-Cβ and Cα-Cβ bonds are less common. Instead, an increase in a• and y fragments may be indicative of the presence of a β-residue.[16]
Caption: Common fragmentation pathways (b and y ions) observed in the mass spectrometry of peptides.
Structural Analysis by NMR and CD Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for determining the three-dimensional structure of β-peptides in solution. Key parameters include:
-
Chemical Shifts: The chemical shifts of backbone protons (Hα, Hβ, HN) are sensitive to the local secondary structure. For example, in a 14-helix, the Hα protons often show characteristic downfield shifts.
-
Coupling Constants (³J): The coupling constants between adjacent protons, such as ³J(HN,Hα), provide information about dihedral angles.
-
Nuclear Overhauser Effect (NOE): NOE correlations between protons that are close in space provide crucial distance restraints for structure calculation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide in solution. Different secondary structures have characteristic CD spectra:
-
14-Helix: A strong negative band around 215 nm.
-
β-Sheet: A negative band around 218 nm and a positive band near 195 nm.[17]
-
Random Coil: A strong negative band below 200 nm.
Conclusion
The incorporation of β-amino acids into peptides is a robust strategy for developing next-generation therapeutics with improved stability and novel biological activities. While the synthesis and characterization of these peptidomimetics require specialized knowledge and techniques, the protocols and troubleshooting guides presented in this document provide a solid foundation for success. By understanding the underlying principles of β-peptide chemistry and anticipating potential challenges, researchers can confidently explore the vast potential of this exciting class of molecules.
References
-
Cabrele, C., Martinek, T. A., Reiser, O., & et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. ([Link])
-
Limbacher, B., et al. (2018). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(8), 1646-1655. ([Link])
-
Bouvier, M., et al. (1990). Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus. International Journal of Peptide and Protein Research, 35(6), 510-517. ([Link])
-
Lee, H. S., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Organic Letters, 5(10), 1677-1680. ([Link])
-
Murray, J. K., & Gellman, S. H. (2006). Microwave-assisted parallel synthesis of a 14-helical beta-peptide library. Journal of Combinatorial Chemistry, 8(1), 58-65. ([Link])
-
Coin, I., et al. (2007). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. ([Link])
-
Bacsa, B., & Kappe, C. O. (2015). Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis (pp. 189-224). Royal Society of Chemistry. ([Link])
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. ([Link])
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Collins, J. M., & Leadbeater, N. E. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Nature Protocols, 2(1), 119-126. ([Link])
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Wang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2133. ([Link])
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Miranda, L. P., & Alewood, P. F. (2000). Challenges for the synthesis of disulfide-rich peptides: a review. Biopolymers, 55(3), 217-226. ([Link])
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Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 25(2), 171-177. ([Link])
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Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. ([Link])
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Urry, D. W., et al. (1995). Secondary structure analysis by circular dichroism (CD) spectroscopy. Methods in molecular biology, 39, 221-237. ([Link])
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. ([Link])
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Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 621-630. ([Link])
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. ([Link])
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AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. ([Link])
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Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. ([Link])
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Fesinmeyer, R. M., et al. (2005). Chemical shifts provide fold populations and register of beta hairpins and beta sheets. Journal of Biomolecular NMR, 33(4), 213-231. ([Link])
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. ([Link])
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Bio-Vera. (2025). Mastering Solid Phase Peptide Synthesis (SPPS). ([Link])
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Gademann, K., et al. (2003). β-Peptides: From Structure to Function. Chemical Reviews, 103(8), 3171-3229. ([Link])
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Drag, M., & Salvesen, G. S. (2010). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 55(11-12), 975-980. ([Link])
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. CHIMIA International Journal for Chemistry, 72(5), 324-330. ([Link])
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Harrison, A. G. (2009). Peptide Fragmentation Patterns in Mass Spectrometry. Mass Spectrometry Reviews, 28(4), 640-655. ([Link])
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AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])
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Lee, H. S., et al. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron Letters, 42(44), 7729-7732. ([Link])
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). ([Link])
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Wishart, D. S., & Sykes, B. D. (1994). Characterization of protein secondary structure from NMR chemical shifts. Journal of Biomolecular NMR, 4(2), 171-180. ([Link])
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Harrison, A. G., & Yalcin, T. (1997). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 8(4), 373-379. ([Link])
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Matrix Science. (n.d.). Mascot help: Peptide fragmentation. ([Link])
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. ([Link])
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])
- CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. (2020). ()
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Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349-378. ([Link])
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Williamson, M. P., & Akasaka, K. (2016). Pressure dependence of backbone chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. Journal of Biomolecular NMR, 65(2), 65-77. ([Link])
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Yun, H., & Kim, B. G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic, 115, 90-95. ([Link])
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Barlos, K., & Gatos, D. (1999). Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, 96, 165-177. ([Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chiral building block. As a key intermediate in the development of pharmaceuticals, particularly those targeting neurotransmitter systems, mastering its synthesis is crucial.[1][2] This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure your success.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure β-amino acids like this compound presents a significant challenge due to the need for precise stereochemical control.[3] While numerous methods exist for β-amino acid synthesis, including Mannich-type reactions and Michael additions, achieving high enantioselectivity often requires specialized catalysts or chiral auxiliaries.[4][5][6][7]
For industrial and laboratory-scale production of the specific (3R)-enantiomer, a biocatalytic approach is often favored for its high selectivity, mild reaction conditions, and environmental compatibility.[8][9] A highly effective and common strategy involves the enzymatic hydrolysis of a nitrile precursor. Nitrilase enzymes, particularly from Rhodococcus species, have demonstrated excellent efficacy in converting nitriles directly to the corresponding carboxylic acids with high enantioselectivity.[10][11][12][13]
This guide will focus on a robust two-stage process:
-
Synthesis of the racemic nitrile precursor.
-
Enzymatic kinetic resolution using a nitrilase to selectively hydrolyze one enantiomer, allowing for the isolation of the desired (3R)-acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve issues.
Low Yield & Conversion
Q: My overall yield for the initial racemic synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid is low (<65%). What are the likely causes?
A: Low yields in the initial synthesis, often a variation of the Strecker or Mannich reaction starting from 4-chlorobenzaldehyde, malonic acid, and an ammonia source, can typically be traced to several factors:[14][15]
-
Purity of Starting Materials: Ensure the 4-chlorobenzaldehyde is free of the corresponding benzoic acid, which can interfere with the reaction. Use fresh, high-purity malonic acid and ammonium acetate.
-
Reaction Conditions: The reaction is sensitive to temperature. Refluxing in ethanol is a common procedure; ensure the temperature is consistent.[15] Inadequate heating can lead to incomplete reaction, while excessive heat over long periods can promote side reactions and degradation.
-
Workup and Isolation: The product is an amino acid and can be amphoteric. Precipitation is highly dependent on pH. Carefully adjust the pH to the isoelectric point of the product to maximize precipitation and recovery. Inefficient extraction or crystallization will significantly impact the isolated yield.
Q: The enzymatic hydrolysis of my nitrile precursor is stalling, resulting in poor conversion (<50%). Why is this happening?
A: Incomplete enzymatic conversion is a frequent challenge. The root cause often lies with the enzyme's environment or stability:
-
Enzyme Activity: Verify the activity of your nitrilase batch. Enzymes can lose activity during storage or shipping. Always run a small-scale control reaction with a known substrate to confirm its efficacy.
-
pH and Temperature: Nitrilases have optimal pH and temperature ranges. For many Rhodococcus nitrilases, the optimal pH is typically between 7.0 and 8.0, and the temperature is around 30-40°C.[16] Deviation from these optima can drastically reduce enzyme activity. Continuously monitor and control the pH, as the production of carboxylic acid will cause it to drop.
-
Substrate/Product Inhibition: High concentrations of the nitrile substrate or the carboxylic acid product can inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can mitigate substrate inhibition.
-
Cofactor Issues: While nitrilases do not require external cofactors, the cellular environment of a whole-cell biocatalyst does. Ensure the buffer composition is appropriate and does not contain inhibitory ions.[17][18]
Purity & Side Reactions
Q: My final product is contaminated with the starting nitrile or the intermediate amide. How can I drive the reaction to completion?
A: The presence of starting material or amide indicates incomplete hydrolysis. The formation of an amide intermediate is a key mechanistic step for nitrilases. To improve conversion to the final carboxylic acid:
-
Increase Reaction Time: Simply extending the reaction time may be sufficient, provided the enzyme remains stable. Monitor the reaction progress by HPLC to determine the optimal endpoint.
-
Increase Enzyme Loading: A higher concentration of the biocatalyst can increase the reaction rate. Perform optimization experiments to find the most cost-effective enzyme loading.
-
Process Optimization: As mentioned above, maintaining optimal pH is critical. The accumulation of ammonia as a byproduct can also raise the pH, potentially moving it out of the optimal range and slowing the reaction. A well-buffered system or active pH control is essential.[19]
Q: I am observing unexpected peaks in my HPLC/MS analysis. What are the common side reactions and how can I minimize them?
A: Side reactions can be a significant source of impurity. In β-amino acid synthesis, be vigilant for the following:
-
β-Elimination: Under harsh basic conditions, especially during workup, elimination of the amino group can occur, leading to the formation of 4-chlorocinnamic acid.[20] Avoid prolonged exposure to strong bases.
-
Diketopiperazine Formation: This is more common in peptide synthesis but can occur if the amino acid is activated (e.g., esterified) and then exposed to basic conditions, especially at the dipeptide stage.[21] While less likely in this specific synthesis, it's a known side reaction for amino acid derivatives.
-
Racemization: The chiral center at the C3 position is susceptible to racemization under either strong acid or strong base conditions, which would lower the enantiomeric excess (ee) of your final product. Maintain a pH as close to neutral as possible during workup and purification.
Stereochemistry
Q: The enantiomeric excess (ee) of my (3R)-isomer is below the target of >98%. What factors influence the stereoselectivity of the enzymatic resolution?
A: Achieving high enantioselectivity is the primary goal of using a biocatalyst. Sub-optimal ee values usually point to issues with the enzyme or the process:
-
Choice of Enzyme: Not all nitrilases are equal. The stereoselectivity is highly dependent on the specific enzyme variant used. Ensure you are using a nitrilase known for high enantioselectivity towards this class of substrates.[22]
-
Over-reaction: In a kinetic resolution, the reaction must be stopped once approximately 50% of the racemic starting material is consumed. Allowing the reaction to proceed further will cause the enzyme to start hydrolyzing the less-favored enantiomer, leading to a decrease in the ee of both the product and the remaining substrate.
-
Reaction Conditions: Sub-optimal temperature or pH can sometimes negatively impact the enzyme's stereoselectivity. Adhere strictly to the optimized protocol for your specific enzyme.
-
Analytical Method: Confirm that your chiral analytical method (e.g., Chiral HPLC) is properly validated and capable of baseline-separating the two enantiomers. Poor separation can lead to inaccurate ee measurements.
Workflow and Troubleshooting Diagrams
General Synthesis & Analysis Workflow
The following diagram outlines the typical workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Low Yield
Use this decision tree to diagnose potential causes of low reaction yield.
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable method for producing the (3R)-enantiomer? A: For scalability and high stereochemical purity, biocatalytic methods are superior.[8] Specifically, the kinetic resolution of a racemic nitrile precursor using an (R)-selective nitrilase is a proven industrial strategy. This approach avoids complex chiral auxiliaries and often uses water as the primary solvent, making it a "green" and cost-effective choice.[11]
Q: Which analytical techniques are essential for this synthesis? A: A combination of techniques is required:
-
TLC/HPLC: To monitor the reaction progress of both the racemic synthesis and the enzymatic resolution.
-
Chiral HPLC: Absolutely essential for determining the enantiomeric excess (ee) of the final product. This is the definitive measure of your synthesis's success in achieving the correct stereoisomer.
-
NMR (¹H and ¹³C): To confirm the chemical structure and purity of the starting materials, intermediate, and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any potential side products.
Q: Can the nitrilase enzyme be immobilized and reused? A: Yes. Enzyme immobilization is a key strategy for improving the process economics of biocatalysis.[17][18] Immobilizing the nitrilase on a solid support (e.g., beads or resins) allows for easy separation of the enzyme from the reaction mixture and enables its reuse over multiple batches, significantly reducing costs.[19]
Q: What are the primary safety considerations? A: Standard laboratory safety protocols should be followed. Pay special attention to:
-
4-Chlorobenzaldehyde: It is an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol is flammable. Ensure no ignition sources are nearby during the reflux step.
-
Nitrile Precursors: Many organic nitriles are toxic. Handle with care and avoid inhalation or skin contact. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Key Experimental Protocols
Protocol 1: Synthesis of Racemic 3-amino-3-(4-chlorophenyl)propanoic acid
This protocol is adapted from established methods for the synthesis of β-amino acids.[14][15]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 4 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux with stirring. The reaction mixture will become a clear solution and then gradually form a precipitate. Maintain reflux for 6-8 hours.
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol, followed by diethyl ether.
-
Purification: The crude product can be recrystallized from a water/ethanol mixture to yield the pure racemic amino acid. A typical yield is in the range of 60-70%.[14]
Protocol 2: (R)-Selective Enzymatic Hydrolysis of a Nitrile Precursor
This protocol describes a general procedure for the kinetic resolution of a racemic nitrile, such as 3-amino-3-(4-chlorophenyl)propanenitrile, using a nitrilase. The exact conditions should be optimized for the specific enzyme used.
-
Biocatalyst Preparation: Prepare a suspension of the nitrilase enzyme (either as a whole-cell catalyst or a purified enzyme) in a phosphate buffer (e.g., 100 mM, pH 7.5).
-
Substrate Addition: Add the racemic nitrile precursor to the enzyme suspension to a final concentration of 50-100 mM. The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO before addition.
-
Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) with gentle agitation.
-
pH Control: Monitor the pH of the reaction. As the carboxylic acid is produced, the pH will drop. Maintain the pH at the desired setpoint (e.g., 7.5) by the controlled addition of a base, such as 1M NaOH.
-
Monitoring: Periodically take samples from the reaction mixture. Stop the enzyme activity (e.g., by adding a water-immiscible organic solvent or by centrifugation) and analyze the supernatant by chiral HPLC to monitor the conversion and the ee of the product.
-
Termination: Stop the reaction when it reaches approximately 50% conversion to maximize the yield and ee of the (3R)-acid.
-
Workup:
-
Remove the biocatalyst by centrifugation or filtration.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the unreacted (S)-nitrile.
-
Carefully acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the (3R)-amino acid product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Typical Range | Rationale |
| Enzyme | Rhodococcus sp. Nitrilase | Known for high activity and selectivity on aryl nitriles.[10][12] |
| pH | 7.0 - 8.0 | Optimal range for nitrilase activity and stability.[16] |
| Temperature | 30 - 40 °C | Balances reaction rate with enzyme stability. |
| Substrate Conc. | 20 - 200 mM | Higher concentrations may cause substrate inhibition. |
| Target Conversion | ~50% | Maximizes yield and enantiomeric excess in kinetic resolution. |
References
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Purdue University e-Pubs.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. (1997). ChemInform.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.
- Enzymatic asymmetric synthesis of chiral amino acids. (n.d.).
- Enzymatic asymmetric synthesis of chiral amino acids. (n.d.). Semantic Scholar.
- Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac.
- Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Biologics: Targets and Therapy.
- (R)-3-Amino-3-(4-chlorophenyl)propionic acid. (n.d.). Chem-Impex.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024).
- Supporting Inform
- United States Patent 6,448,228 B1. (2002).
- Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. (2015). Molecules.
- β-Elimination Side Reactions. (n.d.).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024).
- Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2013). Microbial Cell Factories.
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid. (2022).
- Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021). Bentham Science.
- Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2013).
- Cartoon structure of the active form of the Rhodococcus rhodochrous BAA870 aliphatic nitrilase. (n.d.).
- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- (S)-3-Amino-3-(4-chlorophenyl)propionic acid. (n.d.). Chem-Impex.
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troubleshooting low enantiomeric excess in asymmetric synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in achieving high enantioselectivity. This guide provides a structured approach to troubleshooting, moving from frequently encountered issues to in-depth diagnostic protocols.
Introduction: The Imperative of Enantiomeric Excess
In the synthesis of chiral molecules, particularly for pharmaceutical applications, achieving a high enantiomeric excess (e.e.) is not merely a measure of success but a critical quality attribute. The physiological effects of enantiomers can differ dramatically, with one providing a therapeutic benefit while the other may be inactive or even harmful.[1] Therefore, robust and reproducible control over stereochemistry is paramount. This guide is structured to help you systematically identify and rectify the root causes of suboptimal e.e. in your asymmetric reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when a reaction yields low enantiomeric excess.
Q1: My reaction has a low e.e. Where do I even begin to troubleshoot?
A low e.e. can be attributed to three primary areas: the catalyst system, the reaction conditions, or the purity of the materials.[2][3] A systematic approach is essential. Begin by verifying the most straightforward parameters first: confirm the accuracy of your e.e. measurement, then meticulously check the purity of your starting materials and the integrity of your reaction setup before moving on to more complex variables like catalyst activity or solvent effects.[4]
Q2: How much can temperature affect my enantioselectivity?
Temperature is a critical parameter. Generally, lower reaction temperatures increase enantioselectivity.[5] This is because the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers becomes more significant relative to the thermal energy (kT) available to the system. A lower temperature makes it more difficult for the reaction to proceed through the higher-energy transition state that forms the minor enantiomer. However, this is not a universal rule; some reactions exhibit a reversal of enantioselectivity at different temperatures.[6][7]
Q3: Could the solvent be the problem?
Absolutely. The solvent plays a crucial role in organizing the transition state through solvation effects, which can significantly influence enantioselectivity.[2][3] Factors such as solvent polarity, coordinating ability, and even the solvent's own chirality can have a profound impact.[8][9][10][11] It is highly recommended to perform a solvent screen with a range of options (e.g., polar aprotic, nonpolar, ethereal) to find the optimal medium for your specific transformation.[5][12]
Q4: I suspect my catalyst is the issue. What are the common catalyst-related problems?
Catalyst issues are a frequent cause of low e.e. and can be categorized as follows:
-
Purity and Integrity: The catalyst or ligand may be impure, degraded, or improperly activated.[3][5][12] For air- or moisture-sensitive catalysts, ensure rigorous inert atmosphere techniques.[2][4]
-
Incorrect Loading: Both too high and too low catalyst loadings can negatively affect enantioselectivity.[2][13][14][15][16] High concentrations can lead to the formation of less selective catalyst aggregates, while low concentrations may be overcome by a non-selective background reaction.[13][15]
-
Deactivation/Poisoning: The catalyst can be deactivated by impurities in the substrate, reagents, or solvents.[17][18][19][20] Common poisons include water, oxygen, and sulfur-containing compounds.[17]
Q5: How important is the purity of my substrate and reagents?
Paramount. Impurities in starting materials can act as catalyst poisons, competing substrates, or inhibitors, all of which can drastically reduce enantioselectivity.[2][4][5][12] It is crucial to use reagents of the highest possible purity and to ensure solvents are anhydrous, especially when using sensitive organometallic catalysts.[4]
Section 2: In-Depth Troubleshooting Guides
When initial checks do not resolve the issue, a more systematic, in-depth investigation is required. This section provides structured workflows and protocols to diagnose and solve persistent problems with low enantiomeric excess.
A Systematic Troubleshooting Workflow
The first step in a detailed investigation is to follow a logical sequence of experiments. The flowchart below provides a general framework for systematically isolating the variable responsible for low e.e.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Guide: Catalyst Deactivation and Activity Assessment
Catalyst deactivation is a common culprit for poor performance.[17][19] It can occur through poisoning, thermal degradation, or structural modification.[17][18] The following diagram and protocol outline how to diagnose this issue.
Caption: Catalyst activation cycle and common deactivation pathways.
Protocol: Catalyst Activity Control Experiment
This protocol uses a known, reliable substrate to test the intrinsic activity and selectivity of your catalyst batch.
-
Select a Standard Substrate: Choose a substrate that is well-documented to give high e.e. with your catalyst system.
-
Prepare Two Reactions:
-
Reaction A (Control): Use a fresh, unopened batch of catalyst or a batch with previously verified high performance.
-
Reaction B (Test): Use the batch of catalyst from the problematic reaction.
-
-
Standardized Conditions: Run both reactions in parallel under identical, optimized conditions (temperature, solvent, concentration, inertness) that are known to favor high e.e.
-
Analysis: After the standard reaction time, quench both reactions and measure the yield and e.e.
-
Interpretation:
-
Both A and B show low e.e.: The problem is likely with the reaction conditions or substrate, not the catalyst batch itself.
-
A is high e.e., B is low e.e.: The catalyst batch has lost activity or selectivity. Consider purification, resynthesis, or purchasing a new lot.
-
Guide: Reaction Parameter Optimization
If the catalyst is active, the next step is to optimize the reaction conditions. Subtle changes in the reaction environment can have a large impact on the stereochemical outcome.[2]
Table 1: Impact of Key Reaction Parameters on Enantiomeric Excess
| Parameter | General Effect on e.e. | Rationale | Troubleshooting Action |
| Temperature | Lower temp often increases e.e.[5][12] | Increases the energy difference between diastereomeric transition states.[2] | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[4] |
| Solvent | Highly variable; can be dramatic. | Solvation affects the geometry and stability of the transition state.[3] | Screen a diverse set of anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Hexanes).[4] |
| Concentration | Can increase or decrease e.e. | Affects catalyst aggregation state and reaction order.[2] High substrate concentration can sometimes lower e.e.[21] | Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.05 M, 0.01 M). |
| Catalyst Loading | Optimal range exists. | Too low: background reaction dominates. Too high: aggregation can lower selectivity.[13] | Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).[12] |
Guide: Analytical Method Validation (Chiral HPLC/GC)
An inaccurate e.e. value can lead to a misguided troubleshooting effort. It is crucial to ensure your analytical method is robust and accurate. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the standard for this purpose.[22]
Caption: Workflow for developing a robust chiral HPLC/GC method.
Protocol: Basic Chiral HPLC Method Development
-
Prepare a Racemic Standard: Synthesize or purchase a 50:50 mixture of your product enantiomers. This is essential for confirming peak identity and calculating resolution.
-
Column Screening: The choice of the chiral stationary phase is the most critical factor.[22] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point due to their broad applicability.[22]
-
Mobile Phase Screening:
-
Optimization: Once initial separation is achieved, optimize the resolution (Rₛ > 1.5 is ideal) by systematically adjusting the mobile phase composition (alkanol percentage), flow rate, and column temperature.[22]
-
Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂) and calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
References
- Reactions. (2025). Benchchem.
- Solvent effects in homogeneous asymmetric c
- Troubleshooting low enantiomeric excess in asymmetric synthesis. (2025). Benchchem.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (2025). Benchchem.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. (n.d.). Benchchem.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Chemical Science (RSC Publishing).
- Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. (n.d.). NIH.
- Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis. (n.d.). Benchchem.
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Central Science.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- A Chiral Solvent Effect in Asymmetric Organocatalysis. (2025).
- Asymmetric Induction. (n.d.). MSU chemistry.
- C
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). PMC - PubMed Central.
- Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). (n.d.).
- A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. (2014). PMC - NIH.
- Influence of catalyst loading on enantioselectivity for the reduction... (n.d.).
- Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (2025). Journal of the American Chemical Society.
- Effect of catalyst loading on enantioselectivity. (n.d.).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. (2011). Journal of the American Chemical Society.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Chiral HPLC Method Development. (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. (n.d.).
- Insights into temperature controlled enantioselectivity in asymmetric c
- Speeding up screening for chiral c
- Temperature drop triggers chirality twist. (2017). Chemistry World.
- Enantiomeric excess. (n.d.). Wikipedia.
- Enantioselective synthesis. (n.d.). Wikipedia.
- ASYMMETRIC SYNTHESIS. (n.d.). IIP Series.
- Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2026).
- Asymmetric Synthesis in Industry:
- Test for catalyst activity. (n.d.).
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (n.d.). Journal of the American Chemical Society.
- Reagent-controlled enantioselectivity switch for the asymmetric fluorination of β-ketocarbonyls by chiral primary amine c
- Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (n.d.). PMC - PubMed Central.
- Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts. (2021). Catalysis Science & Technology (RSC Publishing).
- On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboron
- Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry.
- Application of chiral recyclable catalysts in asymmetric c
- On the Hunt for Chiral Single-Atom Catalysts. (n.d.).
- Effect of Concentration on Enzyme Activity. (2021). Chemistry LibreTexts.
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- 2. benchchem.com [benchchem.com]
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- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
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- 22. benchchem.com [benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Reaction Conditions for β-Amino Acid Synthesis
Welcome to the technical support center for β-amino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing these valuable molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your synthetic endeavors.
Section 1: General FAQs for β-Amino Acid Synthesis
This section addresses overarching questions and challenges that are common across various synthetic methodologies.
Q1: My overall yield is consistently low, irrespective of the synthetic route. What are the general parameters I should investigate first?
A1: Low yields in multi-step organic syntheses can be attributed to a variety of factors. Before delving into the specifics of a particular reaction, a systematic review of the fundamentals is often fruitful.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials, reagents, and solvents. Degradation of reagents over time, improper storage, or impurities can significantly impact reaction efficiency. For instance, anhydrous solvents are critical in many steps to prevent unwanted hydrolysis.
-
Reaction Stoichiometry: Precisely measuring your reactants is crucial. An excess or deficit of a key reagent can lead to incomplete reactions or the formation of side products.
-
Temperature Control: Many reactions in β-amino acid synthesis are temperature-sensitive. Ensure accurate and stable temperature control throughout the reaction. Use an appropriate cooling or heating bath and monitor the internal reaction temperature.
-
Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds require a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or quenching of reactive species.
-
Purification Losses: Significant loss of product can occur during work-up and purification steps. Evaluate your extraction, crystallization, and chromatography techniques for potential sources of loss.
Q2: I am struggling with the purification of my final β-amino acid product. What are some common challenges and solutions?
A2: The purification of β-amino acids can be challenging due to their amphoteric nature and potential for zwitterion formation, which affects their solubility.
-
Solubility Issues: β-amino acids can be poorly soluble in common organic solvents. You might need to use solvent mixtures or more polar solvents for chromatography. In some cases, converting the amino acid to its ester or a salt can improve its solubility and handling during purification.
-
Chromatography:
-
Stationary Phase: Standard silica gel can sometimes lead to tailing or irreversible adsorption. Using neutral alumina or a C18 reversed-phase column can be a good alternative.
-
Mobile Phase: A common mobile phase for silica gel chromatography of β-amino acids is a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH) and a small amount of acetic acid or ammonia to suppress ionization and reduce tailing.
-
-
Crystallization: If your β-amino acid is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good quality crystals.
Section 2: Troubleshooting Guide for Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a popular method for the one-carbon homologation of α-amino acids to their β-analogs.[1] However, it involves hazardous reagents and several critical steps that can be prone to issues.
Q1: My Arndt-Eistert synthesis is failing at the first step, the formation of the α-diazoketone. What could be the problem?
A1: The formation of the α-diazoketone from the acid chloride of an N-protected α-amino acid and diazomethane is a critical step.[2][3][4]
-
Cause: Incomplete conversion of the carboxylic acid to the acid chloride.
-
Solution: Ensure your α-amino acid is thoroughly dried before reacting with thionyl chloride (SOCl₂) or oxalyl chloride. Use a slight excess of the chlorinating agent and ensure the reaction goes to completion by monitoring via TLC or IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
-
-
Cause: Decomposition of diazomethane.
-
Solution: Diazomethane is a toxic and explosive gas that is typically generated in situ and used as a solution in diethyl ether. It is sensitive to acidic protons. Ensure your glassware is dry and free of any acidic residue. The reaction is usually performed at low temperatures (0 °C or below) to minimize decomposition.[5]
-
-
Cause: Formation of α-chloromethylketone side product.
-
Solution: This side product arises from the reaction of the α-diazoketone with the HCl generated during the reaction.[3] To prevent this, use at least two equivalents of diazomethane; the second equivalent neutralizes the HCl.[6] Alternatively, the Newman-Beal modification involves the addition of triethylamine to the diazomethane solution to scavenge the HCl.[3][4]
-
Q2: The Wolff rearrangement of my α-diazoketone is giving a low yield of the desired β-amino acid. How can I optimize this step?
A2: The Wolff rearrangement is the key step where the α-diazoketone rearranges to a ketene, which is then trapped by a nucleophile.[2][7]
-
Cause: Inefficient rearrangement.
-
Solution: The rearrangement can be promoted thermally, photochemically, or with a metal catalyst.[2][8] For β-amino acid synthesis, silver(I) oxide (Ag₂O) or silver benzoate are common catalysts.[4][9] Ensure the catalyst is of good quality and used in the appropriate amount (typically catalytic). Sonication has also been shown to promote the Wolff rearrangement at room temperature, which can be beneficial for temperature-sensitive substrates.[10][11]
-
-
Cause: Competing side reactions of the ketene intermediate.
-
Solution: The highly reactive ketene intermediate can dimerize or polymerize if not efficiently trapped. The reaction should be conducted in the presence of a suitable nucleophile, such as water (to form the carboxylic acid), an alcohol (to form an ester), or an amine (to form an amide).[2] Ensure the nucleophile is present in a sufficient concentration.
-
-
Cause: Racemization.
-
Solution: While the Wolff rearrangement is generally considered to proceed with retention of configuration at the migrating center, some level of racemization can occur, especially with sensitive substrates.[4] Optimizing the reaction conditions, such as using milder catalysts or lower temperatures, can help to minimize epimerization.[10]
-
Workflow for Troubleshooting Arndt-Eistert Synthesis
Caption: Troubleshooting workflow for the Arndt-Eistert synthesis.
Section 3: Troubleshooting Guide for Mannich-Type Reactions
The Mannich reaction is a powerful tool for C-C bond formation and is widely used for the synthesis of β-amino carbonyl compounds.[12][13][14] The asymmetric variant, in particular, provides direct access to chiral β-amino acids.[15][16][17]
Q1: My Mannich reaction is giving poor diastereoselectivity. How can I improve it?
A1: Diastereoselectivity in the Mannich reaction is influenced by a number of factors, including the structure of the substrates, the catalyst, the solvent, and the reaction temperature.[18][19]
-
Substrate Control: The steric bulk of the substituents on the enolate, imine, and catalyst can all influence the facial selectivity of the reaction. In some cases, changing the protecting group on the imine nitrogen can have a significant effect.
-
Catalyst Choice: For organocatalyzed Mannich reactions, the choice of catalyst is paramount. Proline and its derivatives are commonly used, and the catalyst can favor the formation of either the syn or anti diastereomer depending on its structure.[17] Chiral amino sulfonamides have also been developed as effective organocatalysts.[17]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can affect the transition state geometry and thus the diastereoselectivity.[20][21][22][23][24] It is often worthwhile to screen a range of solvents, from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., alcohols).
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lowest activation energy.
Q2: I am observing low enantioselectivity in my asymmetric Mannich reaction. What are the key parameters to optimize?
A2: Achieving high enantioselectivity requires careful optimization of the reaction conditions to maximize the stereochemical control exerted by the chiral catalyst.[16][19][25]
-
Catalyst Loading: While a catalytic amount is used, the optimal loading can vary. Too little catalyst may result in a slow reaction with a significant uncatalyzed background reaction, leading to lower enantioselectivity.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity. For example, in copper-catalyzed reductive Mannich-type reactions, the addition of t-BuOH has been shown to improve the yield and enantioselectivity.[19]
-
Water Content: For some enzyme-catalyzed Mannich reactions, the presence of water can be crucial for catalyst activity and can significantly impact the yield.[20]
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to reduced enantioselectivity. Ensure your aldehyde, amine (or imine), and enolate precursor are of high purity.
Table 1: Key Parameters for Optimizing Mannich Reactions
| Parameter | Effect on Diastereoselectivity | Effect on Enantioselectivity | General Recommendations |
| Catalyst | High | High | Screen different chiral catalysts (e.g., proline derivatives, chiral amino sulfonamides). |
| Solvent | Medium to High | Medium to High | Screen a range of solvents with varying polarity and hydrogen-bonding ability. |
| Temperature | High | High | Lower temperatures generally improve selectivity. |
| Additives | Medium | Medium | Can improve catalyst performance and selectivity. |
| Substrate Structure | High | High | The steric and electronic properties of substrates are critical. |
Section 4: Troubleshooting Guide for Conjugate Addition (Aza-Michael) Reactions
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a direct and atom-economical method for synthesizing β-amino carbonyl compounds.[1][26]
Q1: My aza-Michael reaction is very slow or not proceeding at all. What are the likely causes?
A1: The reactivity in aza-Michael additions can be influenced by the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and the choice of catalyst.
-
Poor Nucleophile: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.
-
Solution: Consider using a more nucleophilic amine or activating the amine with a suitable reagent.
-
-
Poor Michael Acceptor: α,β-Unsaturated amides and lactams are known to be less reactive Michael acceptors.[27]
-
Solution: Activation of the carbonyl group with a Lewis acid can enhance the electrophilicity of the β-carbon.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or by coordination with the product.
-
Solution: Ensure all reagents and solvents are pure and dry. In some cases, increasing the catalyst loading might be necessary.
-
Q2: I am getting a mixture of 1,2- and 1,4-addition products. How can I improve the regioselectivity for the desired 1,4-addition?
A2: The regioselectivity of nucleophilic addition to α,β-unsaturated carbonyl compounds is a classic issue.
-
Hard and Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles tend to favor 1,2-addition (attack at the carbonyl carbon), while "soft" nucleophiles favor 1,4-addition. Amines are generally considered borderline to soft nucleophiles.
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor 1,4-addition.
-
Solvent: The choice of solvent can influence the regioselectivity.
-
Lewis Acid: The use of a Lewis acid catalyst can activate the carbonyl group and promote 1,4-addition.
-
-
Substrate Structure: The steric hindrance around the carbonyl group can disfavor 1,2-addition.
Decision Tree for Aza-Michael Reaction Troubleshooting
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
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- 5. purechemistry.org [purechemistry.org]
- 6. Arndt-Eistert Synthesis for organic chemistry.pptx [slideshare.net]
- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 8. SLE214 - Arndt-Eistert Synthesis: Mechanism and Uses [desklib.com]
- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 10. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Modular synthesis of congested β 2,2 -amino acids via the merger of photocatalysis and oxidative functionalisations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06172H [pubs.rsc.org]
- 15. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
side-product formation in the synthesis of chlorophenyl propanoic acids
Welcome to the technical support center for the synthesis of chlorophenyl propanoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to purity and yield in their synthetic work. Here, we move beyond simple protocols to address the complex issues of side-product formation, offering in-depth troubleshooting advice and validated experimental strategies based on fundamental chemical principles.
Section 1: Troubleshooting Guide by Synthetic Route
The choice of synthetic strategy is the primary determinant of the impurity profile. This section addresses common issues encountered in the most prevalent synthetic routes to chlorophenyl propanoic acids and their precursors.
Route 1: Friedel-Crafts Acylation/Alkylation
This classic electrophilic aromatic substitution is frequently used to form the carbon-carbon bond between chlorobenzene and the acyl/alkyl precursor.[1] However, its success hinges on controlling regioselectivity and preventing over-reaction.
Question: My reaction yields a mixture of ortho- and para-substituted isomers. How can I maximize the yield of the desired para isomer?
Answer: This is a classic regioselectivity challenge. The chlorine substituent on the benzene ring is an ortho, para-director due to its ability to donate electron density through resonance. However, the para product is almost always the major isomer due to steric hindrance at the ortho position.[2] To enhance para-selectivity:
-
Steric Hindrance: The bulky acylium ion electrophile (R-C=O⁺) experiences significant steric clash with the chlorine atom at the ortho position. You can leverage this by:
-
Using a Bulkier Lewis Acid: Switching from AlCl₃ to a bulkier catalyst like ZnCl₂ or FeCl₃ can sometimes increase the steric demand of the electrophile-catalyst complex, further disfavoring the ortho attack.
-
Lowering Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) increases the kinetic selectivity, favoring the sterically less hindered and electronically more stable para transition state.
-
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditional choices, but dichlorobenzene or 1,2-dichloroethane are common modern alternatives. Experimenting with the solvent system can sometimes fine-tune the isomer ratio.
Question: I'm observing a significant amount of di-acylated product, leading to purification difficulties. How can I prevent this polysubstitution?
Answer: Polysubstitution is a known limitation of Friedel-Crafts reactions. The initial acylation product, an aryl ketone, is less reactive than the starting chlorobenzene because the acyl group is deactivating. Therefore, diacylation is less common than dialkylation. If you are still observing it, consider these factors:
-
Stoichiometry Control: Ensure you are using a strict 1:1 molar ratio (or a slight excess of chlorobenzene) of the acylating agent to the chlorobenzene. Adding the acyl chloride or anhydride slowly to the mixture of chlorobenzene and Lewis acid can help maintain a low instantaneous concentration of the electrophile.
-
Reaction Time and Temperature: Over-reaction can occur with extended reaction times or elevated temperatures. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench it as soon as the starting material is consumed.
-
Catalyst Loading: Use the minimum effective amount of Lewis acid catalyst (typically 1.0 to 1.2 equivalents for acylation). Excess catalyst can increase the rate of undesired side reactions.
Route 2: Willgerodt-Kindler Reaction
This reaction is a powerful method for converting aryl alkyl ketones (e.g., 4-chloroacetophenone) into the corresponding thioamides, which are then hydrolyzed to the carboxylic acid.[3][4][5] The key is ensuring the efficient formation and subsequent complete hydrolysis of the thioamide intermediate.
Question: My final product is a mixture of the target carboxylic acid and the corresponding amide. How do I drive the hydrolysis to completion?
Answer: Incomplete hydrolysis is a frequent issue. The thioamide or amide intermediate can be quite stable. To ensure complete conversion to the carboxylic acid:
-
Harsh Hydrolysis Conditions: Strong acidic or basic conditions are required.
-
Acidic: Refluxing with concentrated HCl or a mixture of sulfuric acid and acetic acid is effective.
-
Basic: Refluxing with a concentrated solution of NaOH or KOH (e.g., 20-40% w/v) is often preferred, as the resulting carboxylate salt is soluble in the aqueous phase, facilitating separation from non-polar impurities.
-
-
Extended Reaction Time: Do not underestimate the time required. Monitor the reaction (e.g., by TLC, checking for the disappearance of the less polar amide/thioamide spot) and be prepared to reflux for 12-24 hours if necessary.
-
Phase-Transfer Catalysis: For heterogeneous mixtures, adding a phase-transfer catalyst like benzyltriethylammonium chloride can improve the efficiency of basic hydrolysis by facilitating interaction between the aqueous hydroxide and the organic substrate.[6]
Route 3: From Chlorophenylacetonitrile
This route typically involves the synthesis of a chlorophenylacetonitrile from the corresponding benzyl halide, followed by alkylation and hydrolysis.
Question: My NMR spectrum shows signals consistent with an isonitrile impurity after reacting chlorobenzyl chloride with sodium cyanide. What causes this and how can it be prevented?
Answer: This side-product arises from the ambident nature of the cyanide nucleophile. While the carbon atom is the "harder" and more common nucleophilic site, the nitrogen atom can also attack the electrophilic benzyl carbon, leading to the formation of an isonitrile.[7]
-
Mechanism of Formation: Attack by the carbon end of the cyanide ion (⁻C≡N) leads to the desired nitrile. Attack by the nitrogen end (:N≡C⁻) leads to the isonitrile side-product.
-
Prevention Strategies:
-
Solvent Choice: The choice of solvent is critical. Protic solvents can solvate the cyanide ion and favor attack by the more nucleophilic carbon atom. However, water can lead to hydrolysis of the benzyl halide as a side reaction.[8] Using a polar aprotic solvent like DMSO or anhydrous acetone often provides a good balance, minimizing isonitrile formation while avoiding hydrolysis.[7][8]
-
Counter-ion: Using NaCN or KCN is standard. The choice can subtly influence the C/N attack ratio, but solvent is the more dominant factor.
-
Section 2: General FAQs
Question: What are the most effective analytical methods for identifying and quantifying side-products in my reaction mixture?
Answer: A multi-pronged approach is best for robust impurity profiling.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and buffered water is a good starting point.[10][11][12] A UV detector set to a wavelength like 225 nm is typically effective for these aromatic compounds.[11] HPLC is excellent for quantifying isomeric impurities and other side-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile or semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural identification of unknown peaks.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They can confirm the identity of the main product and help identify the structure of impurities, especially isomers, which may have very distinct aromatic splitting patterns.
Question: What is the most reliable method for purifying the final chlorophenyl propanoic acid product?
Answer: The optimal method depends on the nature of the impurities, but a combination of acid-base extraction and recrystallization is typically very effective.
-
Acid-Base Extraction: This is a highly efficient technique for separating a carboxylic acid from neutral or basic impurities.[14][15] The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃). The desired acid is deprotonated to its carboxylate salt and moves into the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified (e.g., with 2M HCl) to precipitate the pure carboxylic acid, which is collected by filtration.[15]
-
Recrystallization: After initial purification, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water, or heptane/ethyl acetate) can remove closely related impurities and achieve high purity. The melting point of the recrystallized product is a good indicator of its purity.
Section 3: Protocols & Data
Protocol: Synthesis of 2-(4-Chlorophenyl)propanoic Acid Precursor via Friedel-Crafts Acylation
This protocol details the synthesis of 1-(4-chlorophenyl)propan-1-one, a key intermediate.
Step-by-Step Methodology:
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 14.7 g, 0.11 mol).
-
Solvent & Reagent: Add 1,2-dichloroethane (150 mL) and chlorobenzene (11.2 g, 0.10 mol). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add propanoyl chloride (10.2 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of chlorobenzene.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)propan-1-one.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield the pure ketone intermediate.
Data Table: Common Side-Products and Mitigation Strategies
| Synthetic Route | Common Side-Product(s) | Probable Cause | Prevention & Mitigation Strategy |
| Friedel-Crafts Acylation | ortho-chloro isomer | Incomplete regioselectivity due to electronic directing effects of chlorine. | Lower reaction temperature; use sterically bulky Lewis acids to disfavor ortho attack.[2] |
| Di-acylated chlorobenzene | Over-reaction due to harsh conditions or incorrect stoichiometry. | Use 1:1 stoichiometry of acylating agent to arene; add acylating agent slowly; monitor reaction closely. | |
| Willgerodt-Kindler | Residual Amide/Thioamide | Incomplete hydrolysis of the stable intermediate. | Use strong acid (conc. HCl) or base (conc. NaOH) with prolonged reflux; consider phase-transfer catalysis.[6] |
| From Benzyl Cyanide | Isonitrile (Isocyanide) | Ambident nature of the cyanide nucleophile (N-attack vs. C-attack). | Use a polar aprotic solvent like anhydrous acetone or DMSO to favor C-attack.[7][8] |
| Benzyl Alcohol | Hydrolysis of the starting benzyl halide. | Use anhydrous reagents and solvents.[8] | |
| Cinnamic Acid Reduction | Dechlorinated Product | Over-reduction or hydrogenolysis of the C-Cl bond. | Use a less active catalyst (e.g., Pd on CaCO₃), lower hydrogen pressure, or alternative reducing agents. |
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Friedel-Crafts Regioselectivity
This decision tree helps diagnose and solve issues with obtaining the desired para-isomer.
Caption: Decision tree for troubleshooting Friedel-Crafts acylation.
Diagram 2: Mechanism of Nitrile vs. Isonitrile Formation
This diagram illustrates the competing nucleophilic attack from the ambident cyanide ion.
Caption: Competing pathways in the reaction of a benzyl halide with cyanide.
Diagram 3: Workflow for Purification via Acid-Base Extraction
This flowchart outlines the standard procedure for isolating the carboxylic acid product.
Caption: Experimental workflow for acid-base extraction purification.
References
-
Maslarska, V., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 393–400. [Link]
-
Maslarska, V., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9495-9511. [Link]
- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
YouTube. (2012). Friedel Crafts Acylation. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2003). Willgerodt Reaction. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Jadhav, K. B. (2005). Darzens condensation; Glycidic esters. ResearchGate. [Link]
-
PubChem. (n.d.). DL-2-(4-chlorophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselectivity, periselectivity, and regioselectivity in the cycloadditions of 8-( p-chlorophenyl)-8-azaheptafulvene with cyclopentadiene and fulvenes. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Dubey, S., et al. (2018). impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515. [Link]
-
ResearchGate. (n.d.). Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ 3 -Bromanes and Chloranes. [Link]
-
ResearchGate. (n.d.). Darzens condensation reaction in water. [Link]
-
PubMed. (2021). Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination. Retrieved from [Link]
-
gsrs. (n.d.). 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-. Retrieved from [Link]
-
YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 11 Separation, Purification and Identification of the Components of a Mixture. [Link]
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Technical Support Center: Purification of Polar Amino-Acid Derivatives
Welcome to the technical support center for the purification of polar amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The inherent polarity, charge characteristics, and solubility profiles of these compounds demand specialized strategies beyond routine purification protocols.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are polar amino acid derivatives notoriously difficult to purify?
The purification of polar amino acid derivatives presents a significant challenge due to their inherent physicochemical properties. Their side chains often contain hydrophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and amide (-CONH2) groups.[1] These groups readily form hydrogen bonds with water, rendering the molecules highly soluble in aqueous solutions but poorly soluble in common organic solvents used in standard chromatography.[1][2]
Furthermore, the zwitterionic nature of amino acids at physiological pH—possessing both a positive and a negative charge—contributes to strong interactions with polar stationary phases, often leading to poor peak shape and resolution in chromatography. The presence of multiple charge states depending on the pH further complicates the development of a universal purification strategy.
Q2: What are the primary methods for purifying polar amino acid derivatives?
Given the challenges, a multi-pronged approach is often necessary. The most successful methods leverage the unique properties of these molecules:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a powerful alternative to reversed-phase chromatography for highly polar compounds.[3][4][5][6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5][6][9] This creates a water-enriched layer on the stationary phase, allowing for the partitioning of polar analytes.[4][5]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[10][11] For amino acid derivatives, which are often charged, this is a highly effective technique.[12][13][14] By manipulating the pH of the mobile phase, the charge of the amino acid derivative can be controlled, allowing for selective binding to and elution from a charged stationary phase.[10][11]
-
Recrystallization: This is a classic and powerful technique for purifying solid compounds. The success of recrystallization hinges on finding a suitable solvent or solvent system in which the derivative has high solubility at elevated temperatures and low solubility at cooler temperatures.[2] For polar compounds, solvent systems often involve polar solvents like water, ethanol, or mixtures with other organic solvents.[2][15][16]
-
Use of Protecting Groups: Temporarily masking the polar functional groups with protecting groups can dramatically alter the polarity of the derivative, making it more amenable to standard purification techniques like normal-phase or reversed-phase chromatography.[17][18][19][20][21] The protecting groups are then removed in a subsequent step.[17][20][22]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar amino acid derivatives.
Issue 1: Poor or No Retention on Reversed-Phase HPLC Columns
Cause: Your highly polar amino acid derivative has minimal interaction with the non-polar stationary phase of a reversed-phase column (e.g., C18) and is eluting in the void volume.[6][8]
Solution:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the retention and separation of polar compounds.[3][4][5][6][7][8]
-
Workflow for Method Development in HILIC:
Caption: HILIC method development workflow.
-
-
Employ Ion-Exchange Chromatography (IEX). If your derivative is charged, IEX offers excellent selectivity.[10][11][12][13][14]
-
Choosing the Right IEX Column:
-
Issue 2: Significant Peak Tailing in Chromatography
Cause: Peak tailing, particularly with basic amino acid derivatives, is often caused by strong, undesirable interactions between the analyte and acidic silanol groups on the surface of silica-based stationary phases.[23]
Solution:
-
Mobile Phase Modification: Add a competing base to the mobile phase to mask the active silanol sites.[23][24]
-
Use a Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, deactivated column.[24]
-
Consider an Alternative Stationary Phase:
-
Polymer-based columns: These lack silanol groups and can provide better peak shapes for basic compounds.
-
Alumina: Can be used as an alternative to silica gel, especially in its neutral or basic form.[24]
-
Issue 3: Difficulty in Removing Inorganic Salts from the Purified Product
Cause: Salts are often introduced during synthesis or pH adjustment and can be challenging to remove from highly polar, water-soluble compounds.
Solution:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. It is an effective way to separate your amino acid derivative from smaller salt molecules.
-
Dialysis or Diafiltration: For larger derivatives, these membrane-based techniques can efficiently remove salts.
-
Precipitation/Recrystallization: Adjusting the pH of the solution to the isoelectric point of the amino acid derivative can decrease its solubility, potentially causing it to precipitate or crystallize, leaving the salts in the mother liquor.[25]
Issue 4: Compound Degradation on Silica Gel
Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, such as those containing furan rings or other acid-labile groups.[23][24]
Solution:
-
Deactivate the Silica Gel: Before use, wash the silica gel with a solvent system containing a small amount of a base like triethylamine (1-3%) to neutralize the acidic sites.[23][24]
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Flash Chromatography: If the compound has some hydrophobic character, this can be a viable alternative to normal-phase chromatography on silica gel.
Experimental Protocols
Protocol 1: General Method for HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., amide, silica, or diol phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.
-
Gradient Elution: Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the compounds.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve optimal separation.[24]
Protocol 2: Recrystallization of a Polar Amino Acid Derivative
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various polar solvents (e.g., water, ethanol, isopropanol, acetone) and solvent mixtures.[2][15] The ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for highly polar and ionic compounds. |
| Ethanol | 78 | 5.2 | A versatile polar solvent, often used in mixtures with water.[2] |
| Methanol | 65 | 6.6 | Similar to ethanol but more polar.[2] |
| Isopropanol | 82 | 4.3 | A good alternative to ethanol.[15] |
| Acetone | 56 | 5.1 | A polar aprotic solvent, good for moderately polar compounds.[2] |
| Acetonitrile | 82 | 6.2 | Often used in HILIC, can also be a recrystallization solvent. |
Decision-Making Workflow for Purification Strategy
Caption: Decision-making workflow for selecting a purification strategy.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-243. [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Kremmer, T., & Hatfaludi, F. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]
-
Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-21. [Link]
-
IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Retrieved from [Link]
-
University College London. (n.d.). Ion exchange chromatography. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]
-
Nakaparksin, S., & Gil-Av, E. (1970). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase. Journal of Chromatographic Science, 8(7), 401-404. [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2491-2550. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
-
ResearchGate. (2014). How can I recrystallize an amino acid derivative?. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
- Google Patents. (1985). US4554376A - Method for separating and purifying amino acid.
-
ResearchGate. (2020). Separation and Purification of Amino Acids. Retrieved from [Link]
- Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids.
-
The University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Retrieved from [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
MDPI. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]
-
Reddit. (2021). Desalting Amino Acids : r/Chempros. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Polar and Nonpolar Amino Acids: Key Insights. Retrieved from [Link]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. biotage.com [biotage.com]
- 9. biocompare.com [biocompare.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
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Technical Support Center: Stability of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid in Solution
Welcome to the technical support center for (3R)-3-amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a crucial building block in pharmaceutical development, particularly for neurological disorders, understanding its behavior in various experimental settings is paramount.[1] This document offers practical, field-proven insights to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of this compound, a β-amino acid derivative, in aqueous solutions is primarily dictated by pH, temperature, and exposure to light .
-
pH: Like other amino acids, this compound possesses both an amino group and a carboxylic acid group, making it susceptible to pH-dependent degradation. At neutral to alkaline pH, the amino group can facilitate intramolecular reactions, potentially leading to cyclization or other degradative pathways. Conversely, highly acidic conditions can also promote hydrolysis.[2][3] Studies on similar amino acid derivatives have shown they are generally more stable at acidic pH compared to basic conditions.[2][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6] For this compound, storage at recommended temperatures (typically 0-8°C) is crucial to minimize degradation over time.[1]
FAQ 2: What are the expected degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemical structure and behavior of similar β-amino acids. Forced degradation studies, which intentionally stress the molecule, are often used to identify likely degradation products.[5][8][9]
Potential degradation pathways include:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, which can be promoted by heat.
-
Oxidation: The amino group and the aromatic ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[5][6]
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, the amide linkage in potential polymeric impurities or the molecule itself could be susceptible to hydrolysis.[10]
-
Racemization: The chiral center at the third carbon could potentially undergo racemization under harsh conditions, leading to a loss of stereospecificity.
FAQ 3: What are the recommended storage conditions for solutions of this compound?
To ensure the stability and integrity of your solutions, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of chemical degradation.[1] |
| pH of Solution | Slightly Acidic (pH 4-6) | Based on general amino acid stability, this range often provides a balance between protonating the amino group and preventing acid-catalyzed hydrolysis.[2] |
| Light Exposure | Protect from Light (Amber Vials) | Prevents potential photodegradation of the aromatic ring.[7] |
| Container | Tightly Sealed | Prevents solvent evaporation and contamination.[11][12] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | For long-term storage, purging the headspace with an inert gas can minimize oxidative degradation. |
FAQ 4: Which analytical techniques are suitable for assessing the stability of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[13]
-
RP-HPLC: This method separates the parent compound from its potential impurities and degradation products based on their polarity. A C18 column is often a good starting point.[13]
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[13]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the molecular weights of any degradation products, which aids in elucidating the degradation pathways.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and identify degradation products if they are present in sufficient quantities.[14][15]
II. Troubleshooting Guide
Issue 1: I am observing a loss of potency or unexpected results in my bioassay over time.
This is a common indicator of compound degradation in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of bioassay potency.
Detailed Steps:
-
Verify Solution Preparation and Storage:
-
Action: Confirm the date of preparation and the storage conditions of the solution.
-
Rationale: Even under recommended conditions, aqueous solutions have a finite shelf life. Deviations from proper storage, such as temperature fluctuations or light exposure, can significantly accelerate degradation.
-
-
Prepare a Fresh Solution:
-
Action: Weigh a fresh sample of the solid compound and prepare a new stock solution. Use this fresh solution in your assay.
-
Rationale: This is the most direct way to determine if the previous solution was the source of the issue. The solid form is generally more stable than solutions.
-
-
Analytical Purity Check:
-
Action: If the issue persists, analyze both the old and new solutions using a validated RP-HPLC method.
-
Rationale: This will provide quantitative data on the purity of your compound and reveal the presence of any degradation products. A significant difference in the chromatograms of the old and new solutions points to a stability issue.
-
Issue 2: I see a precipitate forming in my aqueous stock solution upon storage in the refrigerator.
Precipitation can occur due to low solubility at colder temperatures or changes in the solution's pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution precipitation.
Detailed Steps:
-
Assess Solubility and Concentration:
-
Action: Review the concentration of your stock solution. Compare it to the known solubility of the compound in your chosen solvent.
-
Rationale: If the concentration is close to the solubility limit at room temperature, it is likely to precipitate upon cooling.
-
-
pH Measurement:
-
Action: Carefully measure the pH of your stock solution.
-
Rationale: The solubility of amino acids is highly pH-dependent. A shift in pH, perhaps due to CO2 absorption from the air, can significantly alter solubility. The compound will be least soluble at its isoelectric point.
-
-
Attempt to Redissolve:
-
Action: Gently warm the solution to room temperature and sonicate for a few minutes.
-
Rationale: This will help to redissolve any compound that has simply precipitated due to lower temperature.
-
-
Consider a Co-solvent:
-
Action: If precipitation is a recurring issue, consider preparing the stock solution in a mixture of aqueous buffer and a water-miscible organic solvent (e.g., DMSO, ethanol), if compatible with your downstream application.
-
Rationale: A co-solvent can significantly increase the solubility of the compound.
-
Issue 3: The color of my solution has changed from colorless to a slight yellow/brown tint.
A change in color is often an indication of oxidative degradation or the formation of chromophoric degradation products.
Troubleshooting Steps:
-
Protect from Light: Ensure that your solutions are always stored in amber vials or wrapped in foil to prevent light exposure.
-
Use Degassed Solvents: For preparing stock solutions for long-term storage, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. This removes dissolved oxygen.
-
Analytical Investigation: Analyze the discolored solution by HPLC-UV/Vis, scanning across a range of wavelengths to detect new chromophores. LC-MS analysis can help identify the species responsible for the color change.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions).
-
-
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate RP-HPLC method.
-
Peak Tracking and Identification: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. Use LC-MS to determine their molecular weights.
Protocol 2: Routine Stability Check by RP-HPLC
This protocol is for routine monitoring of the stability of your working solutions.
-
System Suitability: Before analyzing samples, inject a standard solution of the compound to ensure the HPLC system is performing correctly (check retention time, peak shape, and area reproducibility).
-
Sample Preparation: Dilute your stock or working solution to a suitable concentration within the linear range of your assay.
-
Injection and Analysis: Inject the sample onto the HPLC system.
-
Data Evaluation:
-
Confirm the retention time of the main peak matches that of the standard.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.
-
Look for the presence of any new peaks that were not present when the solution was freshly prepared. A significant increase in impurity peaks indicates degradation.
-
IV. References
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved from [Link]
-
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid. (n.d.). Shaanxi Lighte Optoelectronics Material Co., Ltd. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Wiley-VCH 2005 - Supporting Information. (2005). Retrieved from [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). Molecular Pharmaceutics, 6(5), 1514–1523. [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. (2017). mAbs, 9(8), 1223–1235. [Link]
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). Molecular Pharmaceutics, 6(5), 1514-1523. [Link]
-
Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (2020). Degradable Polyesters for Medical Applications, 133-152. [Link]
-
(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-Amino-3-(4-chlorophenyl)propionic acid. (n.d.). SpectraBase. Retrieved from [Link]
-
Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. (2013). International Journal of Greenhouse Gas Control, 17, 31-38. [Link]
-
Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). International Journal of Molecular Sciences, 23(8), 4158. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 431-436. [Link]
-
18.5: Pathways of Amino Acid Degradation. (2022, March 11). Biology LibreTexts. Retrieved from [Link]
-
3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Amino Acids in the Development of Prodrugs. (2018). Molecules, 23(9), 2318. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990). Pharmaceutical Research, 7(6), 587-593. [Link]
-
Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. (2001). Journal of Chromatography A, 913(1-2), 187-200. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. spectrabase.com [spectrabase.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Lipase-Catalyzed Resolution of β-Amino Esters
Welcome to the technical support center for the enzymatic kinetic resolution of β-amino esters. This guide is designed for researchers, chemists, and process development scientists who are leveraging the power of lipases to produce enantiomerically pure compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. This document is structured to address the most common challenges encountered in the lab, providing clear, actionable solutions grounded in scientific literature.
Troubleshooting Guide: From Low Conversion to Poor Selectivity
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My reaction shows very low or no conversion. What are the likely causes and solutions?
This is one of the most common issues and can stem from several factors related to the enzyme's catalytic activity.
Probable Cause 1: Inactive or Denatured Enzyme The lipase may have lost its activity due to improper storage, handling, or exposure to harsh reaction conditions. Lipases are sensitive to extreme temperatures and certain organic solvents which can lead to unfolding and deactivation.[1]
-
Solution:
-
Verify Enzyme Activity: Before starting your resolution experiment, perform a simple activity assay using a standard substrate like p-nitrophenyl butyrate (pNPB). This confirms the enzyme batch is active.
-
Check Storage Conditions: Ensure the lipase has been stored at the recommended temperature (typically 4°C or -20°C). Avoid repeated freeze-thaw cycles.
-
Solvent-Induced Deactivation: The chosen organic solvent may be denaturing the enzyme. Polar solvents, in particular, can strip essential water from the enzyme's surface, leading to inactivation.[2][3] Consider switching to a more hydrophobic solvent (see Table 1).
-
Probable Cause 2: Sub-optimal Water Activity (aw) Lipases require a thin layer of water to maintain their catalytically active conformation, even in organic media. However, too much water will shift the equilibrium towards hydrolysis of the ester, which can compete with the desired acylation or be a problematic side reaction.[1][4]
-
Solution:
-
Control Water Content: The optimal water activity is enzyme and solvent-dependent but is often low (aw < 0.2) for synthesis reactions.[4] You can control this by adding a specific amount of water to the reaction mixture or by pre-equilibrating the enzyme and solvent with saturated salt solutions.
-
Use Molecular Sieves: To drive the reaction towards synthesis, especially if hydrolysis is a concern, add activated molecular sieves (e.g., 3Å or 4Å) to the reaction to scavenge water produced or present as a contaminant.[4]
-
Probable Cause 3: Mass Transfer Limitations (for immobilized enzymes) If you are using an immobilized lipase, the reaction rate can be limited by the diffusion of the substrate from the bulk solvent to the active sites within the support pores.[5]
-
Solution:
-
Increase Agitation: Ensure the reaction mixture is being stirred or shaken vigorously enough to minimize external mass transfer limitations.
-
Optimize Particle Size: If possible, use an immobilized enzyme preparation with a smaller particle size to reduce internal diffusion path lengths. Note that this can sometimes make catalyst recovery more difficult.[5]
-
Evaluate Support Material: The choice of support can dramatically influence performance. A highly hydrophobic support might sequester a non-polar substrate, making it less available. Consider screening different support materials.[6]
-
Problem 2: The conversion is acceptable (~50%), but the enantioselectivity (E-value) is low.
Achieving high enantioselectivity is the primary goal of kinetic resolution. A low E-value indicates the enzyme is not discriminating effectively between the two enantiomers.
Probable Cause 1: Incorrect Choice of Lipase Lipases from different microbial sources exhibit vastly different selectivities for the same substrate. There is no universally "best" lipase; the choice is highly substrate-dependent.
-
Solution:
-
Screen a Panel of Lipases: The most effective approach is to empirically screen a variety of commercially available lipases. For β-amino esters, Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), and Candida antarctica Lipase A (CALA) are excellent starting points.[7][8] CALA, for instance, has shown excellent chemoselectivity for N-acylation over transesterification in some β-amino esters.[7]
-
Consult the Literature: Search for publications where substrates structurally similar to yours have been resolved and start with the lipases reported to be successful.
-
Probable Cause 2: Sub-optimal Organic Solvent The organic solvent profoundly influences lipase conformation and, consequently, its enantioselectivity. The solvent interacts with the enzyme and substrates, altering the energy of the transition states for the two enantiomers.[9] Hydrophobic solvents generally maintain a more rigid enzyme structure, which is often beneficial for selectivity.[10]
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities and properties (see Table 1). Start with non-polar solvents like hexane, heptane, or toluene, and also include ethers like methyl tert-butyl ether (MTBE) or diisopropyl ether (DIPE).[11]
-
Analyze the Log P Value: The logarithm of the partition coefficient (Log P) is a good indicator of solvent hydrophobicity. Solvents with a Log P > 2 are often good candidates for high enantioselectivity.[10]
-
Probable Cause 3: Inappropriate Acyl Donor The structure of the acyl donor is as critical as the substrate. Its size and electronic properties must be compatible with the enzyme's active site.
-
Solution:
-
Vary the Acyl Donor: Screen a variety of acyl donors. Activated esters, such as vinyl or 2,2,2-trifluoroethyl esters, are often used because they create an irreversible reaction, driving the equilibrium forward.[12][13] For example, 2,2,2-trifluoroethyl butanoate is often an excellent acyl donor.[8]
-
Consider Steric Hindrance: Vary the chain length and bulk of the acyl donor (e.g., vinyl acetate vs. vinyl butanoate vs. vinyl laurate). Sometimes a bulkier or longer chain acyl donor can improve the "fit" and enhance discrimination between enantiomers.
-
Table 1: Common Organic Solvents and Their Properties in Lipase Catalysis
| Solvent | Log P | Polarity | Typical Effect on Lipase |
| n-Hexane | 3.9 | Non-polar | Often high activity and selectivity; maintains rigid enzyme structure.[10] |
| Toluene | 2.7 | Non-polar | Good general-purpose solvent, often yields high selectivity.[14] |
| Diisopropyl Ether (DIPE) | 1.9 | Moderately Polar | Widely used, often provides a good balance of solubility and selectivity.[11] |
| Methyl tert-butyl Ether (MTBE) | 1.3 | Moderately Polar | Another popular choice, generally good for activity and selectivity.[11] |
| Acetonitrile | -0.3 | Polar | Can strip essential water and may denature the enzyme, often leading to low activity.[2][15] |
| Dimethyl Sulfoxide (DMSO) | -1.3 | Polar | Highly polar; generally destabilizes lipases unless used at very low concentrations.[3][15] |
Problem 3: My results are not reproducible between experiments.
Poor reproducibility is often caused by unmonitored variables in the experimental setup.
Probable Cause 1: Inconsistent Water Activity Small, uncontrolled variations in the amount of water in your solvents, substrates, or the enzyme preparation itself can lead to significant fluctuations in reaction rate and selectivity.[14][16]
-
Solution:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Standardize Enzyme Preparation: If using a lyophilized powder, ensure it is stored in a desiccator. If you pre-wet the enzyme, standardize this procedure precisely (e.g., equilibrate over a specific saturated salt solution for a fixed time).
-
Probable Cause 2: Inconsistent Reaction Temperature Lipase activity and selectivity can be temperature-dependent. Fluctuations in ambient temperature can affect reaction rates.[5]
-
Solution:
-
Use a Temperature-Controlled Shaker/Incubator: Do not rely on ambient room temperature. Perform all reactions in a system with precise temperature control (e.g., an oil bath, heating block, or temperature-controlled orbital shaker).
-
Probable Cause 3: Non-homogenous Reaction Mixture If using an immobilized enzyme or a powdered free enzyme, inconsistent stirring can lead to poor mixing, creating localized substrate or product gradients and affecting the overall observed kinetics.
-
Solution:
-
Standardize Agitation: Use a consistent stirring speed (rpm) for all experiments. Ensure the stirring is sufficient to keep the enzyme particles fully suspended.
-
Visualizing the Process
A clear workflow is essential for reproducible success. The following diagram outlines the key stages of a typical kinetic resolution experiment.
Caption: Standard workflow for lipase-catalyzed kinetic resolution.
Troubleshooting Decision Tree
When faced with a poor result, this decision tree can help guide your optimization strategy.
Caption: Decision tree for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How do I properly monitor the progress of my kinetic resolution? Monitoring is critical to stop the reaction at the optimal point (ideally close to 50% conversion) to achieve high enantiomeric excess (ee) for both the unreacted substrate and the product. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) .[17][18]
-
Method: Take small aliquots from the reaction mixture at regular time intervals. Stop the enzymatic reaction in the aliquot immediately (e.g., by filtering out the enzyme or adding a denaturing solvent like methanol). Analyze the sample on a chiral column to determine the concentration of all four species: (R)-substrate, (S)-substrate, (R)-product, and (S)-product.
-
Calculation: From these concentrations, you can calculate the conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP). These values are then used to calculate the enantioselectivity (E-value).
Q2: What is enzyme immobilization and why is it important? Immobilization involves attaching the enzyme to or entrapping it within an insoluble support material.[6][19]
-
Key Advantages:
-
Reusability: The immobilized enzyme can be easily recovered (e.g., by filtration) and reused for multiple reaction cycles, significantly reducing costs.[19][20]
-
Enhanced Stability: Immobilization often increases the enzyme's stability against temperature, pH, and organic solvents.[1][6]
-
Process Simplification: It simplifies downstream processing as the enzyme does not need to be removed from a complex product mixture.
-
-
Common Methods: Adsorption onto hydrophobic supports (e.g., polypropylene, octyl-agarose) is a simple and effective method for lipases.[6] Other methods include covalent attachment, entrapment in sol-gels, and creating cross-linked enzyme aggregates (CLEAs).[19][21]
Table 2: Comparison of Common Lipase Immobilization Techniques
| Immobilization Method | Principle | Advantages | Disadvantages |
| Adsorption | Non-covalent binding to a support surface (e.g., hydrophobic interactions).[6] | Simple, mild conditions, often enhances activity ("interfacial activation"). | Enzyme may leach from the support; non-specific binding. |
| Covalent Attachment | Forms stable covalent bonds between the enzyme and the support. | Strong binding prevents leaching; very stable. | Can involve harsh chemicals that reduce activity; may restrict enzyme flexibility. |
| Entrapment | Physically trapping the enzyme within a porous matrix (e.g., sol-gel, alginate).[19] | Protects enzyme from harsh environments; minimal chemical modification. | Potential for mass transfer limitations; enzyme leakage can occur. |
| CLEAs | Cross-linking of physical enzyme aggregates using a bifunctional reagent. | Carrier-free (high enzyme loading); high stability; low production cost.[19] | Diffusion limitations can be significant; aggregation conditions must be optimized. |
Q3: Can the reaction be pushed beyond 50% conversion? In a classical kinetic resolution, the maximum yield for a single enantiomer is 50%.[22] Pushing the reaction beyond this point will increase the yield of the faster-reacting enantiomer's product, but its enantiomeric excess (eeP) will begin to decrease as the slower-reacting enantiomer starts to convert. The enantiomeric excess of the remaining substrate (eeS) will continue to increase towards 100%. Therefore, the decision to stop at, before, or after 50% conversion depends on whether the unreacted substrate or the acylated product is your target compound.
Experimental Protocols
Protocol 1: General Procedure for Screening Lipase-Catalyzed Resolution
This protocol provides a framework for screening different lipases and conditions for the acylation of a racemic β-amino ester.
-
Preparation:
-
To separate 4 mL glass vials, add 10-20 mg of each lipase to be tested (e.g., Novozym 435, Lipase PS-IM, CAL-A).
-
Add 1 mL of the chosen anhydrous organic solvent (e.g., MTBE).
-
Add the racemic β-amino ester substrate (e.g., to a final concentration of 50 mM).
-
If required, add a controlled amount of water or 50 mg of activated 3Å molecular sieves.
-
-
Reaction Initiation:
-
Add the acyl donor (e.g., vinyl butanoate, 1.5 equivalents).
-
Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), pause agitation and carefully withdraw a 50 µL aliquot from each vial.
-
Immediately quench the reaction in the aliquot by adding it to 950 µL of a suitable solvent (e.g., ethanol or acetonitrile) and filter through a 0.22 µm syringe filter to remove the enzyme.
-
-
Analysis:
-
Analyze the quenched samples by chiral HPLC to determine the concentrations of the substrate and product enantiomers.
-
Calculate conversion, eeS, eeP, and the E-value for each lipase and condition to identify the optimal system.
-
Protocol 2: Monitoring Reaction Progress by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase suitable for separating amines and esters. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for the amino ester. An example starting condition is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Method Development:
-
Inject standards of the racemic substrate and, if available, the racemic product to determine their retention times.
-
Optimize the mobile phase composition to achieve baseline separation of all four potential peaks (R-substrate, S-substrate, R-product, S-product).
-
-
Quantitation:
-
Create a calibration curve for the substrate to accurately determine concentrations from peak areas.
-
Inject the quenched reaction samples and integrate the peak areas for all species.
-
Calculate conversion (c) and enantiomeric excess (ee) using the following formulas:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
c (%) = [ Area_product / (Area_product + Area_substrate) ] * 100
-
-
References
- Valivety, R., Halling, P., Peilow, A., & Macrae, A. (1992). Lipases from different sources vary widely in dependence of catalytic activity on water activity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.
-
Wehtje, E., & Adlercreutz, P. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. Available at: [Link]
-
Ota, Y., Oikawa, T., & Yasunaga, T. (2001). Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. Journal of Chemical Engineering of Japan, 34(3), 422-425. Available at: [Link]
-
van Tol, J., Jongejan, J., Duine, J., & Heijnen, J. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90. Available at: [Link]
-
Liljeblad, A. (2010). Immobilization of Burkholderia cepacia Lipase: Kinetic Resolution in Organic Solvents, Ionic Liquids and in Their Mixtures. Annales Universitatis Turkuensis. Available at: [Link]
-
Chamouleau, F., Coulon, D., Girardin, M., & Ghoul, M. (2001). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 949-954. Available at: [Link]
-
Kamal, Z., Ahmad, S., Molugu, T. R., & Rao, N. M. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 22(7), 904-915. Available at: [Link]
-
Sharma, S., Kanwar, S. S., & Gupta, R. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625248. Available at: [Link]
-
Zhang, Z., Li, S., Wang, Z., & Dou, T. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(17), 13180. Available at: [Link]
-
Singh, R. K., Tiwari, M. K., Singh, R., & Lee, J. K. (2013). From protein engineering to immobilization: promising strategies for the upgrade of industrial enzymes. International Journal of Molecular Sciences, 14(1), 1232-1277. Available at: [Link]
-
Kamal, Z., Ahmad, S., Molugu, T. R., & Rao, N. M. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 22(7), 904-915. Available at: [Link]
-
Trusek, A., & Kloskowski, A. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7678. Available at: [Link]
-
Oláh, M., & Poppe, L. (2020). Lipase Immobilization Towards Improved Productivity on Kinetic Resolutions by Continuous-Flow Process. Catalysts, 10(11), 1334. Available at: [Link]
-
Berglund, P., & Vörös, V. (2012). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Process Biochemistry, 47(1), 111-117. Available at: [Link]
-
Kamal, Z., Ahmad, S., Molugu, T. R., & Rao, N. M. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science. Available at: [Link]
-
Stoytcheva, M., Montero, G., Zlatev, R., & Gochev, V. (2012). Analytical Methods for Lipases Activity Determination: A Review. Current Analytical Chemistry, 8(3), 400-407. Available at: [Link]
-
Abdullah, R., & Ruzniza, M. Z. S. (2021). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. Catalysts, 11(11), 1391. Available at: [Link]
-
Forró, E., & Fülöp, F. (2001). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 12(18), 2573-2579. Available at: [Link]
-
de Miranda, A. S., de Souza, R. O. M. A., & Leal, I. C. R. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29804–29834. Available at: [Link]
-
Mingarro, I., Abad, C., & Braco, L. (1995). Direct HPLC Monitoring of Lipase Activity in Reverse Micellar Media. Analytical Biochemistry, 226(2), 379-381. Available at: [Link]
-
Stoytcheva, M., Montero, G., Zlatev, R., & Gochev, V. (2012). Analytical methods for lipases activity determination: A review. Current Analytical Chemistry. Available at: [Link]
-
Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2012). Lipase improvement: goals and strategies. Biotechnology Journal, 7(10), 1227-1238. Available at: [Link]
-
López-Carrobles, N., et al. (2018). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococooccus furiosus by Covalent Immobilization. International Journal of Molecular Sciences, 19(11), 3658. Available at: [Link]
-
Afonso, C. A. M., & Marques, M. M. B. (2017). Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Stoytcheva, M., Montero, G., Zlatev, R., & Gochev, V. (2012). Analytical Methods For Lipases Activity Determination: A Review. Scribd. Available at: [Link]
-
Forró, E., & Fülöp, F. (2003). Effect of the Solvent on Enantioselectivity of Lipase PS. ResearchGate. Available at: [Link]
-
Cartal, M., et al. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 2(5), 441-454. Available at: [Link]
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Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the American Chemical Society, 110(21), 7200-7205. Available at: [Link]
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Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2017). Basic strategies for monitoring lipase activity: A review. Clinica Chimica Acta, 472, 129-137. Available at: [Link]
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Halling, P. J. (2007). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Journal of Molecular Catalysis B: Enzymatic, 46(1-4), 1-5. Available at: [Link]
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Taylor, A. J., & Bull, S. D. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10106-10129. Available at: [Link]
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Hilal, H. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 896-918. Available at: [Link]
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Contente, M. L., & Pinto, D. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. International Journal of Molecular Sciences, 23(5), 2675. Available at: [Link]
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Forró, E., & Fülöp, F. (2003). Lipase Catalysis in the Optical Resolution of 2-Amino-1-phenylethanol Derivatives. Periodica Polytechnica Chemical Engineering, 47(1), 35-42. Available at: [Link]
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Zhang, Z., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(17), 13180. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Enantiopure β-Amino Acids
Introduction: The Ascendant Role of β-Amino Acids in Modern Chemistry
Enantiomerically pure β-amino acids are no longer niche curiosities; they are critical building blocks in contemporary drug development and material science.[1][2] Their incorporation into peptides results in "β-peptides," which exhibit remarkable resistance to enzymatic degradation and a propensity to form stable, predictable secondary structures like helices and sheets.[1][3] This has positioned them as invaluable scaffolds for creating peptidomimetics, protease inhibitors, and other therapeutics with enhanced pharmacokinetic profiles.[3] Furthermore, their utility extends to being chiral starting materials and catalysts in broader organic synthesis.[1][2]
Given their importance, the efficient and stereocontrolled synthesis of these molecules is a paramount concern for researchers in both academic and industrial settings. A multitude of strategies have been developed, each with a distinct profile of advantages, limitations, and operational demands. This guide provides an in-depth comparison of the most robust and widely adopted methods, supported by experimental data and protocols, to empower researchers to select the optimal synthetic route for their specific objectives. We will explore four principal strategies: Catalytic Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, Enzymatic Kinetic Resolution, and Organocatalytic Asymmetric Reactions.
Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach
Asymmetric hydrogenation is one of the most elegant and efficient methods for installing chirality, prized for its high atom economy and the generation of minimal waste.[4] The strategy involves the hydrogenation of a prochiral β-dehydroamino acid derivative using a chiral transition metal complex, typically based on rhodium (Rh) or ruthenium (Ru), to yield the desired enantiopure β-amino acid.[1][5]
Mechanism and Scientific Rationale
The success of this method hinges on the formation of a chiral catalyst-substrate complex that directs hydrogen delivery to one specific face of the double bond.[6][7] The substrate, typically a β-(acylamino)acrylate, chelates to the chiral metal center (e.g., Rh(I) complexed with a chiral bisphosphine ligand).[4] This coordination creates a diastereomeric intermediate. The steric and electronic properties of the chiral ligand create a significant energy difference between the two possible pathways of hydrogen addition, leading to the preferential formation of one enantiomer. Ligands like TangPhos, DuPhos, and BINAP have proven exceptionally effective, often achieving outstanding levels of enantioselectivity.[8] A key advantage is that some catalyst systems, like Rh-TangPhos, are highly effective for both E and Z isomers of the starting material, which often form as inseparable mixtures.[8]
Workflow for Asymmetric Hydrogenation
Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.
Representative Experimental Protocol: Rh-TangPhos Catalyzed Hydrogenation
This protocol is adapted from the procedure described for the synthesis of chiral β-amino acid derivatives.[8]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (5.0 mg, 0.012 mmol) and TangPhos (7.7 mg, 0.013 mmol) in 5 mL of THF is prepared in a vial and stirred for 10 minutes.
-
Reaction Setup: The β-(acylamino)acrylate substrate (1.2 mmol) is placed into a glass-lined stainless steel autoclave.
-
Execution: The catalyst solution is transferred via syringe to the autoclave. The vessel is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
Hydrogenation: The autoclave is pressurized with hydrogen to 10 atm and the reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the enantiopure product. Enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Performance Data: Asymmetric Hydrogenation
| Entry | Substrate (R-group) | Catalyst System | Yield (%) | e.e. (%) | Reference |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / TangPhos | >99 | 99.0 (S) | [8] |
| 2 | 2-Naphthyl | [Rh(COD)₂]BF₄ / TangPhos | >99 | 98.5 (S) | [8] |
| 3 | Methyl | [Rh(COD)₂]BF₄ / TangPhos | >99 | 99.6 (R) | [8] |
| 4 | Phenyl (unprotected enamine) | Rh(COD)₂BF₄ / Josiphos | 98 | 97 | [4] |
Chiral Auxiliary-Mediated Synthesis: Stoichiometric Stereocontrol
The use of a chiral auxiliary is a classic, reliable, and powerful strategy for asymmetric synthesis.[9] The core principle involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate.[9] This auxiliary then sterically directs a subsequent bond-forming reaction, such as enolate alkylation, to occur on a specific face, thereby creating a new stereocenter with high diastereoselectivity.[10][11] The auxiliary is then cleaved and can often be recovered for reuse.[9]
Mechanism and Scientific Rationale
Evans oxazolidinones and pseudoephedrine are two of the most effective and widely used auxiliaries for this purpose.[10][12][13] For example, an N-acylated Evans oxazolidinone can be deprotonated with a strong base like LDA to form a rigid, chelated Z-enolate.[11] The bulky substituent on the auxiliary (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer in high excess. The predictability of this facial bias is a major strength of the method.[14] While highly effective, a key drawback is the stoichiometric requirement for the often-expensive auxiliary and the need for additional protection, attachment, and cleavage steps, which reduces overall atom economy.[12]
Workflow for Chiral Auxiliary-Mediated Alkylation
Caption: General workflow for a chiral auxiliary-based synthesis.
Representative Experimental Protocol: Pseudoephedrine Auxiliary
This protocol is adapted from the method reported by Myers for the synthesis of α-substituted β-amino acids.[12]
-
Auxiliary Attachment: (R,R)-Pseudoephedrine (1.0 eq) is condensed with β-alanine (1.1 eq) under heating to form the corresponding amide.
-
Enolate Formation: The pseudoephedrine amide (1.0 eq) is dissolved in dry THF and cooled to -78 °C under a nitrogen atmosphere. Lithium diisopropylamide (LDA, 2.2 eq) is added slowly, and the solution is stirred for 1 hour to form the enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.5 eq) is added, and the reaction is allowed to warm slowly to 0 °C over 4 hours.
-
Quench and Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.
-
Auxiliary Cleavage: The alkylated amide is hydrolyzed using aqueous acid (e.g., 6M HCl) under reflux to cleave the pseudoephedrine auxiliary, which can be recovered from the aqueous layer after basification. The desired β-amino acid is isolated from the aqueous layer. Purification is achieved by recrystallization or ion-exchange chromatography.
Performance Data: Chiral Auxiliary-Mediated Alkylation
| Entry | Auxiliary | Electrophile (R-group) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | (R,R)-Pseudoephedrine | Benzyl bromide | 97:3 | 85 | [12] |
| 2 | (R,R)-Pseudoephedrine | Methyl iodide | 96:4 | 88 | [12] |
| 3 | (4R,5S)-Evans Auxiliary | Benzyl bromide | >99:1 | 85-95 | [10] |
| 4 | Oppolzer's Sultam | Allyl iodide | >98:2 | ~90 | [9][12] |
Enzymatic Kinetic Resolution: Biocatalytic Precision
Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the exquisite stereoselectivity of enzymes to separate a racemic mixture of chiral molecules.[15] For β-amino acids, this typically involves the enantioselective hydrolysis or acylation of a racemic β-amino ester, catalyzed by a lipase.[16][17]
Mechanism and Scientific Rationale
The principle of kinetic resolution relies on the difference in reaction rates between the two enantiomers of a substrate with a chiral catalyst (the enzyme). In a typical setup, a racemic mixture of a β-amino ester is treated with a lipase, such as Candida antarctica Lipase B (CALB), in the presence of an acylating agent.[18] The enzyme's active site, being inherently chiral, will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). The reaction is stopped at or near 50% conversion, at which point the mixture contains the unreacted, enantiopure S-ester and the acylated, enantiopure R-amide. These two products have different chemical properties and can be easily separated. The major limitation of EKR is that the theoretical maximum yield for a single enantiomer is 50%. This can be overcome by coupling the resolution with an in-situ racemization of the starting material in a process called Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield.[19]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic ester.
Representative Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is a general representation based on procedures for lipase-catalyzed resolutions.[18][20]
-
Reaction Setup: To a solution of the racemic β-amino ester (1.0 mmol) in an organic solvent (e.g., tert-butyl methyl ether, 20 mL), add the acyl donor (e.g., ethyl acetate, 0.6 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 / CALB, 30 mg/mL) to the mixture.
-
Execution: Seal the flask and shake it in an incubator shaker at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the e.e. of the remaining substrate and the acylated product.
-
Work-up: When the conversion reaches ~50%, stop the reaction by filtering off the enzyme. The filtrate is then concentrated, and the unreacted ester and the acylated product are separated by column chromatography.
Performance Data: Enzymatic Kinetic Resolution
| Entry | Substrate | Enzyme | e.e. (Unreacted Ester) | e.e. (Acylated Product) | Reference |
| 1 | Ethyl 3-amino-3-phenylpropanoate | Burkholderia cepacia Lipase | >99% | >99% | [17] |
| 2 | Propyl β-phenylalaninate | Candida antarctica Lipase A | >99% | >99% | [19] |
| 3 | Ethyl cis-2-aminocyclopentanecarboxylate | Pseudomonas cepacia Lipase | >99% | >99% | [21] |
| 4 | Methyl cis-2-aminocycloheptanecarboxylate | Candida antarctica Lipase A | >99% (E >200) | >99% | [22] |
Organocatalytic Asymmetric Reactions: The Metal-Free Frontier
Organocatalysis has emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It utilizes small, chiral organic molecules to catalyze enantioselective transformations.[5] For β-amino acid synthesis, the asymmetric Mannich reaction is a particularly powerful tool.[23][24]
Mechanism and Scientific Rationale
The organocatalytic asymmetric Mannich reaction involves the addition of a ketone or other enolizable carbonyl compound to an imine.[24] Chiral bifunctional catalysts, such as thioureas derived from amino acids or cinchona alkaloids, are often employed.[23][25] These catalysts possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea). The catalyst simultaneously activates both the imine (via protonation or hydrogen bonding) and the enolate precursor, organizing them into a highly ordered, chiral transition state. This dual activation model ensures that the nucleophile adds to a specific face of the imine, resulting in a product with high enantiomeric excess.[26] The reactions proceed under mild conditions and are tolerant of a wide range of functional groups.[23]
Workflow for Organocatalytic Mannich Reaction
Caption: General workflow for an organocatalytic asymmetric Mannich reaction.
Representative Experimental Protocol: Decarboxylative Mannich Reaction
This protocol is adapted from the procedure described by Lu and coworkers.[26]
-
Reaction Setup: To a solution of the imine (0.05 mmol) and the chiral cinchonine-derived thiourea catalyst (C-1, 0.005 mmol, 10 mol%) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).
-
Execution: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to afford the desired β-amino ketone.
-
Analysis: Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Performance Data: Organocatalytic Mannich Reaction
| Entry | Imine Substituent | Nucleophile | Catalyst | Yield (%) | e.e. (%) | Reference |
| 1 | 4-Cl-Ph | 2-oxocyclopentane-1-carboxylic acid | Cinchonine-thiourea | 93 | 80 | [26] |
| 2 | Ph | 3-indolinone-2-carboxylate | (R,R)-Cyclohexyldiamine-thiourea | 95 | 99 | [23] |
| 3 | 4-MeO-Ph | 3-indolinone-2-carboxylate | (R,R)-Cyclohexyldiamine-thiourea | 92 | 98 | [23] |
| 4 | 2-Naphthyl | 3-indolinone-2-carboxylate | (R,R)-Cyclohexyldiamine-thiourea | 93 | 98 | [23] |
Comparative Analysis and Route Selection
Choosing the optimal synthetic route requires a careful evaluation of project-specific needs, including scale, cost, available equipment, and the structural complexity of the target molecule.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Best Suited For... |
| Asymmetric Hydrogenation | High atom economy, excellent e.e., catalytic, often scalable.[4][8] | Requires specialized high-pressure equipment, expensive metal catalysts and ligands, substrate synthesis can be non-trivial. | Large-scale production where efficiency and low waste are paramount. |
| Chiral Auxiliary | High reliability, predictable stereochemical outcome, robust for a wide range of electrophiles.[12][14] | Stoichiometric use of often expensive auxiliaries, poor atom economy, requires extra protection/deprotection steps.[12] | Complex targets, discovery chemistry, and situations where absolute stereochemical control is critical and predictability is valued over atom economy. |
| Enzymatic Resolution | Extremely high enantioselectivity, mild reaction conditions (aqueous, RT), environmentally benign.[15][18] | Maximum 50% yield (unless DKR), requires screening of enzymes, potential for substrate inhibition.[19] | Generating libraries of enantiopure compounds from racemic precursors; "green chemistry" initiatives. |
| Organocatalysis | Metal-free (avoids toxic metal contamination), operationally simple, mild conditions, good functional group tolerance.[5][23] | Catalyst loading can be high (5-20 mol%), scalability can be a challenge for some systems. | Early-stage drug discovery, synthesis of diverse analogues, and applications where metal contamination is a major concern. |
Final Recommendation:
-
For large-scale, industrial synthesis of a specific β-amino acid, Catalytic Asymmetric Hydrogenation is often the most economically viable and environmentally friendly choice due to its high efficiency and catalytic nature.
-
For complex, multi-step syntheses in a research or discovery setting , the reliability and predictability of Chiral Auxiliaries make them an invaluable tool, despite their lower atom economy.
-
For projects with a strong "green chemistry" focus or for the straightforward separation of racemic mixtures, Enzymatic Kinetic Resolution offers unparalleled selectivity under exceptionally mild conditions.
-
For rapid access to diverse structures and avoiding heavy metal catalysts, Organocatalytic methods like the Mannich reaction provide a versatile and powerful alternative.
Ultimately, the ideal route is dictated by a balance of factors. By understanding the fundamental principles and practical limitations of each method presented in this guide, researchers can make informed, strategic decisions to advance their scientific goals efficiently and effectively.
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A Comparative Guide to the Biological Activity of (3R)- vs. (3S)-3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of the (3R) and (3S) enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid. While direct comparative studies on these specific enantiomers are limited, this document synthesizes available data on the racemic mixture and draws logical inferences from structurally related, well-characterized compounds to provide a predictive framework for their individual pharmacological profiles. The primary focus is on their interaction with the γ-aminobutyric acid type B (GABAB) receptor, a key target in neuropharmacology.
Introduction: The Significance of Chirality in Phenyl-GABA Analogues
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. This is particularly evident in the class of γ-aminobutyric acid (GABA) analogues that feature a phenyl ring. Prominent examples include baclofen and phenibut, where the stereochemistry at the chiral center dictates the potency and, in some cases, the nature of the interaction with their biological targets. This guide focuses on the enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound of interest for its potential to modulate the GABAergic system.
GABAB Receptor Activity: An Evidence-Based Postulation
Direct experimental data exclusively comparing the (3R) and (3S) enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid is scarce in publicly available literature. However, a study on the racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid has demonstrated that it acts as a weak but specific antagonist at the GABAB receptor, with a reported pA2 value of 3.5.[1][2] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
To understand the likely contribution of each enantiomer to this observed antagonist activity, we can draw strong inferences from the well-documented stereoselectivity of structurally similar compounds:
-
Baclofen ((±)-4-amino-3-(4-chlorophenyl)butanoic acid): The biological activity of baclofen, a potent GABAB receptor agonist used clinically as a muscle relaxant, resides almost exclusively in its (R)-(+)-enantiomer.[3][4][5][6][7][8] The (S)-(-)-enantiomer is significantly less active.[4][7]
-
Phenibut ((±)-4-amino-3-phenylbutanoic acid): Similarly, the pharmacological effects of phenibut, an anxiolytic and nootropic, are primarily attributed to the (R)-enantiomer, which is a more potent GABAB receptor agonist than the (S)-enantiomer.[9][10][11][12][13] The (R)-enantiomer of phenibut has over 100-fold higher affinity for the GABAB receptor than the (S)-enantiomer.[10]
Given this consistent and pronounced stereoselectivity in closely related analogues, it is highly probable that the (3R) and (3S) enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid also exhibit differential activity at the GABAB receptor. It is plausible that one enantiomer is the primary contributor to the observed antagonist effect of the racemate, while the other is likely significantly less active or inactive at this receptor. Further experimental validation is required to confirm this hypothesis and to determine which enantiomer possesses the antagonist properties.
Signaling Pathways: The GABAB Receptor Cascade
Interaction with the GABAB receptor initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), GABAB receptors mediate their effects through the activation of inhibitory G proteins (Gi/Go).[14][15][16] This leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[14][16]
-
Modulation of Ion Channels:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[14][16]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium ion influx, which in turn inhibits the release of neurotransmitters from presynaptic terminals.[14][16]
-
An antagonist at the GABAB receptor would block the effects of endogenous GABA or other GABAB agonists, thereby preventing the activation of this inhibitory signaling pathway.
Caption: GABAB Receptor Signaling Pathway.
Quantitative Data Summary
While specific quantitative data for the individual enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid are not available, the following table summarizes the reported activity of the racemate and the activities of the enantiomers of the closely related compounds, baclofen and phenibut, for comparison.
| Compound | Stereoisomer | Biological Activity | Potency/Affinity (pA2 or Ki) | Reference(s) |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Racemate | GABAB Antagonist | pA2 = 3.5 | [1][2] |
| (3R) | Hypothesized Antagonist | To be determined | ||
| (3S) | Hypothesized Inactive | To be determined | ||
| Baclofen | (R) | GABAB Agonist | IC50 = 15 nM | [4] |
| (S) | GABAB Agonist | IC50 = 1.77 µM | [4] | |
| Phenibut | (R) | GABAB Agonist | Ki = 92 µM | [9][10][11] |
| (S) | GABAB Agonist | Ki > 1000 µM | [10] |
Data for (3R) and (3S)-3-amino-3-(4-chlorophenyl)propanoic acid are hypothesized based on the antagonist activity of the racemate and the stereoselectivity of baclofen and phenibut.
Experimental Protocols
To experimentally determine and compare the biological activities of the (3R) and (3S) enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid, the following protocols are recommended.
GABAB Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of the test compounds for the GABAB receptor by measuring their ability to displace a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer.
Materials:
-
Membrane preparations from cells expressing recombinant human GABAB receptors or from rat brain tissue.
-
Radioligand: [3H]CGP54626 (a high-affinity GABAB antagonist).[17]
-
Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4.[17]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[17]
-
(3R)- and (3S)-3-amino-3-(4-chlorophenyl)propanoic acid.
-
Unlabeled GABA for defining non-specific binding.
-
Scintillation vials and cocktail.
-
Filtration apparatus.
Procedure:
-
Incubation: In a final volume of 100 µL of assay buffer, combine the receptor membrane preparation, a fixed concentration of [3H]CGP54626 (e.g., 4 nM), and varying concentrations of the test compound (either the (3R) or (3S) enantiomer).[17]
-
Incubate at room temperature for 1.5 hours to reach equilibrium.[17]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of the test compounds by quantifying G protein activation upon receptor binding.
Objective: To determine if the enantiomers act as agonists, antagonists, or inverse agonists at the GABAB receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human GABAB receptors.
-
[35S]GTPγS.
-
GDP.
-
GABA (as a reference agonist).
-
Assay Buffer.
-
(3R)- and (3S)-3-amino-3-(4-chlorophenyl)propanoic acid.
Procedure:
-
Pre-incubation: Incubate the membrane preparation with the test compound (or vehicle) and GDP.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Increased [35S]GTPγS binding compared to baseline indicates agonist activity.
-
Antagonist Mode: To test for antagonist activity, measure the ability of the test compound to inhibit the stimulation of [35S]GTPγS binding induced by a known GABAB agonist (e.g., GABA).[18]
-
Caption: Experimental Workflow for Characterization.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of 3-amino-3-(4-chlorophenyl)propanoic acid at the GABAB receptor is stereoselective. Based on the antagonist activity of the racemate and the well-established pharmacology of the closely related compounds baclofen and phenibut, it is hypothesized that one of the enantiomers, likely the (3R) form, is a GABAB receptor antagonist, while the (3S) enantiomer is expected to be significantly less active.
To definitively elucidate the pharmacological profile of each enantiomer, further research is imperative. The experimental protocols outlined in this guide provide a clear path forward for determining their binding affinities and functional activities at the GABAB receptor. Such studies will be crucial for understanding their therapeutic potential and for guiding the development of novel, stereochemically pure modulators of the GABAergic system.
References
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- Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128-134.
- Gassmann, M., & Bettler, B. (2012). Regulation of GABAB receptor function by auxiliary subunits. Trends in pharmacological sciences, 33(12), 640-649.
- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, V., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 1-7.
- Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d- and l-baclofen (Lioresal). European Journal of Pharmacology, 52(2), 133-136.
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- Echeverry-Alzate, V., et al. (2023). Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. Frontiers in Pharmacology.
- Urwyler, S., Mosbacher, J., Lingenhoehl, K., Heid, J., Hofstetter, K., Froestl, W., ... & Kaupmann, K. (2001). Positive allosteric modulation of native and recombinant GABAB receptors by 2, 6-di-tert-butyl-4-(3-hydroxy-2, 2-dimethyl-propyl)-phenol (CGP7930) and its resolved enantiomers. Molecular pharmacology, 60(5), 963-971.
- Dupuis, D. S., Relkovic, D., Guba, W., K-H, K., Froestl, W., & Pin, J. P. (2006). Discovery of a novel allosteric modulator of GABAB receptors. Molecular pharmacology, 70(6), 2027-2036.
- Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of medicinal chemistry, 34(7), 2295-2298.
- Malan, A., et al. (2019). In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds. International journal of molecular sciences, 20(5), 1205.
- Abell, A. D., & Webber, K. L. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-527.
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ResearchGate. Potential GABA B Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Available from: [Link]
- Linschoten, M. R., van der Mey, D., van der Velden, W. J., & de Vries, J. G. (2005). Supporting Information for: Asymmetric Synthesis of β-Amino Acids via Enantioselective Hydrogenation of β-Substituted β-(Acetamido)acrylates Catalyzed by a Rhodium−MonoPhos Complex. Organic letters, 7(15), 3399-3402.
- Gjoni, T., & Urwyler, S. (2008). The GABA B receptor-positive modulators CGP7930 and GS39783 stimulate G-protein-coupled inwardly rectifying K+ channels in stably transfected Chinese hamster ovary cells. Journal of pharmacology and experimental therapeutics, 326(2), 523-530.
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Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs. (n.d.). PubMed Central. Retrieved from [Link]
- Witczuk, B., Khaunina, R. A., & Kupryszewski, G. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish journal of pharmacology and pharmacy, 32(2), 187–196.
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Methods for recording and measuring tonic GABAA receptor-mediated inhibition. (2013). Frontiers in Neural Circuits. Retrieved from [Link]
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Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2020). MDPI. Retrieved from [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
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PubChem. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Available from: [Link]
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Wiley-VCH. (2005). Supporting Information. Available from: [Link]
- Chebib, M., introductory remarks by Graham A. R. Johnston, & Hanrahan, J. R. (2009). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. Neurochemical research, 34(10), 1764–1770.
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Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2020). MDPI. Retrieved from [Link]
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Rational approaches for the design of various GABA modulators and their clinical progression. (2018). Bentham Science. Retrieved from [Link]
- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology (San Diego, Calif.), 58, 19–62.
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A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Amino Acid Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of amino acids is not a trivial pursuit; it is a critical determinant of biological activity, safety, and efficacy. The presence of an undesired enantiomer, even in trace amounts, can have significant pharmacological implications. Consequently, the development and validation of robust analytical methods for the accurate quantification of amino acid enantiomers is a cornerstone of pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) stands as the preeminent technique for this purpose.
This guide provides an in-depth technical comparison of the primary chiral HPLC methods for amino acid analysis, supported by experimental data and grounded in regulatory expectations. As your virtual Senior Application Scientist, I will not only delineate the steps of method validation but also elucidate the scientific rationale behind these choices, empowering you to develop and validate methods that are not only compliant but also scientifically sound and robust.
The Landscape of Chiral Separations for Amino Acids: A Comparative Overview
The direct enantioseparation of amino acids by HPLC is predominantly achieved using chiral stationary phases. The choice of CSP is the most critical factor in the success of a chiral separation, as the separation mechanism is based on the formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector immobilized on the stationary phase. The three major classes of CSPs for amino acid analysis are:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin)
-
Crown Ether-Based CSPs
-
Polysaccharide-Based CSPs (derivatized cellulose or amylose)
Each of these CSPs offers a unique set of interactions, making them suitable for different applications. The following sections will delve into a comparison of their performance characteristics.
Performance Comparison of Chiral Stationary Phases
The selection of a chiral column is often an empirical process, but an understanding of the general characteristics of each phase can guide the initial selection.
| Chiral Stationary Phase Type | Principle of Separation | Typical Mobile Phases | Advantages | Disadvantages | Best Suited For |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Complex formation involving hydrogen bonding, ionic interactions, and inclusion complexation.[1][2] | Reversed-phase (e.g., Methanol/Water, Acetonitrile/Water), Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine) | Broad applicability for underivatized amino acids, robust, good for preparative scale.[3] | Can have lower efficiency compared to sub-2µm columns. | A wide range of underivatized proteinogenic and non-proteinogenic amino acids.[2] |
| Crown Ether (e.g., Crownpak® CR-I(+)) | Host-guest complexation between the primary amine of the amino acid and the crown ether cavity.[4] | Aqueous acidic mobile phases (e.g., perchloric acid solution).[5] | High selectivity for compounds with primary amino groups, can resolve amino acids that are difficult on other phases. | Limited to analytes with primary amines, narrow mobile phase compatibility. | Underivatized amino acids and other primary amines.[5] |
| Polysaccharide-Based (e.g., Chiralpak®, Chiralcel®) | Complex interactions including hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide.[6] | Normal-phase (e.g., Hexane/Ethanol), Reversed-phase, Polar Organic Mode. | Broad enantioselectivity for a wide range of compounds, available in both coated and immobilized versions. | Often requires derivatization of amino acids to achieve separation.[7] | N-derivatized amino acids (e.g., Fmoc, Boc, Dansyl).[6] |
Experimental Data: A Head-to-Head Comparison
To provide a clearer picture of the performance differences, the following table summarizes reported resolution (Rs) values for the separation of selected underivatized amino acid enantiomers on two common CSPs: a macrocyclic glycopeptide (Teicoplanin-based) and a crown ether-based column.
| Amino Acid | Chirobiotic™ T (Teicoplanin) Resolution (Rs)[3] | Crownpak® CR-I(+) Resolution (Rs)[8] | Comments |
| Alanine | 2.9 | 2.5 | Both columns provide excellent resolution. |
| Valine | 3.5 | 3.0 | Both columns provide excellent resolution. |
| Leucine | 3.3 | 3.2 | Both columns provide excellent resolution. |
| Isoleucine | 3.1 | 2.8 | Both columns provide excellent resolution. |
| Phenylalanine | 3.6 | 3.3 | Both columns provide excellent resolution. |
| Tryptophan | 3.8 | 3.1 | Both columns provide excellent resolution. |
| Methionine | 3.3 | 2.9 | Both columns provide excellent resolution. |
| Proline | Resolved | Not Resolved | Crown ether phases are generally not suitable for secondary amines like proline.[7] |
| Aspartic Acid | 2.5 | 2.1 | Good resolution on both phases. |
| Glutamic Acid | 2.6 | 2.3 | Good resolution on both phases. |
Note: The resolution values are highly dependent on the specific chromatographic conditions (mobile phase, temperature, flow rate) and should be considered as a guide to the potential performance of each column type.
The Validation Workflow: A Systematic Approach
A chiral HPLC method, like any analytical procedure, must undergo a thorough validation process to ensure it is suitable for its intended purpose. The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Below is a visual representation of a typical validation workflow for a chiral HPLC method for amino acid enantiomers.
Caption: A typical workflow for the validation of a chiral HPLC method.
System Suitability: The Daily Checkpoint
Before any validation or sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. For chiral separations, the resolution between the enantiomers is the most critical SST parameter.
Typical System Suitability Parameters & Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures baseline separation for accurate quantification of the minor enantiomer. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Indicates good peak shape, which is crucial for accurate integration. |
| Repeatability (%RSD of peak area) | ≤ 2.0% for n≥5 injections | Demonstrates the precision of the injector and the stability of the system. |
| Capacity Factor (k') | k' > 2.0 | Ensures the analyte is retained sufficiently to be separated from any unretained components. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
In-Depth Guide to Validation Parameters
The following sections provide a detailed explanation of each validation parameter, including the scientific reasoning and a step-by-step experimental protocol.
Specificity (Selectivity)
The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In chiral analysis, this means demonstrating that the peak for each enantiomer is free from interference from the other enantiomer and any other components in the sample matrix.
Experimental Protocol:
-
Preparation of Solutions:
-
A solution of the L-enantiomer.
-
A solution of the D-enantiomer.
-
A racemic mixture (50:50) of the D- and L-enantiomers.
-
A solution of a placebo (all matrix components except the amino acid).
-
A spiked sample: the placebo solution spiked with known amounts of both enantiomers.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
-
Data Analysis:
-
Confirm that no interfering peaks are observed at the retention times of the D- and L-enantiomers in the placebo chromatogram.
-
Ensure that the D- and L-enantiomers are well-resolved from each other in the racemic and spiked sample chromatograms.
-
Peak purity analysis using a photodiode array (PDA) detector can be used to further support specificity.
-
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards of the minor enantiomer (e.g., the D-enantiomer) by spiking it into a constant, high concentration of the major enantiomer (e.g., the L-enantiomer). The concentration range should typically span from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot the peak area of the minor enantiomer versus its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
An r² value of ≥ 0.995 is generally considered acceptable.
-
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.
Experimental Protocol:
-
Preparation of Spiked Samples:
-
Prepare samples by spiking a known amount of the major enantiomer with at least three different concentration levels of the minor enantiomer (e.g., 50%, 100%, and 150% of the target concentration). Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples.
-
-
Data Analysis:
-
Calculate the percentage recovery of the minor enantiomer at each concentration level.
-
Acceptance criteria for recovery are typically between 98.0% and 102.0% for the assay of a major component and may be wider (e.g., 90.0% to 110.0%) for an impurity.
-
Precision
The "Why": Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the amino acid at the target concentration (e.g., spiked with the minor enantiomer at the 100% level).
-
Analyze these samples on the same day by the same analyst using the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for the results of both repeatability and intermediate precision studies.
-
The acceptance criterion for %RSD is typically ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determination of LOD:
-
Prepare a series of diluted solutions of the minor enantiomer and inject them.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1.
-
-
Determination of LOQ:
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
The LOQ should be confirmed by demonstrating that the method has adequate precision and accuracy at this concentration.
-
Robustness
The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters:
-
Identify parameters that could potentially affect the separation, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
-
Vary Parameters:
-
Analyze a sample while systematically varying each parameter, one at a time.
-
-
Data Analysis:
-
Evaluate the effect of each variation on the critical chromatographic parameters, especially resolution.
-
The system suitability parameters should still be met under all varied conditions.
-
Decision Logic for Chiral Stationary Phase Selection
The choice of the initial CSP for method development can be guided by the properties of the amino acid and the desired analytical outcome.
Caption: A decision tree to guide the initial selection of a chiral stationary phase.
Conclusion
The validation of a chiral HPLC method for amino acid enantiomers is a meticulous process that demands a deep understanding of chromatographic principles and regulatory requirements. This guide has provided a framework for conducting a comprehensive validation study, from the initial selection of a chiral stationary phase to the detailed execution of each validation parameter. By following a systematic and scientifically sound approach, researchers can develop and validate robust and reliable methods that ensure the quality and safety of pharmaceutical products and advance our understanding of the role of chirality in biological systems.
References
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Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
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Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. PubMed. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
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Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase and acidic, highly organic mobile phase by liquid chromatography/time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
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Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. Available at: [Link]
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ICH Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
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Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. SpringerLink. Available at: [Link]
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separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr. Chiral Technologies. Available at: [Link]
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A Comparative Guide to (3R)-3-amino-3-(4-chlorophenyl)propanoic Acid and Other Non-Proteinogenic Amino Acids in Drug Discovery
This guide provides an in-depth, objective comparison of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid with other notable non-proteinogenic amino acids (NPAAs). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explain the causal relationships between chemical structure, biological function, and experimental validation.
Introduction: The Expanding Universe of Amino Acids in Therapeutics
The twenty proteinogenic amino acids form the fundamental alphabet of life, but the chemical universe available for therapeutic design is far richer. Non-proteinogenic amino acids (NPAAs)—those not naturally encoded in the genome—represent a powerful toolkit for medicinal chemists.[1][2] By stepping outside nature's canonical set, we can introduce profound changes to peptide and small molecule candidates, enhancing properties like stability, potency, and bioavailability.[3][4]
Among the most valuable classes of NPAAs are the β-amino acids. Unlike their α-amino acid counterparts where the amino group is attached to the first carbon (the alpha-carbon) after the carboxyl group, β-amino acids have their amino group on the second carbon (the beta-carbon).[5][6] This seemingly minor shift has significant conformational implications, often imparting resistance to enzymatic degradation and enabling the formation of unique, stable secondary structures.[7][8]
This guide focuses on a specific β-amino acid derivative, this compound, situating it within the broader context of other NPAAs that have made a significant impact on neuroscience and pharmacology.
Profiling the Core Compound: this compound
This compound is a chiral β-amino acid derivative, specifically a derivative of β-phenylalanine.[9][10] Its structure is notable for two key features: the β-amino acid backbone and the 4-chlorophenyl moiety. These elements are critical to its biological activity and its utility as a synthetic building block.[9][11]
The primary pharmacological interest in this compound stems from its role as a modulator of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.[12][13] Specifically, it has been identified as a weak but specific antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[14][15] This positions it as a structural and functional counterpoint to well-known GABA-B agonists like baclofen.
Structural and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is essential for its application.
| Property | This compound |
| Synonyms | D-β-Phe(4-Cl)-OH, (R)-4-Chloro-β-phenylalanine[9] |
| Molecular Formula | C₉H₁₀ClNO₂[9][16] |
| Molecular Weight | 199.63 g/mol [9][16] |
| Appearance | White powder[9] |
| CAS Number | 131690-61-4[9] |
| Chirality | (R)-enantiomer |
Comparative Analysis: Structure vs. Function
To fully appreciate the utility of this compound, we must compare it to other NPAAs that target the GABAergic system or are used in treating neurological disorders. The chosen comparators highlight how subtle changes in structure—such as backbone length or side-chain modifications—can lead to vastly different pharmacological profiles.
Visualization of Structural Differences
The distinction between α-, β-, and γ-amino acids is fundamental to their function. The following diagram illustrates this core structural concept.
Caption: Structural comparison of α-, β-, and γ-amino acids.
Pharmacological Performance Comparison
The choice of a molecular tool in research or as a drug candidate is driven by its mechanism, potency, and selectivity. The following table compares this compound with key GABAergic modulators.
| Compound | Class | Primary Target | Mechanism of Action | Key Experimental Data | Therapeutic Application |
| GABA | γ-Amino Acid | GABA-A & GABA-B Receptors | Endogenous Agonist | - | Major inhibitory neurotransmitter.[17] |
| Baclofen | γ-Amino Acid | GABA-B Receptor | Selective Agonist | - | Muscle relaxant, spasticity treatment.[13][18] |
| This compound | β-Amino Acid | GABA-B Receptor | Weak Antagonist | pA₂ = 3.5 (guinea pig ileum)[14][15] | Research tool, building block for neurological drugs.[9][11] |
| Saclofen | Phosphonic Acid | GABA-B Receptor | Competitive Antagonist | pA₂ ≈ 4.6 | Research tool for studying GABA-B function. |
| Pregabalin | γ-Amino Acid | α2δ subunit of VGCCs* | Modulator | - | Neuropathic pain, epilepsy, anxiety. |
*Voltage-Gated Calcium Channels
This comparison reveals a critical insight: the shift from a γ-amino acid backbone in the agonist baclofen to a β-amino acid backbone in our topic compound, while retaining the 4-chlorophenyl ring, inverts the pharmacological activity from agonist to antagonist. This underscores the exquisite sensitivity of receptor binding pockets to ligand conformation, a property heavily influenced by the amino acid backbone.
The GABA-B Receptor Signaling Pathway: Agonism vs. Antagonism
Understanding the mechanism of action requires visualizing the downstream consequences of receptor binding. GABA-B receptors are GPCRs that, upon activation by an agonist like baclofen, inhibit adenylyl cyclase and modulate ion channel activity to produce a net inhibitory effect on the neuron.[12][19] An antagonist occupies the binding site without triggering this cascade, thereby blocking the action of endogenous GABA or exogenous agonists.
Caption: Agonist vs. Antagonist action at the GABA-B receptor.
Key Experimental Protocols: From Synthesis to Functional Validation
The trustworthiness of any scientific claim rests on reproducible, well-described methodologies. Here, we detail the protocols central to the synthesis and characterization of this compound.
Protocol 1: Synthesis of rac-3-amino-3-(4-chlorophenyl)propanoic acid
The synthesis of β-amino acids can be achieved through various methods. A common and effective route for aryl-substituted β-amino acids involves a modified Rodionov reaction. The R-enantiomer is then resolved from the racemic mixture.
Rationale: This method is chosen for its reliability and the accessibility of starting materials. Using 4-chlorobenzaldehyde, malonic acid, and an ammonia source provides a direct route to the desired β-amino acid backbone.
Step-by-Step Methodology:
-
Condensation: To a solution of 4-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in an alcoholic solvent (e.g., ethanol), add ammonium acetate (1.5 equivalents).[20]
-
Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product is often a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the racemic 3-amino-3-(4-chlorophenyl)propanoic acid.[21]
-
Chiral Resolution (Critical Step): The resolution of the (R)-enantiomer from the racemic mixture is typically achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives or a chiral amine) followed by fractional crystallization. Alternatively, enzymatic resolution using a specific aminotransferase can provide high enantiomeric excess.[22]
Protocol 2: Functional Assessment via the Guinea Pig Ileum Assay
This classic organ bath experiment is a robust method for quantifying the functional activity of G-protein coupled receptor ligands, particularly for GABA-B receptors, which are expressed on myenteric plexus neurons.
Rationale: The guinea pig ileum provides a self-validating physiological system. GABA-B receptor activation inhibits acetylcholine release, causing a measurable relaxation of muscle contractions. An antagonist will prevent this relaxation. This assay was used to determine the reported pA₂ value for the title compound.[15]
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A Senior Application Scientist's Guide to Conformational Analysis of Peptides Containing β-Amino Acids
Introduction: The Structural Significance of β-Amino Acids in Peptidomimetics
In the landscape of drug discovery and biomaterial design, peptides containing β-amino acids, or β-peptides, have emerged as a compelling class of peptidomimetics.[1][2] The insertion of an additional methylene group into the peptide backbone fundamentally alters their conformational landscape compared to their α-peptide counterparts. This seemingly subtle modification imbues β-peptides with remarkable proteolytic stability and the ability to form stable, well-defined secondary structures, such as helices and sheets, even in short sequences.[3] Understanding and controlling the three-dimensional structure of these molecules is paramount to harnessing their therapeutic potential.
This guide provides a comparative overview of the primary experimental and computational methodologies employed for the conformational analysis of β-peptides. We will delve into the underlying principles of each technique, critically evaluate their strengths and limitations, and provide actionable, field-proven protocols for their application. Our focus will be on providing the "why" behind the "how," empowering researchers to make informed decisions in their experimental design.
I. Experimental Approaches for Elucidating β-Peptide Conformation
The direct characterization of molecular structure remains the gold standard in conformational analysis. Several powerful experimental techniques can provide atomic-level insights into the three-dimensional arrangement of β-peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure in Solution
NMR spectroscopy is arguably the most powerful technique for determining the solution-state structure of small to medium-sized peptides.[4][5] It provides a wealth of information on through-bond and through-space atomic interactions, which can be translated into a three-dimensional model of the peptide.
Core Principles & Causality: NMR leverages the magnetic properties of atomic nuclei. By measuring parameters such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), we can deduce dihedral angles and inter-proton distances, respectively. For β-peptides, specific NMR experiments are crucial for resolving the additional backbone signals and stereospecifically assigning protons.
Experimental Workflow:
Figure 1: A generalized workflow for the conformational analysis of β-peptides using NMR spectroscopy.
Detailed Protocol: 2D NMR for a β-Heptapeptide in Methanol
-
Sample Preparation:
-
Synthesize and purify the β-heptapeptide to >95% purity, confirmed by HPLC and mass spectrometry.
-
Dissolve the peptide in deuterated methanol (CD3OH) to a final concentration of 2-5 mM. Methanol is often a good starting solvent as it can support the formation of hydrogen-bonded secondary structures.[6][7]
-
Filter the sample into a high-quality 5 mm NMR tube.
-
-
Data Acquisition (500 MHz or higher spectrometer):
-
Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.
-
Record a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify spin systems corresponding to individual β-amino acid residues.[5]
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a mixing time of 150-300 ms to identify through-space correlations between protons.[8] These are critical for determining the global fold.
-
If isotopically labeled, acquire ¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra for resonance assignment of backbone and side-chain atoms.[8]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential assignment of all proton resonances using the TOCSY and NOESY/ROESY spectra.[8]
-
Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Measure ³J-coupling constants to derive dihedral angle restraints.
-
-
Structure Calculation and Validation:
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints using simulated annealing protocols.
-
Analyze the resulting ensemble of structures for convergence and validate their quality using metrics such as Ramachandran plot analysis and RMSD values.
-
Strengths & Limitations:
| Strengths | Limitations |
| Provides atomic-resolution data in solution. | Limited to relatively small peptides (< 30-40 residues). |
| Can characterize dynamic processes and conformational equilibria. | Structure calculation can be complex and time-consuming. |
| Non-destructive technique. | Requires relatively high sample concentrations. |
| Can be used to study interactions with other molecules. | May not be suitable for peptides that aggregate. |
X-ray Crystallography: The Static, High-Resolution Picture
X-ray crystallography provides an unparalleled level of detail, offering a static, atomic-resolution snapshot of a molecule's conformation in the solid state.[9] For β-peptides, this technique has been instrumental in definitively characterizing novel helical and sheet structures.[10][11]
Core Principles & Causality: This method relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice. The resulting diffraction pattern is mathematically transformed to generate an electron density map, into which the molecular structure can be built and refined.
Experimental Workflow:
Figure 2: The general workflow for determining the crystal structure of a β-peptide.
Detailed Protocol: Crystallization of a β-Dodecapeptide by Vapor Diffusion
-
Peptide Preparation:
-
Synthesize and purify the β-dodecapeptide to >98% purity. High purity is critical for successful crystallization.
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM Tris, pH 7.5) to a concentration of 5-10 mg/mL.
-
-
Crystallization Screening:
-
Utilize commercial crystallization screens (e.g., Hampton Research, Qiagen) to sample a wide range of precipitants, pH values, and additives.
-
Set up sitting or hanging drop vapor diffusion experiments. For a sitting drop, mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a micro-well plate and seal it over the reservoir.
-
-
Crystal Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, peptide, and buffer pH around the initial hit conditions.
-
-
Data Collection and Structure Solution:
-
Carefully harvest a single, well-formed crystal and cryo-protect it by briefly soaking it in a solution containing the reservoir components and a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using appropriate software packages (e.g., HKL2000, CCP4 suite).
-
Strengths & Limitations:
| Strengths | Limitations |
| Provides unambiguous, atomic-resolution structures. | Obtaining well-diffracting crystals can be a major bottleneck. |
| The "gold standard" for structural determination. | The crystal structure may not represent the biologically relevant conformation in solution. |
| Can reveal detailed intermolecular packing interactions. | Provides a static picture, with limited information on dynamics. |
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy is a rapid, low-concentration technique that is highly sensitive to the secondary structure content of peptides.[12][13] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Core Principles & Causality: The regular, repeating arrangement of peptide bonds in secondary structures like helices and sheets gives rise to characteristic CD spectra. While interpretation can be more complex for β-peptides than for α-peptides due to the increased conformational flexibility, distinct spectral signatures for different β-peptide helices (e.g., 14-helix, 12/10-helix) have been identified.[7][14]
Experimental Protocol: Thermal Melt CD of a β-Peptide
-
Sample Preparation:
-
Dissolve the purified β-peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 25-50 µM. The buffer should be free of components that absorb in the far-UV region.
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition:
-
Record a CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
To assess thermal stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., the maximum or minimum of a characteristic peak) while increasing the temperature at a controlled rate (e.g., 1 °C/minute).
-
-
Data Analysis:
-
Process the spectra, including baseline correction and conversion to mean residue ellipticity.
-
Compare the obtained spectrum to reference spectra for known β-peptide secondary structures.
-
Analyze the thermal melt curve to determine the melting temperature (Tm), which is an indicator of the stability of the folded structure.
-
Strengths & Limitations:
| Strengths | Limitations |
| Rapid and requires small amounts of sample. | Provides low-resolution structural information (secondary structure content). |
| Excellent for monitoring conformational changes (e.g., folding, binding). | Deconvolution of spectra for mixed secondary structures can be challenging. |
| Can be used to determine thermodynamic parameters of folding. | Interpretation of β-peptide CD spectra can be less straightforward than for α-peptides.[7] |
II. Computational Approaches: In Silico Exploration of the Conformational Landscape
Computational methods are indispensable for complementing experimental data, providing dynamic insights, and exploring conformational possibilities that are difficult to access experimentally.
Molecular Dynamics (MD) Simulations: The "Computational Microscope"
MD simulations provide a dynamic view of molecular motion by solving Newton's equations of motion for a system of atoms.[15][16] For β-peptides, MD simulations are invaluable for interpreting NMR data, exploring folding pathways, and understanding the influence of solvent on conformation.[6][17]
Core Principles & Causality: The behavior of the system is governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By simulating the molecule over time (from nanoseconds to microseconds), we can observe its conformational dynamics and identify stable states.
Simulation Workflow:
Figure 3: A standard workflow for performing molecular dynamics simulations of a β-peptide.
Strengths & Limitations:
| Strengths | Limitations |
| Provides a dynamic, atomic-level view of conformational changes. | Computationally expensive, limiting timescale and system size. |
| Can be used to calculate thermodynamic properties. | Accuracy is highly dependent on the quality of the force field. |
| Allows for the study of systems under non-experimental conditions. | Requires significant expertise to set up, run, and analyze simulations. |
Quantum Mechanics (QM) Calculations: High-Accuracy Energetics
QM methods provide the most accurate description of molecular energetics by solving the Schrödinger equation.[18][19] While computationally intensive, QM calculations are invaluable for parameterizing force fields, studying reaction mechanisms, and accurately determining the relative energies of different conformers.[20]
Core Principles & Causality: QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), explicitly model the electronic structure of a molecule. This allows for a highly accurate calculation of its energy and properties.
Strengths & Limitations:
| Strengths | Limitations |
| Highest accuracy for calculating energies and electronic properties. | Extremely computationally expensive, limited to small systems. |
| Does not require pre-parameterization like force fields. | Cannot typically be used to simulate dynamics over long timescales. |
| Essential for studying systems where electronic effects are dominant. | Often performed in the gas phase, requiring corrections for solvent effects. |
III. Comparative Summary and Best Practices
The choice of method for conformational analysis depends on the specific research question, the size of the β-peptide, and the available resources.
| Technique | Resolution | Information Type | Sample Requirements | Key Application for β-Peptides |
| NMR Spectroscopy | Atomic | Solution structure, dynamics | High concentration, soluble | Determining solution-state structures and conformational equilibria. |
| X-ray Crystallography | Atomic | Solid-state structure | High purity, crystallizable | Unambiguous determination of novel secondary and tertiary structures. |
| CD Spectroscopy | Low | Secondary structure content | Low concentration, soluble | Rapid screening of secondary structure and stability. |
| MD Simulations | Atomic | Dynamic, conformational landscape | Computational resources | Exploring folding pathways and interpreting experimental data. |
| QM Calculations | Electronic | Energetics, electronic properties | Computational resources | Accurate energy calculations for small model systems. |
Best Practices for a Self-Validating System:
A robust conformational analysis of a β-peptide should ideally integrate multiple techniques. For instance, a high-resolution NMR or crystal structure can serve as a starting point for MD simulations. The results of the simulation can then be validated by comparing calculated properties, such as NOEs or CD spectra, with experimental data. This synergistic approach provides a more complete and trustworthy picture of the β-peptide's conformational behavior.
IV. Conclusion
The conformational analysis of peptides containing β-amino acids is a multifaceted challenge that requires a judicious selection of experimental and computational tools. While NMR and X-ray crystallography provide the highest resolution structural data, CD spectroscopy offers a rapid means of assessing secondary structure. Computational methods, particularly MD simulations, are essential for understanding the dynamic nature of these molecules. By integrating these approaches, researchers can gain deep insights into the structure-function relationships of β-peptides, paving the way for the rational design of novel therapeutics and biomaterials.
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Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society. [Link]
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Circular dichroism of beta turns in peptides and proteins. Biochemistry. [Link]
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Surface Activity of Amphiphilic Helical β-Peptides from Molecular Dynamics Simulation. Langmuir. [Link]
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Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments. Proceedings of the Japan Academy, Series B. [Link]
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Conformational studies on beta-amino acid-containing peptides. I. Peptide Research. [Link]
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Molecular Dynamics Simulation Studies on the Aggregation of Amyloid-β Peptides and Their Disaggregation by Ultrasonic Wave and Infrared Laser Irradiation. International Journal of Molecular Sciences. [Link]
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On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. Frontiers in Molecular Biosciences. [Link]
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A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]
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CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. World Scientific. [Link]
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Circular dichroism spectra of β-peptides: sensitivity to molecular structure and effects of motional averaging. European Biophysics Journal. [Link]
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Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing. [Link]
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High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society. [Link]
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NMR studies of amyloid.beta.-peptides: proton assignments, secondary structure, and mechanism of an.alpha.-helix.fwdarw..beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry. [Link]
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Peptide models for beta-turns. A circular dichroism study. International Journal of Peptide and Protein Research. [Link]
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Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
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Basic conformers in beta-peptides. Journal of the American Chemical Society. [Link]
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Peptide/Protein NMR. University of Zurich. [Link]
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X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. ETD at IISc. [Link]
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X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society. [Link]
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Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. ACS Omega. [Link]
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Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. Proteins: Structure, Function, and Bioinformatics. [Link]
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X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. University of Wisconsin-Madison. [Link]
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Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications. [Link]
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Using quantum mechanics to improve estimates of amino acid side chain rotamer energies. Proteins: Structure, Function, and Bioinformatics. [Link]
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Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Protein Science. [Link]
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Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. ACS Omega. [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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NMR structural characterization of beta-amyloid peptides and their inhibitors. mediaTUM. [Link]
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Peptide models 6. New .beta.-turn conformations from ab initio calculations confirmed by x-ray data of proteins. Journal of the American Chemical Society. [Link]
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Quantum Resources Required for Binding Affinity Calculations of Amyloid beta. arXiv. [Link]
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β-hairpin-forming peptides; models of early stages of protein folding. Cellular and Molecular Life Sciences. [Link]
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Conformational transition of amyloid β-peptide. Proceedings of the National Academy of Sciences. [Link]
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Peptide Conformation Analysis Using an Integrated Bayesian Approach. The Journal of Physical Chemistry B. [Link]
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Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]
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Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research. [Link]
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NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta. [Link]
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NMR spectra for βpep-4 variant peptides 1 H NMR (600 MHz) spectra are... ResearchGate. [Link]
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A Comparative Guide to the Neuroprotective Effects of Chlorophenyl Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events represent a formidable challenge in modern medicine. The quest for effective neuroprotective agents has led researchers down many paths, with amino acid derivatives emerging as a promising class of compounds. Their inherent chirality and structural similarity to endogenous neurotransmitters make them ideal scaffolds for designing molecules that can modulate neuronal signaling pathways. This guide provides an in-depth technical comparison of chlorophenyl amino acid derivatives, assessing their neuroprotective potential through a critical analysis of supporting experimental data. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the complex signaling pathways involved.
The Rationale for Chlorophenyl Substitution in Neuroprotective Agents
The introduction of a chlorophenyl moiety to an amino acid scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. This modification can enhance blood-brain barrier permeability and modulate the compound's interaction with key targets in the central nervous system, such as glutamate receptors. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can further fine-tune these properties, leading to derivatives with distinct pharmacological profiles.
In Vitro Assessment of Neuroprotective Efficacy: A First Line of Defense
Initial screening of neuroprotective candidates is invariably performed using in vitro models. These systems, which include primary neuronal cultures and immortalized cell lines like the human neuroblastoma SH-SY5Y line, allow for high-throughput screening in a controlled environment. By subjecting these cells to various insults that mimic the pathological conditions of neurodegenerative diseases, we can assess the ability of our compounds to preserve neuronal viability.
Key In Vitro Models of Neuronal Injury:
-
Glutamate-Induced Excitotoxicity: Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events.[1][2][3] This is a primary mechanism of neuronal death in ischemic stroke and other neurological disorders.
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[4][5][6] Oxidative stress is a common pathological feature of many neurodegenerative diseases.
-
Amyloid-Beta (Aβ) Toxicity: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease and is known to induce neuronal apoptosis.
Comparative Neuroprotective Effects of Chlorophenyl Amino Acid Derivatives (In Vitro)
While direct comparative studies of a wide range of chlorophenyl amino acid derivatives are limited, we can synthesize data from various sources to build a comparative picture. The following table summarizes the neuroprotective effects of representative compounds against different insults.
| Compound | In Vitro Model | Insult | Key Findings | Putative Mechanism | Reference |
| 3,5-dibromo-L-tyrosine | Rat Cortical Neurons | Oxygen-Glucose Deprivation | Significantly reduced LDH release. | Attenuation of glutamatergic synaptic transmission. | [7] |
| 2-chlorophenyl-2,3-benzodiazepine analogue | HEK293 cells expressing AMPA receptors | Glutamate | Significant inhibition of AMPA receptor currents. | Non-competitive AMPA receptor antagonist. | [8] |
| 4-chlorophenyl-containing 1,4-dihydropyridine derivative | SH-SY5Y cells | Oxidative Stress (Rotenone/Oligomycin A) | Increased cell survival to ~81.3%. | Scavenging of reactive oxygen species. | [9] |
Note: 3,5-dibromo-L-tyrosine is a halogenated tyrosine derivative, closely related to chlorophenyl amino acid derivatives, and is included here to illustrate the potential of halogen substitution.
Visualizing the Mechanism: Targeting Glutamate Receptor-Mediated Excitotoxicity
A primary mechanism by which chlorophenyl amino acid derivatives may exert their neuroprotective effects is through the modulation of glutamate receptors. The following diagram illustrates the excitotoxicity cascade and potential points of intervention for these compounds.
Caption: Glutamate receptor-mediated excitotoxicity pathway and therapeutic intervention.
In Vivo Validation: From Cell Culture to Animal Models
Promising in vitro results must be validated in vivo to assess a compound's efficacy in a complex biological system. Animal models of neurological diseases are indispensable for this purpose.
Key In Vivo Models:
-
Middle Cerebral Artery Occlusion (MCAO): This is a widely used model of focal cerebral ischemia (stroke) in rodents.[10][11][12][13][14] It involves the temporary or permanent occlusion of the MCA, leading to a reproducible infarct in the brain.
-
5XFAD Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein and presenilin-1 with mutations associated with familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.[15]
-
3-Nitropropionic Acid (3-NP) Model: Systemic administration of this mitochondrial toxin induces striatal degeneration, mimicking some aspects of Huntington's disease.[16]
Comparative Neuroprotective Effects of Chlorophenyl Amino Acid Derivatives (In Vivo)
| Compound | Animal Model | Key Findings | Reference |
| 3,5-dibromo-L-tyrosine | Rat (transient MCAO) | Decreased brain infarct volume to 52.7% of control; Reduced neurological deficit score to 57.1% of control. | [7] |
| Indanone derivative with 1-methylpiperidine | Rat (MCAO) | Reduced infarct volume to 18.45% at 40 mg/kg. | [17] |
Note: The indanone derivative contains a piperidine moiety, but its neuroprotective effect in an in vivo ischemia model highlights the potential of complex derivatives.
The Experimental Workflow: A Roadmap to Neuroprotective Drug Discovery
The journey from a candidate molecule to a potential therapeutic involves a rigorous and systematic process of evaluation. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for neuroprotective drug discovery.
Future Directions and Concluding Remarks
The exploration of chlorophenyl amino acid derivatives as neuroprotective agents is a field with considerable potential. The available data, particularly on halogenated derivatives, suggests that these compounds can effectively mitigate neuronal damage in models of ischemia.[7] Future research should focus on a systematic investigation of structure-activity relationships by synthesizing and testing a wider range of derivatives with varying chlorine positions and amino acid backbones. A direct comparison of these novel compounds against established neuroprotective agents like edaravone and memantine will be crucial for determining their therapeutic potential. Furthermore, elucidating the precise molecular targets and downstream signaling pathways will be essential for optimizing their efficacy and safety profiles. This comprehensive approach, integrating medicinal chemistry, in vitro screening, and in vivo validation, will pave the way for the development of novel and effective treatments for a range of devastating neurological disorders.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[18][19][20]
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chlorophenyl amino acid derivatives for a predetermined time (e.g., 24 hours). Include vehicle-treated and untreated controls.
-
Induce neurotoxicity by adding the desired insult (e.g., glutamate, H2O2) and incubate for the appropriate duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.[21][22][23][24][25]
Procedure:
-
Culture neuronal cells on coverslips and treat with compounds and insults as described for the MTT assay.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.[22]
-
Wash the cells with PBS and incubate with TdT reaction buffer for 10 minutes.
-
Incubate the cells with the TdT reaction cocktail containing the labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction and wash the cells.
-
For indirect detection, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Middle Cerebral Artery Occlusion (MCAO) in Rats
Principle: This surgical procedure models focal cerebral ischemia by occluding the middle cerebral artery, a major blood vessel supplying the brain. Reperfusion can be achieved by withdrawing the occluding filament.[10][11][12][13][14]
Procedure (summarized):
-
Anesthetize the rat and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA.
-
Insert a nylon monofilament coated with poly-L-lysine into the ECA stump and advance it into the ICA to occlude the origin of the MCA (typically 17-20 mm in rats).[10]
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits and measure infarct volume at a later time point (e.g., 24 hours).
Morris Water Maze for Spatial Learning and Memory
Principle: This behavioral test assesses hippocampal-dependent spatial learning and memory. The animal must learn the location of a hidden platform in a circular pool of opaque water using distal visual cues.[26][27][28][29][30]
Procedure (summarized):
-
Fill a circular tank with water and make it opaque with non-toxic paint. Place a hidden platform just below the water surface.
-
Place visual cues around the room.
-
Release the animal into the water from different starting positions and record the time it takes to find the platform (escape latency).
-
Conduct multiple trials per day for several days (acquisition phase).
-
On the final day, remove the platform for a probe trial and record the time spent in the target quadrant where the platform was previously located.
Nissl Staining for Neuronal Loss
Principle: Nissl staining uses a basic dye (e.g., cresyl violet) to stain the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. This allows for the visualization of neuronal morphology and the assessment of neuronal loss in brain sections.[15][31][32][33][34]
Procedure:
-
Perfuse the animal and fix the brain in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose solution and cut coronal sections on a cryostat.
-
Mount the sections on slides and rehydrate through a series of ethanol concentrations.
-
Stain the sections in a 0.1% cresyl violet solution.[31]
-
Differentiate the sections in ethanol with a few drops of acetic acid to de-stain the background.
-
Dehydrate the sections through ethanol and clear in xylene.
-
Coverslip the slides and visualize under a light microscope.
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Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - MDPI. [Link]
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A Researcher's Guide to Validating the Absolute Configuration of Chiral Amino Acids
In the landscape of drug development, peptide synthesis, and metabolomics, the stereochemistry of amino acids is not a trivial detail; it is a cornerstone of molecular recognition, biological activity, and ultimately, therapeutic efficacy and safety. The subtle yet profound difference between D- and L-enantiomers dictates their roles in nature and pharmacology. For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral amino acids is a critical checkpoint in ensuring the integrity of their work. This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose, grounded in experimental data and field-proven insights.
The Imperative of Chirality in Amino Acid Science
Chirality, the property of "handedness," is fundamental to the function of biomolecules. While proteins are almost exclusively constructed from L-amino acids, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis. In pharmaceutical development, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively assign the absolute configuration of amino acids within a peptide or as standalone molecules is paramount for quality control, regulatory compliance, and understanding structure-activity relationships.
This guide will navigate the primary methodologies for validating the absolute configuration of chiral amino acids, dissecting their underlying principles, and providing a comparative analysis to inform your experimental design.
A Comparative Overview of Key Analytical Techniques
The choice of method for determining the absolute configuration of a chiral amino acid is contingent on several factors, including sample availability and purity, the presence of specific functional groups, available instrumentation, and the required level of certainty. The following sections delve into the most prevalent techniques, offering a critical evaluation of their strengths and limitations.
| Technique | Principle | Sample Requirement | Advantages | Limitations |
| X-Ray Crystallography | Anomalous dispersion of X-rays by a single crystal | ~1-5 mg, high purity, single crystal | Unambiguous, definitive 3D structure | Crystal growth can be challenging/impossible; requires heavy atoms for reliable assignment in some cases |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | ~1-10 mg, high purity | Non-destructive, applicable to solutions and solids, provides solution-state conformation | Requires quantum chemical calculations for interpretation; can be complex for flexible molecules |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric esters/amides with a chiral derivatizing agent (MTPA) and analysis of chemical shift differences | ~1-5 mg, high purity | Does not require crystallization; provides configuration of specific stereocenters | Requires a reactive functional group (e.g., -OH, -NH2); derivatization can be complex; interpretation can be ambiguous |
| HPLC with Chiral Derivatizing Agents (Marfey's Method) | Formation of diastereomers with a chiral reagent (e.g., FDAA) followed by separation on an achiral stationary phase | Nanomole range, can be used with hydrolysates | High sensitivity; applicable to complex mixtures (e.g., peptide hydrolysates); readily available instrumentation | Indirect method; relies on elution order relative to standards; potential for racemization during hydrolysis |
In-Depth Analysis of Methodologies
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[1] The absolute configuration is determined through the anomalous dispersion effect, where the presence of a sufficiently heavy atom in the structure causes phase shifts in the scattered X-rays.[3]
Causality in Experimental Choice: This method is chosen when an unambiguous, legally defensible assignment of absolute configuration is required and when a suitable single crystal of the analyte can be obtained. It is often the final arbiter when other methods yield ambiguous results.
Experimental Workflow: X-Ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] This differential absorption, which is orders of magnitude smaller than the infrared absorption itself, provides a unique spectral fingerprint of the molecule's absolute configuration and conformation in solution.[4][6] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer.[5][7] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[7]
Causality in Experimental Choice: VCD is particularly valuable when a non-destructive method is required, when the sample is not amenable to crystallization, or when understanding the conformational landscape in solution is important.[7] It is a powerful alternative to X-ray crystallography for small to medium-sized molecules.[7]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve the purified amino acid (1-10 mg) in a suitable solvent (e.g., deuterated chloroform, water) to a concentration of approximately 0.05-0.1 M. The solvent should be transparent in the IR region of interest.
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Quantum Chemical Calculations:
-
Perform a conformational search for the amino acid to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD rotational strengths using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Boltzmann-average the calculated spectra of the individual conformers based on their relative energies to obtain the final predicted spectrum for one enantiomer (e.g., the L-enantiomer).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.
-
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines, including the amino group of amino acids.[8][9][10] The method involves the formation of diastereomeric esters or amides by reacting the chiral amino acid with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.[9][12][13] By systematically comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[12][13]
Causality in Experimental Choice: This method is often employed when only small amounts of sample are available and when X-ray crystallography is not feasible. It is particularly useful for confirming the configuration of a specific stereocenter within a larger molecule.
Experimental Workflow: Mosher's Amide Analysis
Caption: Workflow for Mosher's method for absolute configuration determination.
HPLC with Chiral Derivatizing Agents: Marfey's Method
Marfey's method is a powerful and widely used technique for determining the absolute configuration of amino acids, particularly in the context of peptide analysis.[14][15][16] The method involves the hydrolysis of a peptide to its constituent amino acids, followed by derivatization with a chiral reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent.[14][17][18] This reaction creates diastereomeric derivatives of the D- and L-amino acids, which can then be separated and quantified using standard reversed-phase HPLC with UV detection.[14][17][19] The absolute configuration is determined by comparing the retention times of the derivatized amino acids from the sample with those of authentic D- and L-amino acid standards that have been derivatized in the same manner.[14] Typically, the L-FDAA derivative of an L-amino acid elutes earlier than the L-FDAA derivative of the corresponding D-amino acid.[18]
Causality in Experimental Choice: Marfey's method is the go-to technique for determining the stereochemistry of amino acids within a peptide or protein. Its high sensitivity and compatibility with complex mixtures make it ideal for natural product characterization and quality control of synthetic peptides.[14][17]
Experimental Protocol: Marfey's Method
-
Peptide Hydrolysis (if applicable): Hydrolyze the peptide sample (e.g., with 6 M HCl at 110°C for 24 hours) to liberate the individual amino acids.
-
Derivatization:
-
To an aliquot of the hydrolysate or amino acid standard (approximately 50 nmol), add 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical linear gradient would be from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
Run derivatized D- and L-amino acid standards to establish their retention times.
-
Analyze the derivatized sample and compare the retention times of the peaks to the standards to assign the absolute configuration of each amino acid.
-
Conclusion: An Integrated Approach to Validation
The validation of the absolute configuration of chiral amino acids is a multifaceted challenge that often benefits from an integrated analytical approach. While X-ray crystallography provides the ultimate structural proof, its applicability is limited by the need for high-quality crystals. Chiroptical methods like VCD offer a powerful alternative for non-crystalline samples in solution. For routine analysis and for determining the stereochemistry of amino acids within peptides, HPLC-based methods like Marfey's analysis are indispensable due to their sensitivity and high-throughput nature. NMR-based techniques such as Mosher's method provide a valuable tool for assigning the configuration of specific stereocenters.
As a senior application scientist, my recommendation is to select the most appropriate technique based on a thorough understanding of the sample and the research question. In many cases, the use of two orthogonal methods can provide the highest level of confidence in the assignment of absolute configuration, ensuring the scientific integrity and robustness of your findings.
References
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Fuchs, J. R., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(6), 1626–1635. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
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Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 86(5), 621. [Link]
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Fujii, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 895–898. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Hopax. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). In Science of Synthesis. Thieme. [Link]
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Bhushan, R., & Brückner, H. (2004). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 27(3-4), 231–236. [Link]
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Roda, G., et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. Journal of Natural Products, 85(10), 2363–2370. [Link]
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Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(24), 5146–5151. [Link]
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VCD - Proteins, Structure and Methods. (n.d.). Wikipedia. [Link]
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Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. (2018). Tetrahedron, 74(38), 5395-5401. [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-236. [Link]
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Yashin, A. Y., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(1), 86–95. [Link]
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Polavarapu, P. L. (2002). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 14(10), 768-781. [Link]
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Determination of absolute configuration. (2024). Pure Chemistry. [Link]
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Absolute configuration. (n.d.). Wikipedia. [Link]
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699–723. [Link]
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Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 123-128. [Link]
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Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(7), 4992–5003. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Beta-Amino Acid Derivatives
Welcome to this in-depth technical guide on conducting and evaluating comparative molecular docking studies of β-amino acid derivatives. As researchers and drug development professionals, our goal is to rationally design molecules with enhanced efficacy and specificity. β-amino acids and their derivatives represent a fascinating and highly promising class of compounds in medicinal chemistry. Their unique structural properties, such as resistance to proteolytic degradation and the ability to form stable secondary structures, make them ideal candidates for developing novel therapeutics.[1]
This guide is designed to provide you with the foundational knowledge and practical insights necessary to perform and interpret comparative docking studies of these non-standard amino acid derivatives. We will explore the nuances of preparing these molecules for docking, selecting appropriate software and force fields, and critically analyzing the results to guide your structure-activity relationship (SAR) studies.
The Significance of β-Amino Acids in Drug Discovery
β-amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon. This seemingly small change has profound implications for their conformational behavior and biological activity. Peptides and molecules incorporating β-amino acids, often referred to as β-peptides, can adopt stable helical and sheet-like structures, mimicking the secondary structures of natural peptides and proteins.[1] This structural mimicry allows them to interact with biological targets with high affinity and specificity.
One of the most significant advantages of β-amino acid derivatives is their enhanced stability against enzymatic degradation.[1] This increased proteolytic resistance translates to longer in-vivo half-lives, a critical parameter for drug efficacy. Consequently, β-amino acid derivatives are being extensively explored as inhibitors of enzymes like proteasomes, β-lactamases, and dipeptidyl peptidase IV (DPP-IV).[2][3][4]
Principles of Molecular Docking for β-Amino Acid Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex. This information is invaluable for understanding the molecular basis of interaction and for designing more potent and selective inhibitors.
When working with β-amino acid derivatives, several key considerations must be addressed to ensure the accuracy and reliability of your docking studies:
-
Handling Non-Standard Residues: Most docking software is parameterized for the 20 standard proteinogenic α-amino acids. Therefore, it is crucial to use programs that can handle non-standard residues like β-amino acids or to correctly parameterize them.
-
Ligand Flexibility: β-amino acid derivatives can be highly flexible. The docking algorithm must be able to adequately sample the conformational space of the ligand to identify the most favorable binding pose.
-
Scoring Function Accuracy: The scoring function estimates the binding affinity of the docked complex. Its ability to accurately rank different β-amino acid derivatives is critical for a successful comparative study.
Comparative Docking in Action: Case Studies
To illustrate the power of comparative docking studies, let's examine some examples from the literature where this technique has been successfully applied to β-amino acid derivatives.
Case Study 1: Dipeptidyl Boronic Acid Proteasome Inhibitors
In a study by Zhu et al., a series of novel dipeptidyl boronic acid proteasome inhibitors containing β-amino acids were synthesized and evaluated.[2] Molecular docking was employed to understand the structure-activity relationships and the binding mode of the most potent compounds.
The researchers used the GOLD (Genetic Optimisation for Ligand Docking) software, which is well-suited for handling the covalent interactions that boronic acids form with the proteasome's active site. Their comparative docking analysis of two stereoisomers, 4p and 4q , revealed key differences in their binding interactions that explained the significant difference in their inhibitory activity (IC50 of 345 nM for 4p vs. 9.6 nM for 4q).[2]
| Compound | Proteasome IC50 (nM) | Key Docking Interactions |
| 4p | 345 | Fewer hydrogen bonds with the catalytic Thr1 residue. |
| 4q | 9.6 | Strong hydrogen bond between the NH group of Thr1 and the boronic acid oxygen. Covalent bond with Thr1. |
| Bortezomib | 8.9 | Covalent bond with Thr1 and multiple hydrogen bonds. |
Data synthesized from Zhu et al. (2010).[2]
This comparative analysis not only explained the observed SAR but also provided a structural basis for the rational design of future, more potent proteasome inhibitors based on the β-amino acid scaffold.
Case Study 2: β-Phenylalanine Derivatives as DPP-IV Inhibitors
Another example comes from a study on β-phenylalanine derivatives as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. A chemoinformatics study utilized comparative molecular field analysis (CoMFA), comparative molecular similarity index analysis (CoMSIA), and molecular docking to understand the SAR of a series of trifluorophenyl β-aminoamide derivatives.[4]
The docking study, performed with an unspecified software in the abstract, identified key hydrogen bond interactions between the amino and carbonyl groups of the most active compound and the active site residues Glu206, Tyr662, and Arg125 of the DPP-IV enzyme.[4] The contour maps generated from CoMFA and CoMSIA provided a visual representation of the structural features that are favorable or unfavorable for inhibitory activity, guiding the design of new molecules.
A Practical Workflow for Comparative Docking of β-Amino Acid Derivatives
Here, we outline a detailed, step-by-step methodology for conducting a comparative docking study of β-amino acid derivatives. This workflow is designed to be a self-validating system, ensuring the scientific integrity of your results.
Experimental Protocol
1. Receptor Preparation:
-
Obtain the Receptor Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
-
Pre-processing: Remove all water molecules, ions, and co-solvents from the PDB file. Add hydrogen atoms, as they are crucial for forming hydrogen bonds. Assign correct protonation states for titratable residues at a physiological pH.
-
Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand or by using binding site prediction algorithms. The grid box for docking should encompass the entire binding pocket to allow for adequate sampling.
2. Ligand Preparation:
-
Build the β-Amino Acid Derivatives: Construct the 3D structures of your β-amino acid derivatives using a molecular modeling software.
-
Energy Minimization: Perform energy minimization of each ligand to obtain a low-energy starting conformation. This step is crucial for flexible molecules.
-
Assign Partial Charges and Define Rotatable Bonds: Assign appropriate partial charges to the atoms of your ligands. Define the rotatable bonds to allow for conformational flexibility during docking.
3. Docking Simulation:
-
Choose a Docking Program: Select a docking program that is well-suited for your system. For β-amino acid derivatives, consider programs like GOLD , AutoDock , or HADDOCK .[3][5][6] A comparison of some commonly used docking software is provided below.
-
Set Docking Parameters: Configure the docking parameters, including the search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm), the number of docking runs, and the population size.[7]
-
Run the Docking Simulation: Execute the docking calculations for all your β-amino acid derivatives against the prepared receptor.
4. Post-Docking Analysis and Visualization:
-
Cluster and Rank the Poses: The docking software will generate multiple binding poses for each ligand. Cluster these poses based on their root-mean-square deviation (RMSD) and rank them using the software's scoring function.
-
Visual Inspection: Visually inspect the top-ranked poses for each ligand in the context of the receptor's binding site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.[8][9]
-
Compare and Correlate with Experimental Data: Compare the docking scores and predicted binding modes of your derivatives. Correlate these in-silico results with your experimental data (e.g., IC50 values) to validate your docking protocol and gain insights into the SAR.
Comparison of Docking Software
| Software | Strengths | Weaknesses | Best For |
| AutoDock/Vina | Free for academic use, widely used, good for virtual screening.[5] | Can be less accurate for highly flexible ligands, requires more manual setup. | High-throughput virtual screening, initial docking studies. |
| GOLD | Excellent for handling ligand flexibility and covalent docking.[3] | Commercial software. | Docking of flexible ligands, covalent inhibitors (e.g., boronic acids). |
| HADDOCK | Information-driven docking, can incorporate experimental data, good for protein-peptide docking.[6] | More complex setup, primarily designed for protein-protein and protein-peptide interactions. | Docking of larger β-peptides, incorporating experimental restraints. |
| Glide | High accuracy, good scoring functions.[10] | Commercial software, computationally intensive. | Lead optimization, studies requiring high accuracy. |
This table provides a general overview. The best choice of software will depend on the specific research question and available resources.
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Visualizing Key Interactions
Understanding the specific interactions between a β-amino acid derivative and its target is crucial for rational drug design. Graphviz can be used to create schematic diagrams of these interactions.
Caption: Schematic of interactions between a β-amino acid derivative and a receptor.
Conclusion and Future Perspectives
Comparative molecular docking is an indispensable tool in the study of β-amino acid derivatives. It provides a structural framework for understanding their biological activity and for guiding the design of new and improved therapeutic agents. As computational methods and force fields continue to evolve, the accuracy and predictive power of these in-silico techniques will undoubtedly increase.
The future of this field lies in the integration of molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic picture of ligand-receptor interactions. Furthermore, the application of machine learning and artificial intelligence to analyze docking results and predict binding affinities holds immense promise for accelerating the drug discovery process for this exciting class of molecules.
References
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QSAR, Docking and Molecular Fragment Replacement Study based on a Conformation- Independent Approach on Trifluorophenyl β-aminoamide derivatives as DPP IV Inhibitors. Bentham Science. [Link]
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Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. Journal of Medicinal Chemistry. [Link]
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Aslam, A., et al. (2012). Molecular modeling and docking analysis of beta-lactamases with inhibitors: a comparative study. In Silico Biology. [Link]
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Kozlíková, B., et al. (2017). Visualization of Protein-Protein Interactions. Masaryk University. [Link]
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Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) as a Case Study. Methods in Molecular Biology. [Link]
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Al-Farabi, M. J. (2023). In Silico Molecular Docking Study for Prediction of Binding Affinities to Penicillin Binding Proteins and β-Lactamases. Journal of Al-Farabi for Medical Sciences. [Link]
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Gaignebet, L., et al. (2018). Identification and visualization of protein binding regions with the ArDock server. Nucleic Acids Research. [Link]
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Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]
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Molecular modeling and docking analysis of Beta-lactamases with inhibitors: A comparative study. ResearchGate. [Link]
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ICM User's Guide: Peptide Docking. Molsoft. [Link]
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Dhasmana, D., et al. (2019). Benchmarking of different molecular docking methods for protein-peptide docking. BMC Bioinformatics. [Link]
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Huta, S., et al. (2019). Visual Analysis of Protein–Protein Interaction Docking Models Using COZOID Tool. Methods in Molecular Biology. [Link]
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Ibrahim, M. T., & Muhammad, U. (2020). MOLECULAR MODELING AND DOCKING ANALYSIS OF BIS- INDOLYMETHANES DERIVATIVES AS HUMAN β-GLUCURONIDASE ENZYME INHIBITORS. Bayero Journal of Pure and Applied Sciences. [Link]
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Ali, A., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
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Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Utami, Y. D., et al. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Kimia Valensi. [Link]
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Nguyen, P. Q. T., et al. (2021). Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach. Molecules. [Link]
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González, D., et al. (2021). Molecular docking studies, in-silico ADMET predictions and synthesis of novel PEGA-nucleosides as antimicrobial agents targeting class B1 metallo-β-lactamases. In Silico Pharmacology. [Link]
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Khan, I., et al. (2020). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Molecules. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of (3-amino-3-(4-chlorophenyl)propanoic acid for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this compound responsibly, reinforcing the bedrock of a strong safety culture within your organization.
Understanding the Compound: Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a solid, non-volatile compound.[1] While specific toxicity data is not extensively published, the presence of a chlorinated phenyl group warrants a cautious approach. Similar chlorinated organic compounds can be hazardous to the environment. Therefore, it is prudent to treat this compound as a potentially hazardous waste.
A review of available Safety Data Sheets (SDS) for similar compounds indicates that this substance may cause skin, eye, and respiratory irritation.[2] Always consult the specific SDS provided by the manufacturer for the most accurate and up-to-date information.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][3]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[3]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container.[1][3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, with clear decision points to guide the user.
Step 1: Waste Identification and Classification
The first and most critical step is to classify the waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5]
Given the chlorinated nature of this compound, it is best practice to manage it as a non-listed hazardous chemical waste . This conservative approach ensures the highest level of safety and compliance.
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.[6][7][8]
-
Halogenated Organic Waste: This compound should be segregated into a dedicated waste stream for halogenated organic solids. Do not mix it with non-halogenated waste.[6] The reason for this segregation is that the incineration processes for halogenated and non-halogenated wastes differ. Halogenated compounds can produce corrosive hydrochloric acid during incineration, which requires specialized scrubbers.
Step 3: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Type: Use a chemically compatible, leak-proof container with a secure lid.[7][9] A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation and stored in a designated satellite accumulation area.[10]
-
Storage Location: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][9][10]
Step 5: Disposal Request and Pickup
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagram outlines the key steps and considerations.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate any potential hazards.
| Step | Action | Rationale |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. | To prevent inhalation of airborne particles. |
| 2. Notify | Inform your supervisor and your institution's EHS office. | To ensure proper reporting and to receive expert assistance if needed. |
| 3. Secure the Area | Restrict access to the spill area. | To prevent cross-contamination and exposure of other personnel. |
| 4. Don PPE | Wear appropriate PPE, including a respirator if there is a risk of inhaling dust. | To protect yourself from chemical exposure. |
| 5. Contain and Clean | Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a labeled hazardous waste container.[1][3] | To prevent the spread of the chemical and to collect it for proper disposal. |
| 6. Decontaminate | Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste. | To ensure the complete removal of any residual chemical. |
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but are also actively contributing to a safer research environment. Always prioritize safety, and when in doubt, consult your institution's EHS professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
